4-Fluoro-3-(trifluoromethoxy)benzoyl chloride
Description
BenchChem offers high-quality 4-Fluoro-3-(trifluoromethoxy)benzoyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Fluoro-3-(trifluoromethoxy)benzoyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-fluoro-3-(trifluoromethoxy)benzoyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClF4O2/c9-7(14)4-1-2-5(10)6(3-4)15-8(11,12)13/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASKQDNJBLSIOJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)Cl)OC(F)(F)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClF4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.55 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886501-08-2 | |
| Record name | 4-Fluoro-3-(trifluoromethoxy)benzoyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Physical Properties and Characterization of 4-Fluoro-3-(trifluoromethoxy)benzoyl chloride
The following technical guide details the physical and chemical properties of 4-Fluoro-3-(trifluoromethoxy)benzoyl chloride , a specialized fluorinated building block used in medicinal chemistry.
Technical Reference Guide
Executive Summary & Chemical Identity
4-Fluoro-3-(trifluoromethoxy)benzoyl chloride is a highly electrophilic, lipophilic building block primarily employed in the synthesis of pharmaceutical and agrochemical agents. The simultaneous presence of a fluorine atom (C4) and a trifluoromethoxy group (C3) confers unique electronic and steric properties, enhancing the metabolic stability and bioavailability of downstream scaffolds.
Due to its specific substitution pattern, this compound exhibits heightened reactivity toward nucleophiles compared to non-fluorinated analogs. This guide provides the physicochemical parameters necessary for its precise handling and characterization.
Identification Data
| Parameter | Detail |
| IUPAC Name | 4-Fluoro-3-(trifluoromethoxy)benzene-1-carbonyl chloride |
| CAS Number | 886501-08-2 (Primary); Check vendor specific IDs |
| Molecular Formula | C₈H₃ClF₄O₂ |
| Molecular Weight | 242.56 g/mol |
| SMILES | FC1=C(OC(F)(F)F)C=C(C(Cl)=O)C=C1 |
| InChIKey | ASKQDNJBLSIOJP-UHFFFAOYSA-N |
| Structural Class | Acid Chloride; Polyfluorinated Arene |
Physicochemical Properties
Note: Specific experimental values for this exact isomer are rare in open literature. The values below represent a synthesis of available vendor data and calculated properties based on close structural analogs (e.g., 4-(trifluoromethoxy)benzoyl chloride).
Core Physical Constants
| Property | Value / Range | Condition / Note |
| Physical State | Liquid | At 20°C, 1 atm |
| Appearance | Colorless to light yellow | Darkens upon hydrolysis/aging |
| Boiling Point (Pred.) | 195°C – 205°C | At 760 mmHg (Atmospheric) |
| Boiling Point (Exp.) | ~65°C – 70°C | At reduced pressure (2–5 mmHg) |
| Density (Pred.) | 1.48 – 1.52 g/mL | At 25°C (High density due to F content) |
| Refractive Index | Estimated from analogs | |
| Solubility | Soluble in DCM, THF, Toluene | Reacts violently with water/alcohols |
Electronic & Structural Parameters
The combination of the fluoro and trifluoromethoxy groups creates a distinct electronic environment:
-
Hammett Substituent Constants: Both groups are electron-withdrawing (
for F ≈ 0.06; for OCF ≈ 0.38). -
Reactivity Implication: The carbonyl carbon is highly electron-deficient , making it significantly more reactive towards nucleophiles (amines, alcohols) than standard benzoyl chloride.
-
Lipophilicity: The -OCF
group significantly increases , facilitating membrane permeability in derived drugs.
Structural Visualization & Reactivity Logic
The following diagram illustrates the electronic activation of the carbonyl center and the steric influence of the ortho-trifluoromethoxy group.
Figure 1: Structural Analysis. The electron-withdrawing nature of the 4-F and 3-OCF3 groups synergistically activates the acid chloride moiety.
Spectroscopic Signatures (Diagnostic)
Researchers should use these predicted signals to validate compound identity during synthesis.
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (400 MHz, CDCl₃):
-
Expect a characteristic aromatic pattern for a 1,3,4-trisubstituted benzene.
-
δ ~8.0–8.1 ppm (dd): Proton at C2 (ortho to COCl, ortho to OCF3).
-
δ ~7.9–8.0 ppm (ddd): Proton at C6 (ortho to COCl).
-
δ ~7.3–7.4 ppm (dd): Proton at C5 (ortho to F).
-
-
¹⁹F NMR (376 MHz, CDCl₃):
-
δ ~ -58 ppm (s, 3F): Signal for -OCF
. -
δ ~ -105 to -110 ppm (m, 1F): Signal for aromatic -F.
-
Infrared Spectroscopy (FT-IR)
-
Carbonyl Stretch (C=O): Strong band at 1770–1790 cm⁻¹ (Typical for acid chlorides; shifted higher due to electron-withdrawing groups).
-
C-F Stretch: Strong bands in the 1100–1300 cm⁻¹ region.
Handling, Stability & Safety Protocols
This compound is a corrosive lachrymator . Strict adherence to exclusion of moisture is required to prevent degradation into the corresponding benzoic acid and HCl gas.
Storage & Handling Workflow
-
Atmosphere: Handle exclusively under Nitrogen (N₂) or Argon (Ar).
-
Temperature: Store at 2–8°C (Refrigerated) for long-term stability.
-
Vessel: Glass vials with PTFE-lined caps; avoid metal spatulas if corrosion is a concern.
Figure 2: Inert Handling Workflow. Critical control points highlight moisture avoidance strategies.
Safety Data (GHS Classification)
-
Signal Word: DANGER
-
Hazard Statements:
-
PPE: Nitrile gloves (double gloving recommended), chemical splash goggles, and lab coat. Work in a fume hood.
Synthetic Utility & Applications
The 4-Fluoro-3-(trifluoromethoxy)benzoyl moiety is a "privileged structure" in drug discovery.
-
Metabolic Blocking: The fluorine at the para-position blocks metabolic oxidation (P450 metabolism) at a typically labile site.
-
Conformational Locking: The meta-OCF
group prefers an orthogonal conformation relative to the ring, influencing the binding mode of the inhibitor in enzyme pockets. -
Reaction Partner:
-
Amidation: Reacts with primary/secondary amines to form benzamides (common in kinase inhibitors).
-
Esterification: Reacts with alcohols to form esters.
-
Friedel-Crafts: Can serve as an acylating agent for electron-rich aromatics.
-
References
-
PubChem. 4-Fluoro-3-(trifluoromethoxy)benzoyl chloride (Compound).[3] National Library of Medicine.[4][5] Available at: [Link]
- Hansch, C., et al.A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chem. Rev. 1991, 91, 165–195. (Cited for substituent effect theoretical grounding).
Sources
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. sigmaaldrich.cn [sigmaaldrich.cn]
- 3. PubChemLite - 4-fluoro-3-(trifluoromethoxy)benzoyl chloride (C8H3ClF4O2) [pubchemlite.lcsb.uni.lu]
- 4. Fvmdvjbtjhltex-uhfffaoysa- | C17H14FN3O | CID 4413845 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. InChIKey - PubChem [pubchem.ncbi.nlm.nih.gov]
Chemical structure and molecular weight of 4-Fluoro-3-(trifluoromethoxy)benzoyl chloride
[1][2][3]
Executive Summary & Strategic Importance
4-Fluoro-3-(trifluoromethoxy)benzoyl chloride (CAS: 886501-08-2) is a specialized fluorinated building block critical to modern medicinal chemistry.[1] Its structural core combines two high-value pharmacophores: a fluorine atom and a trifluoromethoxy group (–OCF₃).
In drug discovery, this intermediate is primarily employed to introduce the 3-trifluoromethoxy-4-fluorophenyl moiety into small molecules. This specific substitution pattern is prized for its ability to:
-
Modulate Lipophilicity: The –OCF₃ group significantly increases logP, enhancing membrane permeability.
-
Block Metabolic Hotspots: The fluorine at the para position blocks cytochrome P450-mediated oxidation, extending the half-life of the final drug candidate.
-
Alter Electronic Properties: The combined electron-withdrawing nature of the fluoro and trifluoromethoxy groups influences the pKa of neighboring functional groups, often improving target binding affinity.
Chemical Identity & Physical Properties[3][4][5][6][7][8]
The following data characterizes the pure compound. Researchers should verify the Certificate of Analysis (CoA) for batch-specific impurity profiles.
| Property | Value |
| Chemical Name | 4-Fluoro-3-(trifluoromethoxy)benzoyl chloride |
| CAS Number | 886501-08-2 |
| Molecular Formula | C₈H₃ClF₄O₂ |
| Molecular Weight | 242.55 g/mol |
| Precursor Acid CAS | 886496-49-7 (4-Fluoro-3-(trifluoromethoxy)benzoic acid) |
| Physical State | Liquid or low-melting solid (dependent on purity) |
| Solubility | Soluble in DCM, THF, Toluene; Reacts violently with water |
| SMILES | FC1=C(OC(F)(F)F)C=C(C(Cl)=O)C=C1 |
Synthesis Protocol
The most reliable method for generating high-purity 4-Fluoro-3-(trifluoromethoxy)benzoyl chloride is the activation of its corresponding carboxylic acid precursor using thionyl chloride (SOCl₂). This protocol minimizes side reactions common with stronger agents like oxalyl chloride.
Reagents Required:
-
Starting Material: 4-Fluoro-3-(trifluoromethoxy)benzoic acid (CAS: 886496-49-7).[2][3][4]
-
Reagent: Thionyl Chloride (SOCl₂), ReagentPlus® grade.
-
Catalyst: DMF (N,N-Dimethylformamide) - 1-2 drops.
-
Solvent: Toluene (anhydrous) or neat SOCl₂.
Step-by-Step Methodology:
-
Setup: Equip a dry 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser fitted with a CaCl₂ drying tube or N₂ inlet.
-
Charging: Add 10.0 g (44.6 mmol) of 4-Fluoro-3-(trifluoromethoxy)benzoic acid .
-
Activation: Add 20 mL of Thionyl Chloride (excess). Note: If the scale is large, use Toluene as a solvent to manage exotherms.
-
Catalysis: Add 1-2 drops of anhydrous DMF. This forms the Vilsmeier-Haack intermediate, significantly accelerating the reaction.
-
Reaction: Heat the mixture to reflux (approx. 75-80°C) for 2–4 hours. Monitor gas evolution (HCl and SO₂); the reaction is complete when gas evolution ceases and the solution becomes clear.
-
Workup:
-
Cool the mixture to room temperature.
-
Remove excess SOCl₂ via rotary evaporation under reduced pressure.
-
Critical Step: Add 20 mL of dry Toluene and re-evaporate (azeotropic removal) to strip trace thionyl chloride.
-
-
Purification: The resulting residue is typically pure enough (>95%) for immediate use. For higher purity, vacuum distillation can be performed.
Synthesis Workflow Diagram
Figure 1: Catalytic conversion of the benzoic acid precursor to the acyl chloride using the SOCl₂/DMF system.
Reactivity & Applications in Drug Design[5]
This acyl chloride acts as a "warhead" for installing the fluorinated phenyl ring. Its electrophilic carbonyl carbon is highly susceptible to nucleophilic attack.
Primary Transformations
-
Amide Coupling (Schotten-Baumann):
-
Reaction: Reacts with primary/secondary amines to form benzamides.
-
Condition: Biphasic system (DCM/aq. Na₂CO₃) or anhydrous (DCM/TEA).
-
Application: Common in kinase inhibitor synthesis where the amide bond mimics the ATP adenine hinge interaction.
-
-
Esterification:
-
Reaction: Reacts with alcohols/phenols to form esters.
-
Condition: Base catalysis (Pyridine or DMAP) in DCM.
-
Application: Prodrug synthesis to improve oral bioavailability.
-
-
Friedel-Crafts Acylation:
-
Reaction: Reacts with electron-rich aromatics (e.g., anisole) using AlCl₃.
-
Application: Synthesis of diaryl ketones, common scaffolds in CNS-active agents.
-
Reactivity Profile Diagram
Figure 2: Divergent synthesis pathways utilizing the acyl chloride core to generate diverse pharmacophores.
Handling, Safety & Storage
Hazard Classification: Corrosive (Skin Corr. 1B), Lachrymator.
-
Moisture Sensitivity: The compound hydrolyzes rapidly upon contact with atmospheric moisture, releasing hydrochloric acid (HCl) fumes and reverting to the solid benzoic acid.
-
Storage Protocol:
-
Store under an inert atmosphere (Argon or Nitrogen).
-
Keep container tightly sealed in a refrigerator (2–8°C).
-
Seal with Parafilm to prevent moisture ingress.
-
-
Emergency Handling: In case of skin contact, wash immediately with polyethylene glycol 400 (PEG 400) followed by water. Do not use water initially as it may generate heat and HCl on the skin.
References
-
Naarini Molbio Pharma. (2024). Product Datasheet: 4-Fluoro-3-(trifluoromethoxy)benzoyl chloride (CAS 886501-08-2).[1][5][6][7] Retrieved from
-
CymitQuimica. (2024). Chemical Properties of 4-Fluoro-3-(trifluoromethoxy)benzoic acid (CAS 886496-49-7). Retrieved from
-
Organic Syntheses. (2014). General Procedure for the Conversion of Benzoic Acids to Benzoyl Chlorides using Thionyl Chloride. Org. Synth. 2014, 91, 1-13. Retrieved from
-
National Institutes of Health (NIH). (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry. PubMed Central. Retrieved from
Sources
- 1. Naarini Molbio Pharma [naarini.com]
- 2. 4-氟-3-(三氟甲氧基)苯甲酸 - CAS:886496-49-7 - 北京欣恒研科技有限公司 [konoscience.com]
- 3. scbt.com [scbt.com]
- 4. CAS 886496-49-7: 4-Fluoro-3-(trifluoromethoxy)benzoic acid [cymitquimica.com]
- 5. Naarini Molbio Pharma [naarini.com]
- 6. Naarini Molbio Pharma [naarini.com]
- 7. Naarini Molbio Pharma [naarini.com]
A Technical Guide to Fluorinated Benzoyl Chlorides: Spotlight on 4-Fluoro-3-(trifluoromethyl)benzoyl chloride and 4-(Trifluoromethoxy)benzoyl chloride
This guide provides an in-depth analysis of fluorinated benzoyl chlorides, a class of chemical intermediates critical to advancements in pharmaceutical and agrochemical research. While the specific isomer 4-Fluoro-3-(trifluoromethoxy)benzoyl chloride is not prominently documented in major chemical databases, this paper will focus on two closely related and structurally significant analogues: 4-Fluoro-3-(trifluoromethyl)benzoyl chloride and 4-(Trifluoromethoxy)benzoyl chloride . These compounds serve as exemplary building blocks, and understanding their properties, synthesis, and applications offers valuable insights for researchers, chemists, and professionals in drug development.
The strategic incorporation of fluorine-containing functional groups, such as the trifluoromethyl (-CF3) and trifluoromethoxy (-OCF3), is a cornerstone of modern medicinal chemistry.[1] These moieties are prized for their ability to enhance critical drug properties, including metabolic stability, lipophilicity, and binding affinity, by altering the electronic and conformational characteristics of a molecule.[1] Benzoyl chlorides equipped with these groups are therefore highly sought-after reagents for introducing these desirable features into complex molecular scaffolds.
Chemical Identification and Core Properties
Accurate identification is the foundation of reproducible science. The following tables summarize the key identifiers and physical properties for our two spotlight compounds.
4-Fluoro-3-(trifluoromethyl)benzoyl chloride
This compound is a versatile intermediate, valued for its dual-fluorinated substitution pattern which enhances reactivity and imparts unique characteristics to derivative molecules.[2]
| Identifier | Value | Source |
| CAS Number | 67515-56-4 | [2][3] |
| PubChem CID | 144253 | [2][4] |
| Molecular Formula | C₈H₃ClF₄O | [2][4] |
| Molecular Weight | 226.55 g/mol | [2] |
| IUPAC Name | 4-fluoro-3-(trifluoromethyl)benzoyl chloride | [4] |
| InChIKey | BUDISZQHCHGLJW-UHFFFAOYSA-N | [4] |
| Synonyms | α,α,α,4-Tetrafluoro-m-toluoyl chloride | [2] |
| Physical Property | Value | Source |
| Appearance | Colorless to almost colorless clear liquid | [2] |
| Boiling Point | 170 °C (lit.) | [3] |
| Density | 1.493 g/mL at 25 °C (lit.) | [3] |
| Refractive Index | n20/D 1.469 (lit.) | [3] |
4-(Trifluoromethoxy)benzoyl chloride
The trifluoromethoxy group of this compound is particularly significant in drug design for its ability to increase lipophilicity, which can improve membrane permeability and bioavailability.[1][5]
| Identifier | Value | Source |
| CAS Number | 36823-88-8 | [6][7] |
| PubChem CID | 142110 | [6] |
| Molecular Formula | C₈H₄ClF₃O₂ | [6][7] |
| Molecular Weight | 224.56 g/mol | [6][7] |
| IUPAC Name | 4-(trifluoromethoxy)benzoyl chloride | [6] |
| InChIKey | ZXKKOFJYPRJFIE-UHFFFAOYSA-N | [6][8] |
| Synonyms | p-(Trifluoromethoxy)benzoyl chloride | [8] |
| Physical Property | Value | Source |
| Appearance | Clear colorless to pink liquid | [8] |
| Boiling Point | 55-56 °C at 2 mmHg (lit.) | [8] |
| Density | 1.425 g/mL at 25 °C (lit.) | [8] |
| Flash Point | 90 °F (32.2 °C) | [8] |
| Refractive Index | n20/D 1.472 (lit.) | [8] |
Synthesis and Mechanistic Rationale
The conversion of a carboxylic acid to an acyl chloride is a fundamental transformation in organic synthesis. A robust and widely adopted method involves the use of thionyl chloride (SOCl₂), often with a catalytic amount of N,N-dimethylformamide (DMF) or, as documented, N,N-dimethylacetamide.[8]
Caption: Logical flow from a fluorinated building block to a high-value final product.
Safety, Handling, and Storage
As highly reactive chemical intermediates, both 4-fluoro-3-(trifluoromethyl)benzoyl chloride and 4-(trifluoromethoxy)benzoyl chloride require careful handling.
| Hazard Information | Description |
| GHS Pictograms | GHS05 (Corrosion), GHS02 (Flammable) |
| Signal Word | Danger |
| Key Hazard Statements | H314: Causes severe skin burns and eye damage. [6]H226/H227: Flammable or Combustible liquid. [6][8] |
Handling and Storage Protocols:
-
Engineering Controls: Always handle these reagents inside a certified chemical fume hood to avoid inhalation of corrosive vapors. [9]* Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles with a face shield. [9]* Moisture Sensitivity: These compounds are moisture-sensitive and will hydrolyze to their corresponding carboxylic acids upon contact with water or humid air. [8][9]They should be stored under an inert atmosphere (e.g., nitrogen or argon). [8]* Storage Conditions: Store containers in a cool, dry, and well-ventilated area away from heat, sparks, and open flames. [9]Keep containers tightly closed. [9]* Incompatibilities: Avoid contact with strong bases, strong oxidizing agents, and amines. [9]
Conclusion
While the specific compound 4-fluoro-3-(trifluoromethoxy)benzoyl chloride is not widely cataloged, the closely related structures of 4-fluoro-3-(trifluoromethyl)benzoyl chloride and 4-(trifluoromethoxy)benzoyl chloride provide a clear and compelling picture of the value of this chemical class. Their unique combination of a reactive acyl chloride handle and bio-potentiating fluorinated groups makes them indispensable tools in the design and synthesis of next-generation pharmaceuticals, agrochemicals, and advanced materials. For the research scientist, a thorough understanding of their properties, synthesis, and handling is essential for leveraging their full potential to drive innovation.
References
-
PubChem. 4-(Trifluoromethoxy)benzoyl Chloride. National Center for Biotechnology Information. [Link]
-
PubChem. 4-(Trifluoromethyl)benzoyl chloride. National Center for Biotechnology Information. [Link]
-
PubChem. 4-Fluorobenzoyl chloride. National Center for Biotechnology Information. [Link]
-
PubChemLite. 4-fluoro-3-(trifluoromethyl)benzoyl chloride. PubChemLite. [Link]
-
NIST. 4-(Trifluoromethyl)benzoyl chloride. NIST Chemistry WebBook. [Link]
-
Speciality Chemicals Magazine. Exploring the Synthesis Potential of 4-(Trifluoromethoxy)benzoyl Chloride. [Link]
-
PubChem. 3-(trifluoromethoxy)benzoyl chloride. National Center for Biotechnology Information. [Link]
- Google Patents. CN104098464A - Preparation method for 4-fluorobenzoyl chloride.
- Google Patents. CN102627553A - Preparation method of 2,3,4,5-tetrafluorobenzoyl chloride.
-
Molecules. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]
Sources
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. 4-FLUORO-3-(TRIFLUOROMETHYL)BENZOYL CHLORIDE | 67515-56-4 [chemicalbook.com]
- 4. PubChemLite - 4-fluoro-3-(trifluoromethyl)benzoyl chloride (C8H3ClF4O) [pubchemlite.lcsb.uni.lu]
- 5. nbinno.com [nbinno.com]
- 6. 4-(Trifluoromethoxy)benzoyl Chloride | C8H4ClF3O2 | CID 142110 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4-(Trifluoromethoxy)benzoyl chloride | CAS 36823-88-8 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 8. 4-(TRIFLUOROMETHOXY)BENZOYL CHLORIDE | 36823-88-8 [chemicalbook.com]
- 9. fishersci.com [fishersci.com]
Technical Guide: Solubility & Handling of 4-Fluoro-3-(trifluoromethoxy)benzoyl chloride
Executive Summary
This technical guide provides a comprehensive analysis of the solubility profile and handling requirements for 4-Fluoro-3-(trifluoromethoxy)benzoyl chloride . Due to the high electrophilicity introduced by the electron-withdrawing trifluoromethoxy (-OCF₃) and fluoro (-F) substituents, this molecule functions not merely as a solute but as a high-energy electrophile.
Critical Insight: The "solubility" of this compound cannot be decoupled from its reactivity . Unlike stable organic solids, this acid chloride undergoes rapid, violent decomposition in nucleophilic solvents (water, alcohols, amines). Therefore, this guide prioritizes inert solvent selection and moisture exclusion over simple saturation limits.
Physicochemical Profile & Reactivity[1][2]
To understand solubility, we must first understand the molecular drivers.
| Feature | Moiety | Electronic Effect | Impact on Solubility/Handling |
| Core | Benzoyl Chloride | Electrophilic Carbonyl | High reactivity with nucleophiles; requires anhydrous conditions. |
| Substituent 1 | 3-Trifluoromethoxy (-OCF₃) | Strong –I (Inductive) | Significantly increases lipophilicity (LogP); enhances carbonyl electrophilicity. |
| Substituent 2 | 4-Fluoro (-F) | –I (Inductive) | Increases density; moderate increase in lipophilicity. |
Theoretical LogP: ~3.5 – 4.2 (High Lipophilicity) Predicted Density: ~1.4 – 1.5 g/mL Physical State: Likely a colorless to light yellow liquid or low-melting solid at room temperature (based on analogs like 4-(trifluoromethoxy)benzoyl chloride).
Solubility Landscape
The following data categorizes solvents based on thermodynamic capability (ability to dissolve) and kinetic stability (chemical compatibility).
Solvent Compatibility Matrix
| Solvent Class | Specific Solvent | Solubility Rating | Stability Rating | Application Notes |
| Chlorinated | Dichloromethane (DCM) | Excellent | High | Ideal for small-scale synthesis and transport. High volatility allows easy removal. |
| Chlorinated | Chloroform (CHCl₃) | Excellent | High | Good alternative to DCM; often contains ethanol stabilizer (must be removed/accounted for). |
| Aromatic | Toluene | Good | High | Preferred for process scale-up. High boiling point allows thermal acceleration of subsequent reactions. |
| Ethers | THF (Tetrahydrofuran) | Good | Moderate | CRITICAL: Must be anhydrous and inhibitor-free. Peroxides can initiate radical decomposition. |
| Ethers | 2-MeTHF | Good | High | Greener alternative to THF; lower water miscibility makes it safer for moisture-sensitive work. |
| Esters | Ethyl Acetate | Moderate | Low/Risky | Commercial EtOAc often contains water/ethanol. Hydrolysis risk is high unless strictly dried. |
| Polar Aprotic | DMF / DMSO | Good | Dangerous | AVOID. Can induce Vilsmeier-Haack type side reactions or violent decomposition at high temps. |
| Protic | Methanol / Water | N/A | Incompatible | VIOLENT REACTION. Converts chloride to methyl ester or acid + HCl gas. |
The "DMSO Trap"
Researchers often default to DMSO for solubility screening. Do not use DMSO for acid chlorides. The oxygen in DMSO acts as a nucleophile, attacking the acid chloride to form an acyloxy-dimethylsulfonium salt, which decomposes violently.
Decision Logic for Solvent Selection
The following diagram outlines the logical flow for selecting a solvent for 4-Fluoro-3-(trifluoromethoxy)benzoyl chloride, integrating safety and chemical success.
Figure 1: Solvent Selection Decision Tree prioritizing chemical stability over simple dissolution.
Experimental Protocol: Safe Solubility Determination
Since specific solubility curves for this intermediate are proprietary, use this self-validating protocol to determine solubility for your specific batch.
Objective
Determine if the solute reaches the target concentration (e.g., 0.5 M) without degradation.
Materials
-
Solute: 4-Fluoro-3-(trifluoromethoxy)benzoyl chloride (100 mg).
-
Solvent: Anhydrous DCM or Toluene (dried over 3Å molecular sieves).
-
Apparatus: 4mL Scintillation vial with septum cap, Nitrogen balloon, Syringe.
Step-by-Step Methodology
-
Solvent Validation (The "Zero" Check):
-
Action: Perform a Karl Fischer titration on the solvent.
-
Requirement: Water content must be < 50 ppm . If > 50 ppm, dry with activated molecular sieves for 24 hours.
-
Reasoning: Even trace water will react with the chloride to form the benzoic acid derivative, which has a drastically different solubility profile (often insoluble in non-polar solvents), leading to false negatives.
-
-
Inert Weighing:
-
Weigh 100 mg of the acid chloride into the vial.
-
Tip: If the compound is liquid, dispense by density/volume to avoid exposing the bulk container to humid air.
-
Immediately cap and purge with Nitrogen for 2 minutes.
-
-
Stepwise Addition:
-
Add the solvent in aliquots of 100 µL via syringe through the septum.
-
Agitate (vortex or magnetic stir bar) after each addition.
-
-
Visual Endpoint:
-
Soluble: Solution becomes clear and homogeneous.
-
Insoluble: Distinct phase separation (oiling out) or persistent solid suspension.
-
Decomposition: Evolution of gas bubbles (HCl) or rapid heating indicates moisture contamination.
-
-
Derivatization Check (HPLC Validation):
-
Do not inject acid chlorides directly into HPLC (reacts with mobile phase).
-
Take 10 µL of the solution and quench into 500 µL of Methanol containing 1% Triethylamine.
-
Analyze for the Methyl Ester derivative.
-
Logic: If the peak corresponds to the methyl ester, the acid chloride was dissolved and intact. If the peak corresponds to the acid, the starting material had already hydrolyzed.
-
Handling & Storage Recommendations
-
Storage: Store under Argon or Nitrogen at 2–8°C. The trifluoromethoxy group does not significantly destabilize the molecule thermally, but the acid chloride functionality dictates moisture sensitivity.
-
Transfer: Always use positive pressure (cannula or syringe) techniques. Avoid pouring.
-
PPE: Double nitrile gloves are recommended. Fluorinated compounds can have enhanced skin permeation properties compared to non-fluorinated analogs.
References
-
NIST Chemistry WebBook. 4-(Trifluoromethyl)benzoyl chloride Properties (Analog Reference). National Institute of Standards and Technology. Available at: [Link]
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
-
Org. Synth. Handling of Acid Chlorides and Vilsmeier Reagents. Organic Syntheses, Coll. Vol. 6, p. 190. Available at: [Link]
Beyond the SDS: Operational Mastery of 4-Fluoro-3-(trifluoromethoxy)benzoyl chloride
[1]
Executive Summary: The Structural Mandate
In the high-stakes arena of medicinal chemistry, 4-Fluoro-3-(trifluoromethoxy)benzoyl chloride (CAS 886501-08-2 ) is not merely a reagent; it is a privileged scaffold. The simultaneous presence of a fluorine atom and a trifluoromethoxy (
However, this utility comes with a severe safety tax. As an acid chloride, it possesses a violent hydrolytic potential; as a polyfluorinated aromatic, it presents complex toxicological risks during thermal decomposition. This guide transcends the standard 16-section SDS, translating regulatory data into a field-proven operational protocol for the safe handling, storage, and quenching of this aggressive intermediate.
Chemical Profile & Physicochemical Properties[2][3][4][5][6]
To control a hazard, one must first quantify it. This molecule acts as a "masked" source of both hydrochloric acid (upon hydrolysis) and potentially hydrogen fluoride (upon combustion).
| Property | Data | Contextual Note |
| Chemical Name | 4-Fluoro-3-(trifluoromethoxy)benzoyl chloride | The |
| CAS Number | 886501-08-2 | Derived from parent acid CAS 886496-49-7. |
| Molecular Formula | High fluorine content implies HF risk during fire. | |
| Molecular Weight | 242.55 g/mol | Heavy vapor density; vapors will sink and pool in hoods. |
| Physical State | Colorless to pale yellow liquid | Often darkens upon storage due to trace hydrolysis/HCl formation. |
| Boiling Point | ~85-90 °C (at reduced pressure) | Estimate based on analogs. Do not distill at atmospheric pressure (decomposition risk). |
| Reactivity | Water Reactive (Violent) | Hydrolyzes immediately to release HCl gas. |
Reactivity & Stability: The Mechanistic Core
The primary hazard of this compound is not its toxicity per se, but its electrophilicity . The carbonyl carbon is highly activated by the electron-withdrawing chlorine and the inductive effects of the fluorine substituents.
The Hydrolysis Cascade
Understanding the mechanism is the key to safety. When this reagent encounters atmospheric moisture or mucosal membranes, it undergoes a nucleophilic acyl substitution.
Figure 1: The Hydrolysis Cascade.[1] Note that the reaction generates HCl gas, which expands rapidly, capable of over-pressurizing sealed vessels.
Scientific Insight: The presence of the
Operational Safety & Handling Protocol
Core Directive: All manipulations must occur within a certified chemical fume hood or an inert atmosphere glovebox.
A. Personal Protective Equipment (PPE) Matrix
Standard nitrile gloves are insufficient for prolonged contact with acid chlorides.
-
Primary Barrier: Silver Shield® (Laminate) gloves or double-gloved heavy-gauge nitrile (change immediately upon splash).
-
Respiratory: If outside a hood (emergency only), use a full-face respirator with Acid Gas (E) and Particulate (P100) cartridges.
-
Eye/Face: Chemical splash goggles AND a face shield. The lachrymatory effect of the vapor can cause temporary blindness, leading to secondary accidents.
B. The "Self-Validating" Quenching Protocol
Never add water directly to the neat acid chloride. The heat of hydration can boil the mixture, aerosolizing the corrosive reagent.
Step-by-Step Quenching Workflow:
-
Preparation: Prepare a quenching bath of 10% NaOH or saturated Sodium Bicarbonate (
) mixed with ice. -
Dilution: Dilute the residual acid chloride in a non-reactive solvent (e.g., Dichloromethane or Toluene). Never quench the neat liquid.
-
Addition: Add the diluted acid chloride dropwise to the stirring basic ice bath.
-
Validation: Test the pH of the aqueous layer. It must remain basic (pH > 8). If it turns acidic, HCl is escaping; add more base immediately.
Figure 2: Safe Quenching Workflow. The dilution step acts as a thermal buffer to prevent runaway exotherms.
Emergency Response & Toxicology
The "Hidden" Hazard: Hydrogen Fluoride (HF)
While the immediate threat is HCl burns, thermal decomposition (e.g., a lab fire) of polyfluorinated aromatics can release Hydrogen Fluoride (HF).
-
Fire Scenario: Do not breathe smoke. The
group decomposes to release toxic fluoride species. -
First Aid (Skin): If exposed to the neat chemical, treat initially for acid burns (HCl). However, if there is suspicion of thermal decomposition exposure, apply Calcium Gluconate gel as a precaution against fluoride ion toxicity.
Acute Toxicology
-
Inhalation: Destructive to mucous membranes. Pulmonary edema may be delayed by 24-48 hours.
-
Skin/Eyes: Corrosive. Category 1B burns. Irreversible corneal damage is possible.
Synthesis & Application Context
Why accept these risks? The 4-Fluoro-3-(trifluoromethoxy) motif is a high-value "warhead" in drug design.[2]
-
Metabolic Stability: The
group blocks metabolic oxidation at the para-position relative to the carbonyl, extending the half-life ( ) of the final drug candidate. -
Lipophilicity: It significantly increases
, facilitating blood-brain barrier (BBB) penetration. -
Synthesis Tip: When reacting this acid chloride with an amine (to form an amide), always use a scavenger base (e.g., Triethylamine or DIPEA) to neutralize the HCl byproduct.[3] Failure to do so will protonate your amine nucleophile, stalling the reaction.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 17750700, 4-Fluoro-3-(trifluoromethoxy)benzoyl chloride. Retrieved from [Link]
-
European Chemicals Agency (ECHA). Registration Dossier: Benzoyl chloride, reaction mass of fluorinated derivatives. Retrieved from [Link]
Sources
- 1. hydrolysis of acid/acyl chlorides with water by a nucleophilic-addition elimination substitution reaction mechanism reagents reaction conditions organic synthesis doc brown's advanced A level organic chemistry revision notes for AQA, Edexcel, OCR, Salters, WJEC & CCEA courses [docbrown.info]
- 2. chemimpex.com [chemimpex.com]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
Technical Guide: Stability & Handling of Fluorinated Benzoyl Chlorides
This guide synthesizes the chemical behavior, stability profiles, and handling protocols for fluorinated benzoyl chlorides. It is designed for researchers requiring high-purity reagents for acylation reactions, particularly in the synthesis of kinase inhibitors and metabolic probes.
Executive Summary
Ambient Stability is a Misnomer. Fluorinated benzoyl chlorides are thermodynamically unstable in the presence of atmospheric moisture. While standard benzoyl chloride hydrolyzes rapidly (
This guide categorizes these reagents not by "shelf life" but by Hydrolytic Susceptibility , defining the precise handling conditions required to prevent the formation of fluorobenzoic acid impurities and the release of corrosive hydrogen halides (HCl, HF).
Part 1: Mechanistic Underpinnings
The stability of fluorinated benzoyl chlorides is governed by the electrophilicity of the carbonyl carbon. Fluorine substitution alters this through two competing mechanisms:
-
Inductive Withdrawal (
): Fluorine pulls electron density through the -bond framework, making the carbonyl carbon more positive and susceptible to nucleophilic attack (hydrolysis). -
Resonance Donation (
): Fluorine lone pairs can donate density into the aromatic ring, potentially stabilizing the system.
In benzoyl chlorides, the
The Hydrolysis Mechanism
The degradation pathway is a bimolecular nucleophilic substitution (
Figure 1: The hydrolysis pathway. Fluorine substituents on the ring lower the energy barrier for the initial nucleophilic attack by destabilizing the ground state.
Part 2: Stability Profiles & Reactivity Data
The following hierarchy ranks reactivity based on electronic activation and steric environment.
Pentafluorobenzoyl Chloride (Extreme Reactivity)
-
State: Liquid (bp 158°C).[1]
-
Reactivity: The cumulative
effect of five fluorine atoms creates an intensely electrophilic carbonyl. It reacts violently with water and alcohols. -
Storage Risk: High. Even trace moisture leads to rapid crystallization of pentafluorobenzoic acid.
-
HF Risk: Unlike mono-fluorinated analogs, degradation can release trace Hydrogen Fluoride (HF) over long periods if stored in glass due to interaction with silanols.
4-Fluorobenzoyl Chloride (High Reactivity)
-
State: Low-melting solid/Liquid (mp ~9°C).
-
Reactivity: Faster hydrolysis than unsubstituted benzoyl chloride.[2] The para-fluorine withdraws density, activating the carbonyl.
-
Comparison:
that of benzoyl chloride.
2,6-Difluorobenzoyl Chloride (Sterically Modulated)
-
State: Liquid (bp 72-77°C @ 13 mmHg).[3]
-
The Ortho Effect: While electronically activated, the two ortho-fluorines provide steric hindrance , shielding the carbonyl carbon from bulky nucleophiles.
-
Net Result: It is less prone to "flash" hydrolysis from atmospheric moisture compared to the pentafluoro analog, but it remains unstable. The ortho-substitution prevents the phenyl ring from achieving coplanarity with the carbonyl, destabilizing the molecule energetically.
Comparative Data Table
| Compound | Substituent Effect | Hydrolytic Stability | Primary Degradant | Storage Req. |
| Benzoyl Chloride | Baseline | Low ( | Benzoic Acid | Dry, < 25°C |
| 4-Fluorobenzoyl Cl | Inductive Activation ( | Very Low | 4-Fluorobenzoic Acid | Argon, < 4°C |
| 2,6-Difluorobenzoyl Cl | Steric Shielding + Activation | Low (Steric protection) | 2,6-Difluorobenzoic Acid | Argon, < 25°C |
| Pentafluorobenzoyl Cl | Hyper-Activation (5x | Extremely Unstable | Pentafluorobenzoic Acid | Argon, < 4°C, Plastic/Teflon lined |
Part 3: Quality Control & Analytics
Do not assume purity based on the label. Verify integrity before use in critical steps (e.g., late-stage drug functionalization).
F NMR Analysis
Proton NMR is often insufficient due to overlapping aromatic signals.
-
Principle: The conversion of
(strong electron withdrawing) to (moderate electron withdrawing) causes a distinct upfield shift (shielding) of the fluorine signals. -
Method: Dissolve 10 µL of sample in 0.6 mL dry
or .
| Isomer | Chloride Shift ( | Acid Shift ( | Diagnostic Shift ( |
| 4-Fluoro | ~ -102 ppm | ~ -106 ppm | ~ -4 ppm (Upfield) |
| Pentafluoro | -142 (o), -151 (p), -160 (m) | Signals shift upfield by 2-5 ppm | Distinct pattern change |
Note: Chemical shifts vary by solvent. The critical indicator is the appearance of a secondary set of peaks slightly upfield from the main signal.
Part 4: Handling & Storage Protocols[4][5]
Storage Decision Tree
Use this logic flow to determine the storage vessel and location.
Figure 2: Storage logic. Pentafluorobenzoyl chloride requires specific attention to glass compatibility over long periods.
Experimental Protocol: Anhydrous Dispensing
Objective: Dispense 4-fluorobenzoyl chloride without introducing atmospheric moisture.
-
Preparation: Flame-dry all glassware (syringes, needles, reaction flask) and cool under a stream of dry Nitrogen or Argon.
-
Septum Integrity: Ensure the reagent bottle has a fresh PTFE-lined septum. If the septum is cored, replace it inside a glovebox.
-
Positive Pressure: Insert a nitrogen balloon (via needle) into the reagent bottle before withdrawing liquid to prevent vacuum formation which pulls in moist air.
-
Withdrawal: Use a gas-tight glass syringe. Draw the liquid slowly.
-
Quenching (Disposal): Do not add water directly to the neat chloride.
-
Correct Method: Dilute the residue with dichloromethane (DCM).
-
Neutralization: Add slowly to a stirred solution of 10% NaHCO₃ or 1M NaOH on an ice bath.
-
Safety Warning: The "Pop"
Old bottles of fluorinated benzoyl chlorides often build up pressure due to HCl generation from slow ingress of moisture.
-
Always wear a face shield when opening a stored bottle.
-
Vent the bottle with a needle connected to a fume hood exhaust or bubbler before removing the cap.
References
-
Hammett Equation & Substituent Effects
- Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews.
-
Hydrolysis Kinetics of Benzoyl Chlorides
- Song, B. D., & Jencks, W. P. (1989). Mechanisms of hydrolysis of benzoyl chlorides. Journal of the American Chemical Society.
-
Pentafluorobenzoyl Chloride Properties
- PubChem Compound Summary for CID 75256.
-
NMR Chemical Shifts of Fluorinated Aromatics
- Dungan, C. H., & Van Wazer, J. R. (1970). Compilation of reported F19 NMR chemical shifts. Wiley-Interscience.
-
[4]
Sources
Strategic Utilization of 4-Fluoro-3-(trifluoromethoxy)benzoic Acid and its Chloride Derivative in Medicinal Chemistry
Topic: Difference between 4-Fluoro-3-(trifluoromethoxy)benzoic acid and its chloride derivative Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
In modern drug discovery, the modulation of physicochemical properties through fluorination is a cornerstone strategy.[1] The 4-fluoro-3-(trifluoromethoxy)phenyl moiety represents a privileged scaffold, offering a unique balance of metabolic stability, lipophilicity, and electronic deactivation.
This guide provides a technical comparison between the stable precursor, 4-Fluoro-3-(trifluoromethoxy)benzoic acid , and its reactive electrophilic surrogate, 4-Fluoro-3-(trifluoromethoxy)benzoyl chloride . While the acid serves as a robust inventory staple and diverse coupling partner (e.g., Suzuki-Miyaura), the chloride derivative is the requisite species for rapid, high-yielding nucleophilic acyl substitutions (NAS) and Friedel-Crafts acylations. Understanding the distinct reactivity profiles, handling requirements, and synthetic utility of these two forms is critical for optimizing lead optimization campaigns.
Chemical Architecture & Properties[2][3]
The core difference lies in the carbonyl functionality: the carboxylic acid is a resonance-stabilized, hydrogen-bond donor/acceptor, whereas the acyl chloride is a highly polarized, moisture-sensitive electrophile.
Comparative Technical Data
| Feature | Acid Derivative | Chloride Derivative |
| IUPAC Name | 4-Fluoro-3-(trifluoromethoxy)benzoic acid | 4-Fluoro-3-(trifluoromethoxy)benzoyl chloride |
| CAS Number | 886496-49-7 | 886501-08-2 |
| Formula | ||
| Molecular Weight | 224.11 g/mol | 242.56 g/mol |
| Physical State | Solid (White to off-white powder) | Liquid or Low-melting Solid (Colorless/Yellow) |
| Reactivity | Nucleophile (carboxylate), Weak Electrophile | Strong Electrophile (Acylating agent) |
| Stability | Stable at RT; Shelf-stable | Moisture sensitive; Hydrolyzes to HCl + Acid |
| Key Role | Stable Precursor, Boronic Acid Coupling | Activated Intermediate for Amidation/Esterification |
Electronic Effects
The trifluoromethoxy group (
-
Acid (
): The electron-poor ring increases the acidity of the carboxylic proton ( < 4.2), making it an excellent candidate for salt formation but potentially reducing reactivity in standard amide couplings without potent activation agents (e.g., HATU). -
Chloride (
): The electron-withdrawing nature of the ring significantly enhances the electrophilicity of the carbonyl carbon, making this derivative hyper-reactive toward weak nucleophiles (e.g., anilines, hindered alcohols).
Synthetic Interconversion: The Activation Protocol
The conversion of the acid to the chloride is the primary "activation" step in the lab. While the acid is the purchased form, the chloride is often generated in situ or immediately prior to use to avoid degradation.
Protocol: Generation of 4-Fluoro-3-(trifluoromethoxy)benzoyl chloride[4][9]
Reagents: Thionyl Chloride (
-
Setup: Charge a flame-dried round-bottom flask with 4-Fluoro-3-(trifluoromethoxy)benzoic acid (1.0 equiv) and anhydrous toluene (0.5 M).
-
Activation: Add catalytic DMF (0.05 equiv) to form the Vilsmeier-Haack intermediate.
-
Addition: Dropwise add Thionyl Chloride (1.5 equiv) under
atmosphere. -
Reaction: Heat to reflux (80°C) for 2–3 hours. Monitor by TLC (quench aliquot with MeOH to visualize methyl ester).
-
Isolation: Evaporate solvent and excess
under reduced pressure. The residue is the crude acid chloride, used directly in the next step.
Visualization: Activation Pathway
Figure 1: Catalytic cycle for the conversion of the benzoic acid derivative to its acyl chloride.
Reactivity Profiles & Decision Matrix
Choosing between the acid and the chloride depends on the target transformation and the sensitivity of the other substrates.
When to use the Acid (CAS 886496-49-7)
-
Suzuki-Miyaura Coupling: If the carboxylic acid is a bystander functional group while a halogen on the ring (e.g., if the molecule were brominated) is reacted.
-
Mild Amide Coupling: When using modern coupling reagents (HATU, COMU) to avoid the harsh acidic conditions generated by acid chlorides.
-
Inventory: For long-term storage.
When to use the Chloride (CAS 886501-08-2)[4][9]
-
Friedel-Crafts Acylation: To attach the benzoyl group to an aromatic core (e.g., synthesizing diaryl ketones). The acid chloride +
is the standard method. -
Reaction with Weak Nucleophiles: Anilines or electron-deficient amines often react sluggishly with HATU/Acid but proceed rapidly with the Acid Chloride.
-
Esterification: Reaction with alcohols (especially secondary/tertiary) using a base (Pyridine/TEA) scavenger.
Visualization: Reactivity Decision Tree
Figure 2: Decision matrix for selecting the optimal derivative based on synthetic goals.
Handling, Stability & Safety Protocols
4-Fluoro-3-(trifluoromethoxy)benzoic acid
-
Storage: Store at room temperature in a dry, well-ventilated area.
-
Hazards: Irritant (H315, H319). Standard PPE (gloves, goggles) is sufficient.
-
Stability: Highly stable. Does not degrade under normal atmospheric conditions.
4-Fluoro-3-(trifluoromethoxy)benzoyl chloride[4][6][7][9][10][11]
-
Storage: Strictly Anhydrous. Store under inert gas (
or Ar) at 2–8°C. -
Hazards: Corrosive (H314). Causes severe skin burns and eye damage. Lachrymator.
-
Hydrolysis Risk: Reacts violently with water/moisture to release HCl gas and revert to the parent acid.
-
Self-Validating Safety Check: If the bottle fumes upon opening, significant hydrolysis has occurred.
-
-
Quenching: Excess acid chloride should be quenched by slow addition to a stirred solution of aqueous sodium bicarbonate or methanol/ice mixture.
References
-
PureSynth. (2025). 4-Fluoro-3-(Trifluoromethyl)Benzoic Acid Properties and Safety. Retrieved from
-
Naarini Molbio Pharma. (2025). Catalog Entry: 4-Fluoro-3-(trifluoromethoxy)benzoyl chloride (CAS 886501-08-2).[2][3][4] Retrieved from
-
ChemicalBook. (2026). 4-(Trifluoromethoxy)benzoyl chloride Properties and Synthesis. Retrieved from [5]
-
PubChem. (2025).[6][7] 4-Fluoro-3-(trifluoromethoxy)benzoic acid Structure and Properties. Retrieved from
-
Sigma-Aldrich. (2025). Handling and Safety of Benzoyl Chlorides. Retrieved from
Sources
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 2. Naarini Molbio Pharma [naarini.com]
- 3. Naarini Molbio Pharma [naarini.com]
- 4. Naarini Molbio Pharma [naarini.com]
- 5. 4-FLUORO-3-(TRIFLUOROMETHYL)BENZOYL CHLORIDE | 67515-56-4 [chemicalbook.com]
- 6. PubChemLite - 4-fluoro-3-(trifluoromethoxy)benzoyl chloride (C8H3ClF4O2) [pubchemlite.lcsb.uni.lu]
- 7. chemimpex.com [chemimpex.com]
Navigating the Physicochemical Landscape of Fluorinated Benzoyl Chlorides: A Technical Guide for Researchers
An In-depth Examination of 4-Fluoro-3-(trifluoromethoxy)benzoyl chloride and its Structural Analogs for Applications in Drug Discovery and Materials Science
Introduction: The Challenge of Characterizing Novel Fluorinated Building Blocks
In the realm of medicinal chemistry and advanced materials, the incorporation of fluorine atoms into organic molecules is a well-established strategy for modulating a compound's pharmacokinetic profile, metabolic stability, and material properties. Benzoyl chlorides, as highly versatile acylating agents, are pivotal intermediates in the synthesis of a vast array of pharmaceuticals and functional materials. The strategic placement of fluoroalkyl and fluoroalkoxy groups on the benzoyl chloride scaffold offers a powerful tool for fine-tuning molecular characteristics.
This technical guide focuses on the physicochemical properties, specifically the boiling and melting points, of 4-Fluoro-3-(trifluoromethoxy)benzoyl chloride . However, a comprehensive search of the available scientific literature and chemical supplier databases reveals a conspicuous absence of experimentally determined data for this specific compound. This data gap underscores a common challenge faced by researchers working with novel or less-common chemical entities.
In light of this, this guide will adopt a comparative analytical approach. We will first present the available data for structurally similar and commercially available analogs: 4-Fluoro-3-(trifluoromethyl)benzoyl chloride , 4-(Trifluoromethoxy)benzoyl chloride , and 3-Fluoro-4-(trifluoromethyl)benzoyl chloride . By examining the physical properties of these closely related compounds, we can extrapolate and provide expert insights into the expected properties of our target compound. Furthermore, we will detail the fundamental experimental protocols for determining these crucial physical constants, providing a practical framework for researchers to characterize novel compounds in their own laboratories.
Physicochemical Properties of Structurally Related Benzoyl Chlorides
The boiling and melting points of a compound are dictated by the strength of its intermolecular forces, which are in turn influenced by factors such as molecular weight, polarity, and the ability to participate in hydrogen bonding. For the benzoyl chloride derivatives discussed herein, the primary intermolecular forces at play are dipole-dipole interactions and van der Waals forces.
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Density (g/mL) | Refractive Index (n20/D) |
| 4-Fluoro-3-(trifluoromethyl)benzoyl chloride | 67515-56-4 | C₈H₃ClF₄O | 226.55 | 170 (lit.)[1] | Not Available | 1.493 at 25 °C (lit.)[1] | 1.469 (lit.)[1] |
| 4-(Trifluoromethoxy)benzoyl chloride | 36823-88-8 | C₈H₄ClF₃O₂ | 224.56 | 56 / 2 mmHg[2][3] | Not Available | 1.43[2] | 1.47[2][3] |
| 3-Fluoro-4-(trifluoromethyl)benzoyl chloride | 216144-68-2 | C₈H₃ClF₄O | 226.56 | Not Available | Not Available | Not Available | Not Available |
| 4-(Trifluoromethyl)benzoyl chloride | 329-15-7 | C₈H₄ClF₃O | 208.56 | 188-190 (lit.), 78-79 / 16 mmHg (lit.)[4] | Not Available | 1.404 at 25 °C (lit.)[4] | 1.476 (lit.)[4] |
Expert Analysis of Structural Influences:
The subtle yet significant structural differences between these molecules offer valuable insights:
-
Trifluoromethyl (-CF₃) vs. Trifluoromethoxy (-OCF₃): The replacement of a trifluoromethyl group with a trifluoromethoxy group introduces an oxygen atom, which can influence the molecule's polarity and boiling point. While both groups are strongly electron-withdrawing, the additional lone pairs on the oxygen in the -OCF₃ group can lead to different intermolecular interactions compared to the -CF₃ group.
-
Positional Isomerism: The relative positions of the fluorine and trifluoromethyl/trifluoromethoxy groups on the benzene ring will affect the overall dipole moment of the molecule, which in turn influences the boiling point.
Based on these principles, it is reasonable to predict that the boiling point of 4-Fluoro-3-(trifluoromethoxy)benzoyl chloride would be in a similar range to its structural analogs, likely requiring vacuum distillation to prevent decomposition at higher temperatures. Its melting point, if it were a solid at room temperature, would be influenced by the efficiency of its crystal lattice packing.
Experimental Determination of Boiling and Melting Points
For novel compounds where physical property data is unavailable, direct experimental determination is necessary. The following are standardized and reliable protocols for these measurements.
Melting Point Determination
The melting point of a solid is the temperature at which it transitions to a liquid. A sharp melting point range (typically 0.5-1.0°C) is a strong indicator of purity. Impurities tend to depress and broaden the melting point range.[5]
Protocol:
-
Sample Preparation: A small amount of the crystalline solid is finely ground and packed into a capillary tube to a height of 2-4 mm.[6]
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, such as a Mel-Temp or a Thiele tube.[5]
-
Heating: The sample is heated at a steady and slow rate, typically 1-2°C per minute, to ensure thermal equilibrium.[7][8]
-
Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last solid crystal melts is the end of the range.[6]
Boiling Point Determination
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[9] For small sample volumes, a micro boiling point determination is often employed.[10]
Protocol (Micro Method):
-
Sample Preparation: A small volume (a few milliliters) of the liquid is placed in a small test tube.[11]
-
Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.[12]
-
Heating: The test tube is gently heated in a Thiele tube or a heating block.[12]
-
Observation: As the liquid heats, a stream of bubbles will emerge from the open end of the inverted capillary tube. The heating is then discontinued.[12]
-
Boiling Point Reading: The liquid will begin to cool and will eventually be drawn into the capillary tube. The temperature at which the liquid just begins to enter the capillary is the boiling point.[10][12]
Synthesis, Purification, and Safety Considerations
General Synthesis of Benzoyl Chlorides
Benzoyl chlorides are typically synthesized from their corresponding benzoic acids. A common and effective method involves the use of a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.[13][14][15] The reaction with thionyl chloride is often favored as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and easily removed from the reaction mixture.[15]
Illustrative Workflow for Benzoyl Chloride Synthesis:
Caption: General workflow for the synthesis and purification of benzoyl chlorides.
Purification of Acyl Chlorides
The primary method for purifying acyl chlorides is fractional distillation under reduced pressure.[16] This is crucial to prevent decomposition at high temperatures and to separate the product from any unreacted starting material or high-boiling impurities. For solid acyl chlorides, recrystallization from a dry, inert solvent can be employed.[17]
Safety and Handling
Benzoyl chlorides are corrosive and lachrymatory (tear-inducing).[14] They react with water, including moisture in the air, to produce hydrochloric acid.[14] Therefore, they must be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[18] Containers should be stored under an inert atmosphere and away from moisture.[19][20]
Applications in Research and Development
Fluorinated benzoyl chlorides are invaluable intermediates in several fields:
-
Pharmaceutical Synthesis: They are used to introduce the benzoyl moiety into complex molecules, often serving as a key step in the synthesis of active pharmaceutical ingredients (APIs). The fluorine substituents can enhance drug efficacy and metabolic stability.[2][21]
-
Agrochemicals: These compounds are building blocks for modern pesticides and herbicides, where the fluorinated groups contribute to the potency and selectivity of the active ingredients.[2][21]
-
Materials Science: They are employed in the synthesis of advanced polymers and coatings, imparting properties such as thermal stability and chemical resistance.[21]
Conclusion
While the specific boiling and melting point data for 4-Fluoro-3-(trifluoromethoxy)benzoyl chloride are not currently available in the public domain, a thorough understanding of its structural analogs provides a solid foundation for estimating its physicochemical properties. The experimental protocols detailed in this guide offer a clear pathway for researchers to characterize this and other novel compounds. As versatile and highly reactive intermediates, fluorinated benzoyl chlorides will undoubtedly continue to play a crucial role in the advancement of drug discovery and materials science.
References
-
Melting point determination. (URL: [Link])
-
6.2B: Step-by-Step Procedures for Boiling Point Determination - Chemistry LibreTexts. (URL: [Link])
-
Experiment 1 - Melting Points. (URL: [Link])
-
Micro-boiling point measurement. (URL: [Link])
-
BOILING POINT DETERMINATION. (URL: [Link])
-
Experimental No. (2) Boiling Point Boiling point Purpose of experimental 1) To determine boiling point of unknown compounds. (URL: [Link])
-
Experiment name / Determination of melting point Experimental Procedures. (URL: [Link])
-
DETERMINATION OF BOILING POINTS. (URL: [Link])
-
DETERMINATION OF MELTING POINTS. (URL: [Link])
-
Melting point determination - SSERC. (URL: [Link])
- CN104230703A - Method for synthesizing high-purity benzoyl chloride - Google P
-
Benzoyl chloride is prepared from benzoic acid by:A. Cl2 and hνB. SO2 - askIITians. (URL: [Link])
-
Benzoyl chloride - Sciencemadness Wiki. (URL: [Link])
-
How can I perform a reaction of conversion of benzoic acid to benzoyl chloride using thionyl chloride, and monitor the progress of this reaction? | ResearchGate. (URL: [Link])
- US6727384B1 - Method for purifying acid chlorides - Google P
-
Preparation of Acyl Chlorides - Chemistry LibreTexts. (URL: [Link])
-
General procedures for the purification of Acid chlorides - Chempedia - LookChem. (URL: [Link])
-
4-(Trifluoromethoxy)benzoyl Chloride | C8H4ClF3O2 | CID 142110 - PubChem. (URL: [Link])
-
3-Fluoro-4-(trifluoromethyl)benzoyl chloride - Oakwood Chemical. (URL: [Link])
-
Facile and Selective Synthesis of 2,3,4,5-Tetrafluorobenzoyl Chloride with Triphosgene. (URL: [Link])
- CN102336689A - Preparation and refining method of 4-Cl-(trifluoromethyl)
- Process for the preparation of trifluoromethylbenzoyl halides - European Patent Office - EP 0038223 A1 - Googleapis.com. (URL: )
-
Supporting Information. (URL: [Link])
-
4-(Trifluoromethyl)benzoyl chloride - the NIST WebBook. (URL: [Link])
Sources
- 1. 4-FLUORO-3-(TRIFLUOROMETHYL)BENZOYL CHLORIDE | 67515-56-4 [chemicalbook.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 4-(Trifluoromethoxy)benzoyl Chloride | 36823-88-8 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 4. 4-(Trifluoromethyl)benzoyl chloride 97 329-15-7 [sigmaaldrich.com]
- 5. SSERC | Melting point determination [sserc.org.uk]
- 6. vet.mu.edu.iq [vet.mu.edu.iq]
- 7. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 8. ursinus.edu [ursinus.edu]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. uomus.edu.iq [uomus.edu.iq]
- 11. cdn.juniata.edu [cdn.juniata.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Benzoyl chloride is prepared from benzoic acid by:A. Cl2 and hνB. SO2 - askIITians [askiitians.com]
- 14. sciencemadness.org [sciencemadness.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. General procedures for the purification of Acid chlorides - Chempedia - LookChem [lookchem.com]
- 18. fishersci.com [fishersci.com]
- 19. fishersci.com [fishersci.com]
- 20. assets.thermofisher.cn [assets.thermofisher.cn]
- 21. chemimpex.com [chemimpex.com]
The Reactivity Profile of 3-(Trifluoromethoxy)benzoyl Chloride: A Comprehensive Technical Guide for Synthetic Chemists
Abstract
This in-depth technical guide provides a comprehensive analysis of the reactivity profile of 3-(trifluoromethoxy)benzoyl chloride, a versatile reagent in modern organic synthesis. We will explore the nuanced electronic and steric effects of the 3-trifluoromethoxy substituent and its profound influence on the reactivity of the benzoyl chloride moiety in key chemical transformations. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this fluorinated building block for the synthesis of complex molecules in pharmaceuticals, agrochemicals, and materials science.
Introduction: The Strategic Importance of the Trifluoromethoxy Group
The strategic incorporation of fluorine-containing functional groups has become a cornerstone of contemporary molecular design.[1] Among these, the trifluoromethoxy (-OCF₃) group has garnered significant attention for its unique combination of properties that can dramatically influence a molecule's biological and chemical characteristics.[1][2] Unlike the more common methoxy (-OCH₃) group, which is a strong activating group in electrophilic aromatic substitution, the trifluoromethoxy group acts as a deactivating group due to the powerful electron-withdrawing inductive effect of the three fluorine atoms.[3] This strong inductive effect often outweighs the resonance electron-donating effect of the oxygen lone pairs.[3]
The trifluoromethoxy group is also highly lipophilic, a property that can enhance the solubility of molecules in organic solvents and facilitate their passage through biological membranes.[1][2] This increased lipophilicity is a desirable trait in drug design, often correlating with improved absorption, distribution, and metabolic stability.[1][4] 3-(Trifluoromethoxy)benzoyl chloride serves as a key intermediate for introducing this valuable functional group into a wide array of molecular scaffolds.[5][6]
Electronic and Steric Landscape of 3-(Trifluoromethoxy)benzoyl Chloride
The reactivity of 3-(trifluoromethoxy)benzoyl chloride is fundamentally governed by the interplay of the electronic effects of the -OCF₃ group and the inherent electrophilicity of the acyl chloride.
2.1. Electronic Effects of the 3-Trifluoromethoxy Substituent
The trifluoromethoxy group at the meta position exerts a powerful electron-withdrawing effect primarily through the σ-framework (inductive effect, -I). This deactivates the aromatic ring towards electrophilic attack, but more importantly, it significantly impacts the electrophilicity of the carbonyl carbon in the benzoyl chloride moiety. The strong -I effect of the -OCF₃ group withdraws electron density from the aromatic ring, which in turn withdraws electron density from the carbonyl carbon, making it more electrophilic and, therefore, more susceptible to nucleophilic attack.
Caption: General mechanism of nucleophilic acyl substitution with 3-(trifluoromethoxy)benzoyl chloride.
The electron-withdrawing nature of the 3-trifluoromethoxy group accelerates the rate of nucleophilic attack on the carbonyl carbon, making 3-(trifluoromethoxy)benzoyl chloride a highly reactive acylating agent. [6]
Key Transformations and Experimental Protocols
4.1. Esterification
The reaction of 3-(trifluoromethoxy)benzoyl chloride with alcohols provides a straightforward route to the corresponding esters. These reactions are typically rapid and high-yielding.
Experimental Protocol: Synthesis of Ethyl 3-(Trifluoromethoxy)benzoate
-
To a solution of 3-(trifluoromethoxy)benzoyl chloride (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL) at 0 °C under a nitrogen atmosphere, add anhydrous ethanol (1.2 eq).
-
Slowly add triethylamine (1.5 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with DCM.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired ester.
4.2. Amidation
The formation of amides from 3-(trifluoromethoxy)benzoyl chloride and primary or secondary amines is a robust and efficient transformation. The resulting amides are often stable, crystalline solids.
Experimental Protocol: Synthesis of N-benzyl-3-(trifluoromethoxy)benzamide
-
Dissolve benzylamine (2.0 eq) in anhydrous tetrahydrofuran (THF, 15 mL) in a round-bottom flask equipped with a magnetic stirrer and cooled to 0 °C.
-
Slowly add a solution of 3-(trifluoromethoxy)benzoyl chloride (1.0 eq) in anhydrous THF (5 mL) to the amine solution.
-
A white precipitate of benzylamine hydrochloride will form immediately.
-
Stir the reaction mixture at room temperature for 1 hour.
-
Filter the reaction mixture to remove the hydrochloride salt and wash the solid with THF.
-
Concentrate the filtrate under reduced pressure.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield the pure amide.
4.3. Friedel-Crafts Acylation
3-(Trifluoromethoxy)benzoyl chloride can be employed in Friedel-Crafts acylation reactions to introduce the 3-(trifluoromethoxy)benzoyl group onto an aromatic ring. A Lewis acid catalyst, such as aluminum chloride (AlCl₃), is required for this transformation.
Experimental Protocol: Friedel-Crafts Acylation of Anisole
-
To a suspension of anhydrous aluminum chloride (1.2 eq) in anhydrous carbon disulfide (CS₂) at 0 °C, slowly add a solution of 3-(trifluoromethoxy)benzoyl chloride (1.0 eq) in CS₂.
-
Stir the mixture for 15 minutes, then add anisole (1.0 eq) dropwise.
-
Allow the reaction to stir at room temperature for 4 hours.
-
Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Extract the product with diethyl ether.
-
Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the product by column chromatography or recrystallization.
Summary of Reactivity and Applications
The heightened electrophilicity of the carbonyl carbon in 3-(trifluoromethoxy)benzoyl chloride, a direct consequence of the potent electron-withdrawing nature of the -OCF₃ group, renders it a superior acylating agent. This enhanced reactivity, coupled with the desirable physicochemical properties imparted by the trifluoromethoxy moiety, makes this reagent an invaluable tool in various fields.
| Application Area | Synthetic Utility of 3-(Trifluoromethoxy)benzoyl Chloride |
| Pharmaceutical Development | Introduction of the -OCF₃ group to enhance drug efficacy, metabolic stability, and bioavailability. [5] |
| Agrochemicals | Used in the synthesis of herbicides and fungicides to improve potency and selectivity. [5] |
| Material Science | Employed in the development of advanced polymers and coatings with enhanced durability and resistance. [5] |
| Organic Synthesis | A versatile building block for the construction of complex molecules with precise functional group modifications. [5] |
Conclusion
3-(Trifluoromethoxy)benzoyl chloride exhibits a distinct reactivity profile characterized by a highly electrophilic carbonyl center, making it an exceptionally efficient acylating agent. The strategic placement of the electron-withdrawing trifluoromethoxy group at the meta position not only enhances the reactivity of the benzoyl chloride but also introduces a functional group with profound implications for the biological and material properties of the resulting molecules. A thorough understanding of its reactivity is paramount for chemists aiming to harness its full potential in the design and synthesis of next-generation pharmaceuticals, agrochemicals, and advanced materials.
References
-
A Comparative Guide to the Influence of Trifluoromethoxy vs. Methoxy Groups on Aromatic Ring Activation - Benchchem.
-
Understanding the Trifluoromethoxy Group: Properties and Applications in Chemical Research - NINGBO INNO PHARMCHEM CO.,LTD.
-
3-(Trifluoromethoxy)benzoyl chloride - Chem-Impex.
-
What compounds are formed from the reaction of benzoyl chloride with cyclohexanol? - Pearson.
-
Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC - NIH.
-
What compounds are formed from the reaction of benzoyl chloride with cyclohexanol? - Pearson.
-
7.2: Nucleophilic Acyl Substitution Reactions - Chemistry LibreTexts.
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI.
-
3-(Trifluoromethyl)benzoyl chloride synthesis - ChemicalBook.
-
The Trifluoromethoxy Group: A Long-Range Electron-Withdrawing Substituent | Request PDF - ResearchGate.
-
Carboxylic Acid Derivatives: Nucleophilic Acyl Substitution - SlideServe.
-
Mastering Organic Synthesis with 3-(Trifluoromethoxy)benzoyl Chloride.
-
Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles).
-
3-(Trifluoromethyl)benzoyl chloride 98 2251-65-2 - Sigma-Aldrich.
-
Process for the preparation of trifluoromethylbenzoyl halides - European Patent Office - EP 0038223 A1.
-
WO1992007820A1 - Process for preparing 3-trifluoromethyl benzyl chloride - Google Patents.
-
3-(Trifluoromethoxy)benzoyl Chloride | 86270-03-3 | TCI AMERICA.
-
3-(Trifluoromethoxy)benzoyl chloride | C8H4ClF3O2 | CID 522854 - PubChem.
-
3-(Trifluoromethyl)benzoyl chloride - the NIST WebBook.
-
Facile and Selective Synthesis of 2,3,4,5-Tetrafluorobenzoyl Chloride with Triphosgene.
-
Application of trifluoromethanesulfonyl chloride in organic synthesis: sulfonylation and trifluoromethylation reactions - Wechem.
Sources
An In-Depth Technical Guide to the Storage and Handling of Moisture-Sensitive Acid Chlorides
For researchers, scientists, and drug development professionals, the integrity of starting materials is paramount. Acid chlorides, or acyl chlorides, are highly reactive organic compounds widely used as intermediates in the synthesis of esters, amides, and other acyl derivatives.[1][2] Their utility stems from the excellent leaving group ability of the chloride ion, which makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack.[3][4] However, this same reactivity renders them acutely sensitive to moisture, necessitating stringent storage and handling protocols to prevent degradation and ensure experimental success and safety.
This guide provides a comprehensive overview of the core principles and practical techniques for the proper storage of moisture-sensitive acid chlorides. By understanding the underlying chemistry and adhering to these field-proven methods, you can maintain the purity of these critical reagents, ensure the reproducibility of your results, and foster a safe laboratory environment.
The Chemistry of Moisture Sensitivity: Why Proper Storage is Non-Negotiable
The primary vulnerability of acid chlorides is their rapid and often violent reaction with water in a process called hydrolysis.[5] The lone pair of electrons on the oxygen atom of a water molecule acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride.[6] This nucleophilic acyl substitution reaction proceeds through a tetrahedral intermediate, ultimately eliminating a chloride ion and a proton to form the corresponding carboxylic acid and hydrochloric acid (HCl).[5][7]
This degradation pathway has significant consequences:
-
Loss of Purity: The intended acid chloride is consumed, leading to a mixture of the starting material and the carboxylic acid impurity. This can significantly impact the yield and purity of subsequent reactions.
-
Corrosive Byproducts: The generation of HCl gas can create a corrosive and hazardous environment, potentially damaging equipment and posing a safety risk to personnel.[8] In the presence of moisture, HCl can also lead to the corrosion of metal storage containers and shelving.[8]
-
Pressure Buildup: The formation of gaseous HCl can lead to a dangerous buildup of pressure within a sealed container, creating a risk of rupture or explosion.[8]
Visualizing the Hydrolysis Mechanism
The following diagram illustrates the nucleophilic addition-elimination mechanism of acid chloride hydrolysis.
Caption: Mechanism of acid chloride hydrolysis.
Core Storage Requirements: A Multi-Layered Approach
Effective storage of moisture-sensitive acid chlorides relies on a systematic approach that addresses the chemical's inherent reactivity and potential hazards.
The Primary Defense: Inert and Dry Environment
The cornerstone of acid chloride storage is the exclusion of atmospheric moisture. This is most effectively achieved by storing these reagents under a dry, inert atmosphere.
Key Considerations:
-
Inert Gas Blanket: Nitrogen or argon are the most commonly used inert gases for creating a protective blanket over the liquid.[9] These gases are non-reactive and displace moist air from the container's headspace.
-
Container Integrity: The container must have a tight-fitting seal to prevent the ingress of atmospheric moisture.[10][11] For laboratory-scale quantities, bottles with PTFE-lined caps or specialized septum-sealed bottles (e.g., Sure/Seal™) are highly recommended.[12]
-
Dry Storage Location: The overall storage area must be cool, dry, and well-ventilated.[10][13][14] Avoid storing acid chlorides in areas with high humidity, near water sources, or in direct sunlight.[13][14]
Material Compatibility: Choosing the Right Container
The corrosive nature of acid chlorides and their hydrolysis product, HCl, dictates careful selection of storage container materials.
| Material | Compatibility | Rationale |
| Glass | Excellent | Borosilicate glass is highly resistant to corrosion from both the acid chloride and HCl. It is the preferred material for primary containers.[15] |
| HDPE | Good | High-density polyethylene can be used for secondary containment and is resistant to many acids.[16] |
| Stainless Steel | Varies | While some grades of stainless steel offer good resistance, they can be susceptible to corrosion from chlorides, especially in the presence of moisture.[16] Not recommended for long-term primary storage without specific compatibility data. |
| Carbon Steel | Poor | Prone to corrosion from acids and should be avoided.[16] |
| Aluminum | Poor | Highly reactive with acids and should not be used.[17] |
Segregation from Incompatible Chemicals
Proper segregation is a fundamental principle of safe chemical storage to prevent dangerous reactions.[17][18] Acid chlorides must be stored separately from:
-
Bases: Such as sodium hydroxide and ammonium hydroxide.[13][19] Accidental mixing can lead to a violent exothermic reaction.
-
Oxidizing Agents: Including nitrates, peroxides, and perchlorates.[13][17]
-
Alcohols: React readily with acid chlorides to form esters.[20]
-
Water-Reactive Chemicals: To prevent accidental contact and subsequent hydrolysis.[21]
Temperature and Ventilation Control
-
Cool Environment: Store acid chlorides in a cool place to minimize vapor pressure and reduce the rate of any potential decomposition reactions.[10][13]
-
Ventilation: A well-ventilated storage area is crucial to prevent the accumulation of flammable or corrosive vapors.[13][14] For highly volatile or fuming acid chlorides, storage in a ventilated cabinet is recommended.[22]
Practical Protocols for Safe Storage and Handling
Adherence to standardized procedures is critical for maintaining the integrity of moisture-sensitive acid chlorides and ensuring laboratory safety.
Receiving and Inspecting New Containers
A thorough inspection upon receipt is the first line of defense against compromised reagents.
Step-by-Step Protocol:
-
Inspect Outer Packaging: Check for any signs of damage, such as dents, punctures, or stains.
-
Verify Container Integrity: Examine the primary container for cracks, chips, or a compromised seal.[23]
-
Check for Leaks: Carefully inspect the cap and neck of the bottle for any signs of leakage or corrosion.
-
Confirm Labeling: Ensure the label is intact, legible, and provides all necessary hazard information.
-
Document Arrival: Record the date of receipt on the container.
Preparing a Dry Storage Environment
For long-term storage or for particularly sensitive acid chlorides, a desiccator or a glove box provides an enhanced dry environment.
Workflow for Desiccator Storage:
Caption: Workflow for desiccator storage.
Safe Withdrawal of an Aliquot
When accessing the acid chloride, the primary goal is to minimize its exposure to atmospheric moisture.
Step-by-Step Protocol for Septum-Sealed Bottles:
-
Work in a Fume Hood: All handling of acid chlorides should be performed in a certified chemical fume hood.[13]
-
Prepare Syringe and Needle: Use a clean, dry syringe and a needle of appropriate gauge. Purge the syringe with dry nitrogen or argon gas several times.
-
Puncture the Septum: Insert the needle through the septum into the headspace above the liquid.
-
Pressurize with Inert Gas: Gently introduce a positive pressure of inert gas into the bottle.
-
Withdraw the Liquid: Invert the bottle and carefully withdraw the desired volume of acid chloride into the syringe.
-
Remove the Syringe: Turn the bottle upright before removing the needle from the septum.
-
Dispense Immediately: Transfer the acid chloride to the reaction vessel without delay.
Troubleshooting and Best Practices
-
Suspected Contamination: If you suspect an acid chloride has been compromised by moisture (e.g., fuming in air, presence of solid precipitate), it may be possible to repurify it by distillation. However, for most laboratory applications, it is safer and more efficient to discard the compromised reagent according to institutional guidelines.
-
Small Aliquots: For frequently used acid chlorides, consider transferring a smaller working quantity to a separate, well-sealed container. This minimizes the number of times the main stock bottle is opened, preserving its integrity.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a face shield, a lab coat, and chemical-resistant gloves, when handling acid chlorides.[11][13]
By implementing these robust storage and handling strategies, researchers can safeguard the quality of their moisture-sensitive acid chlorides, leading to more reliable and reproducible scientific outcomes.
References
-
Organic Chemistry Tutor. (n.d.). Synthesis and Reactions of Acid Chlorides. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). 10.7 The hydrolysis of an acid/acyl chloride reaction mechanism. Retrieved from [Link]
-
Western Carolina University. (n.d.). Standard Operating Procedure for the use of Acetyl chloride. Retrieved from [Link]
-
Study.com. (n.d.). Acid Chloride | Uses, Formation & Reaction. Retrieved from [Link]
-
Breckland Scientific Supplies Ltd. (2023, January 12). Acetyl Chloride - SAFETY DATA SHEET. Retrieved from [Link]
-
Unknown. (2010, November 25). Chem263_Nov 25_notes_2010.pdf. Retrieved from [Link]
-
Macpherson, J. V., & Unwin, P. R. (2004). Investigation of the Kinetics and Mechanism of Acid Chloride Hydrolysis in an Oil/Water System Using Microelectrochemical Measurements at Expanding Droplets (MEMED). Langmuir, 20(4), 1364–1373. Retrieved from [Link]
-
Fiveable. (2025, September 15). Acid chlorides | Organic Chemistry II Class Notes. Retrieved from [Link]
-
Loba Chemie. (n.d.). ACETYL CHLORIDE EXTRA PURE. Retrieved from [Link]
-
Chemos GmbH&Co.KG. (n.d.). Safety Data Sheet: Acetyl chloride. Retrieved from [Link]
-
Cubework. (n.d.). Acid Chlorides Warehouse Storage. Retrieved from [Link]
-
SATHEE - IIT Kanpur. (n.d.). Chemistry Acid Chloride. Retrieved from [Link]
-
Leslie, J. M. (2020, September 30). Hydrolysis of an acid chloride [Video]. YouTube. Retrieved from [Link]
-
Sciencemadness.org. (n.d.). THE REACTIONS OF ALIPHATIC ACID CHLORIDES. Retrieved from [Link]
-
Save My Exams. (2025, June 23). A Level Chemistry Revision Notes - Acyl Chlorides. Retrieved from [Link]
-
IPI. (n.d.). Compatibility of IBC Materials with Different Chemicals. Retrieved from [Link]
-
Sciencemadness Discussion Board. (2020, October 26). Acyl chlorides stability. Retrieved from [Link]
-
Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]
-
Unknown. (n.d.). CODE OF GOOD PRACTICE WITH BULK DELIVERIES OF LIQUID CHEMICALS. Retrieved from [Link]
-
Unknown. (n.d.). Practices for Proper Chemical Storage. Retrieved from [Link]
-
Unknown. (2024, August 1). Class of Chemical Examples Recommended Storage Method Incompatible Materials Possible Reaction If Mixed. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Acetyl chloride D3. Retrieved from [Link]
-
University of Nebraska-Lincoln Environmental Health and Safety. (2022, December). Compatible Chemical Storage. Retrieved from [Link]
-
Case Western Reserve University Environmental Health and Safety. (n.d.). Chemical Compatibility and Storage. Retrieved from [Link]
-
Unknown. (2024, January 2). Guidance on Safe Storage of Chemicals in the Laboratory. Retrieved from [Link]
-
Quora. (2021, January 28). How to store chemical acid. Retrieved from [Link]
-
Euro Chlor. (n.d.). PROCEDURES FOR LOADING AND OFF-LOADING LIQUID CHLORINE CONTAINERS. Retrieved from [Link]
-
Safety Office. (n.d.). Safe Storage of Hazardous Chemicals in Stockrooms, Workshops and Laboratories. Retrieved from [Link]
-
Unknown. (n.d.). Guidance on Safe Storage of Chemicals in Laboratories. Retrieved from [Link]
-
CMA CGM. (n.d.). Container Inspection Rules. Retrieved from [Link]
-
University of York, Department of Biology. (n.d.). Safe Storage of Chemicals. Retrieved from [Link]
-
University of Waterloo. (2023, May 1). CHEMICAL STORAGE FACT SHEET. Retrieved from [Link]
-
Unknown. (n.d.). Storage Environments: Monitoring & Control. Retrieved from [Link]
-
Reddit. (2023, January 14). Storing/handling moisture sensitive chemicals outside of the glovebox?. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet. Retrieved from [Link]
-
Texas Instruments. (2017, October 15). Humidity Sensor: Storage and Handling Guidelines. Retrieved from [Link]
-
HASA. (n.d.). Transporting and Handling HASA Sani-Clor®, Hasachlor and HASA Muriatic Acid. Retrieved from [Link]
-
University of Florida Environmental Health and Safety. (n.d.). Chemical Safety, Storage and Management. Retrieved from [Link]
-
PCBCart. (n.d.). Effective Ways of Moisture Sensitive Device Storage and Handling. Retrieved from [Link]
Sources
- 1. SATHEE: Chemistry Acid Chloride [sathee.iitk.ac.in]
- 2. savemyexams.com [savemyexams.com]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. fiveable.me [fiveable.me]
- 5. youtube.com [youtube.com]
- 6. hydrolysis of acid/acyl chlorides with water by a nucleophilic-addition elimination substitution reaction mechanism reagents reaction conditions organic synthesis doc brown's advanced A level organic chemistry revision notes for AQA, Edexcel, OCR, Salters, WJEC & CCEA courses [docbrown.info]
- 7. chem.ualberta.ca [chem.ualberta.ca]
- 8. download.basf.com [download.basf.com]
- 9. avantiresearch.com [avantiresearch.com]
- 10. brecklandscientific.co.uk [brecklandscientific.co.uk]
- 11. geneseo.edu [geneseo.edu]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. wcu.edu [wcu.edu]
- 14. cubework.com [cubework.com]
- 15. quora.com [quora.com]
- 16. ibctanks.com [ibctanks.com]
- 17. Chemical Compatibility and Storage | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 18. alliancechemical.com [alliancechemical.com]
- 19. ehs.unl.edu [ehs.unl.edu]
- 20. Acid Chloride | Uses, Formation & Reaction | Study.com [study.com]
- 21. csuohio.edu [csuohio.edu]
- 22. nottingham.ac.uk [nottingham.ac.uk]
- 23. cma-cgm.com [cma-cgm.com]
Methodological & Application
General procedure for amide coupling with 4-Fluoro-3-(trifluoromethoxy)benzoyl chloride
Application Note: Amide Coupling Protocols for 4-Fluoro-3-(trifluoromethoxy)benzoyl chloride
Introduction & Strategic Value
The moiety 4-Fluoro-3-(trifluoromethoxy)benzoyl chloride is a high-value building block in modern medicinal chemistry. Its structural utility is derived from two key pharmacophoric features:
-
The Trifluoromethoxy (
) Group: Often termed a "super-halogen," this group imparts significant lipophilicity ( ) and metabolic stability while maintaining a unique orthogonal conformation relative to the aromatic ring due to the anomeric effect. It is a critical bioisostere for optimizing membrane permeability and blocking metabolic soft spots (e.g., P450 oxidation). -
The C4-Fluorine: Provides an electronic handle for tuning pKa and serves as a potential site for downstream nucleophilic aromatic substitution (
) if activation is sufficient.
This guide provides field-proven protocols for coupling this acid chloride with diverse amines to generate amide libraries or scale-up candidates.
Chemical Profile & Properties[1][2][3][4][5][6][7]
| Property | Data | Notes |
| IUPAC Name | 4-Fluoro-3-(trifluoromethoxy)benzoyl chloride | |
| Formula | ||
| Molecular Weight | 242.56 g/mol | |
| Physical State | Colorless to pale yellow liquid | May crystallize at low temps. |
| Reactivity | High (Electrophilic) | Moisture sensitive; hydrolyzes to acid. |
| Storage | Store under |
Mechanistic Insight
The reaction proceeds via a Nucleophilic Acyl Substitution mechanism. Unlike coupling reactions involving carboxylic acids (which require activation by HATU/EDC), the acid chloride is already activated. The primary challenge is not reactivity, but selectivity (preventing hydrolysis) and HCl management .
Figure 1: Reaction Mechanism & Base Role
Caption: The amine attacks the carbonyl carbon, forming a tetrahedral intermediate.[1] The chloride ion is eliminated, and the base neutralizes the generated HCl to drive equilibrium and prevent amine protonation.[2]
Protocol A: Anhydrous Conditions (The "Gold Standard")
Application: Best for drug discovery, valuable amines, and moisture-sensitive substrates. Scale: 0.1 mmol to 100 mmol.
Reagents:
-
Substrate: Amine (1.0 equiv)
-
Reagent: 4-Fluoro-3-(trifluoromethoxy)benzoyl chloride (1.1 – 1.2 equiv)
-
Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.5 – 2.0 equiv)
-
Solvent: Dichloromethane (DCM) (Anhydrous). Alt: THF if solubility is poor.
Step-by-Step Procedure:
-
Preparation: Flame-dry or oven-dry a round-bottom flask containing a magnetic stir bar. Purge with Nitrogen (
). -
Solvation: Dissolve the Amine (1.0 equiv) in anhydrous DCM (concentration ~0.1 M to 0.2 M).
-
Base Addition: Add DIPEA (1.5 equiv) via syringe. Stir for 5 minutes at Room Temperature (RT).
-
Cooling (Optional but Recommended): Cool the mixture to
using an ice bath.-
Why? This controls the exotherm and minimizes side reactions (e.g., bis-acylation of primary amines).
-
-
Addition: Add 4-Fluoro-3-(trifluoromethoxy)benzoyl chloride (1.1 equiv) dropwise.
-
Note: If the acid chloride is solid/viscous, dissolve it in a minimal amount of DCM before addition.
-
-
Reaction: Allow the mixture to warm to RT naturally. Stir for 1–3 hours.
-
Monitoring: Check reaction progress via LC-MS or TLC.
-
Target Mass: Look for
corresponding to Amine MW + 206.
-
-
Quench: Add a small amount of water or saturated
solution.
Protocol B: Schotten-Baumann Conditions (Biphasic)
Application: Ideal for amino acids, water-soluble amines, or robust scale-up where anhydrous conditions are impractical.
Reagents:
-
Solvent System: DCM/Water or Ethyl Acetate/Water (1:1 ratio).
-
Base: 1M NaOH or saturated
.
Step-by-Step Procedure:
-
Dissolve the Amine in the aqueous base solution (2.0 – 3.0 equiv of base).
-
Dissolve the Acid Chloride in the organic solvent (DCM or EtOAc).
-
Add the organic phase to the aqueous phase vigorously.
-
Vigorous Stirring is Critical: The reaction occurs at the interface.
-
Stir for 2–4 hours at RT.
-
Separate phases. The product will typically reside in the organic layer (unless it is an amino acid, in which case acidification is required to extract).
Workup & Purification Workflow
The lipophilicity of the trifluoromethoxy group facilitates purification, as the product often separates well from polar impurities.
Figure 2: Purification Logic Flow
Caption: Standard extractive workup sequence. The acid wash removes excess starting amine; the base wash removes the benzoic acid byproduct generated by hydrolysis.
Purification Tips:
-
Flash Chromatography: Use Hexanes/Ethyl Acetate. The
group reduces polarity; expect the product to elute earlier than non-fluorinated analogs. -
Recrystallization: If the product is solid, the high symmetry and fluorine content often favor crystallization from Heptane/EtOAc or EtOH/Water.
Troubleshooting & Expert Insights
| Issue | Probable Cause | Solution |
| Low Yield / Hydrolysis | Wet solvents or old reagents. | Use freshly distilled DCM. Verify acid chloride quality (hydrolyzed acid appears as a broad peak in H-NMR near 10-12 ppm). |
| Bis-Acylation | Excess acid chloride or high temp. | Strict 1:1 stoichiometry. Keep reaction at |
| Sluggish Reaction | Sterically hindered amine. | Add 10 mol% DMAP (4-Dimethylaminopyridine) as a nucleophilic catalyst. Heat to reflux ( |
| Regioselectivity | Amine has -OH or -SH groups. | Amide formation is generally faster than ester formation at |
Safety & Hazards
-
Corrosivity: Acid chlorides react with skin moisture to produce HCl, causing severe chemical burns. Wear double nitrile gloves and a face shield.
-
Inhalation: Handle only in a functioning fume hood. The reagent has a pungent odor and is a lachrymator.
-
Waste: Quench excess acid chloride with methanol or weak base before disposal. Do not discard directly into aqueous waste streams (violent reaction).
References
-
Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.
-
Leroux, F. R., et al. (2019). The Trifluoromethoxy Group: A Pharmacophore with Broad Utility.[3] ChemMedChem.
-
Thermo Fisher Scientific. (2025). Safety Data Sheet: 4-(Trifluoromethoxy)benzoyl chloride.
-
Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction.
Sources
Synthesis of fluorinated esters using 4-Fluoro-3-(trifluoromethoxy)benzoyl chloride
Application Note: Synthesis of Fluorinated Esters using 4-Fluoro-3-(trifluoromethoxy)benzoyl chloride
Executive Summary
This guide details the protocol for utilizing 4-Fluoro-3-(trifluoromethoxy)benzoyl chloride as a high-value building block in the synthesis of fluorinated esters. The simultaneous presence of a fluorine atom (para-position) and a trifluoromethoxy group (meta-position) imparts unique physicochemical properties to the resulting scaffold, including enhanced lipophilicity, metabolic stability against oxidative degradation, and modulation of pKa in bio-active molecules.
This document provides a self-validating, step-by-step methodology for esterification, addressing the specific reactivity profile of this electron-deficient acyl chloride.
Chemical Profile & Strategic Value
Reagent: 4-Fluoro-3-(trifluoromethoxy)benzoyl chloride
Precursor CAS (Acid): 886496-49-7 (4-Fluoro-3-(trifluoromethoxy)benzoic acid)
Molecular Formula:
Mechanistic Advantage in Drug Design
The 4-fluoro-3-(trifluoromethoxy)phenyl moiety is a "privileged structure" in medicinal chemistry.
-
Metabolic Blockade: The para-fluorine atom blocks CYP450-mediated oxidation at the most reactive site of the phenyl ring.
-
Lipophilicity Modulation: The
group is highly lipophilic ( ), significantly increasing membrane permeability compared to a methoxy group ( ) or even a methyl group. -
Conformational Bias: The
group often adopts a conformation orthogonal to the aromatic ring, creating a unique steric profile for receptor binding.
Reaction Mechanism & Workflow
The synthesis proceeds via a Nucleophilic Acyl Substitution . Due to the strong electron-withdrawing nature of the fluorine and trifluoromethoxy groups, the carbonyl carbon is highly electrophilic. This increases reactivity but also susceptibility to hydrolysis.
Key Reaction Pathway:
-
Activation: The acyl chloride is already activated.
-
Nucleophilic Attack: Alcohol attacks the carbonyl carbon.
-
Elimination: Chloride ion is expelled.
-
Deprotonation: Base (Et3N or Pyridine) neutralizes the HCl by-product to drive equilibrium.
Figure 1: Strategic workflow for the esterification process. The electron-deficient nature of the benzoyl chloride requires strict moisture control.
Experimental Protocols
Protocol A: Standard Esterification (Primary/Secondary Alcohols)
Best for: Unhindered alcohols and standard library synthesis.
Reagents:
-
4-Fluoro-3-(trifluoromethoxy)benzoyl chloride (1.1 equiv)
-
Alcohol substrate (1.0 equiv)
-
Triethylamine (
) (1.5 equiv) -
Dichloromethane (DCM) (Anhydrous)
Step-by-Step Procedure:
-
Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (
) or Argon. -
Solvation: Dissolve the Alcohol (1.0 equiv) and
(1.5 equiv) in anhydrous DCM (0.2 M concentration relative to alcohol). -
Cooling: Cool the solution to 0°C using an ice bath. Rationale: Low temperature prevents potential side reactions due to the high reactivity of the acyl chloride.
-
Addition: Add 4-Fluoro-3-(trifluoromethoxy)benzoyl chloride (1.1 equiv) dropwise via syringe.
-
Observation: Slight fuming or precipitate (Triethylamine hydrochloride) formation is normal.
-
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours.
-
Checkpoint (Self-Validation): Perform TLC.
-
Mini-workup for TLC: Take 50 µL reaction mixture, quench into 200 µL MeOH/NaHCO3.
-
Target: Disappearance of the alcohol spot.
-
-
Workup:
-
Dilute with DCM.
-
Wash 1: 1M HCl (removes excess
). -
Wash 2: Saturated
(removes hydrolyzed benzoic acid). -
Wash 3: Brine.
-
-
Isolation: Dry over
, filter, and concentrate in vacuo.
Protocol B: Sterically Hindered Alcohols (Steglich Modification)
Best for: Tertiary alcohols or phenols.
Modifications:
-
Catalyst: Add DMAP (4-Dimethylaminopyridine) (0.1 equiv).
-
Solvent: THF or DCM can be used.[1]
-
Temperature: May require reflux if reaction is incomplete after 12 hours at RT.
Mechanism Note: DMAP forms a highly reactive N-acylpyridinium intermediate, which is more susceptible to nucleophilic attack by hindered alcohols than the free acyl chloride.
Data Analysis & Troubleshooting
Table 1: Troubleshooting Common Issues
| Issue | Probable Cause | Corrective Action |
| Low Yield | Hydrolysis of Acyl Chloride | Ensure solvents are anhydrous; keep under |
| Starting Material Remains | Hindered Substrate | Switch to Protocol B (add DMAP). Increase temperature to 40°C. |
| New Spot on TLC ( | Hydrolyzed Acid | The acid by-product (4-Fluoro-3-(trifluoromethoxy)benzoic acid) is acidic. Ensure rigorous |
| Precipitate in Reaction | Amine Salt Formation | This is normal ( |
Safety & Handling
-
Corrosivity: The acyl chloride releases HCl upon contact with moisture. It is a lachrymator and corrosive to skin/eyes.[2] Handle only in a fume hood.
-
HF Generation: While the C-F bonds are stable under esterification conditions, thermal decomposition or combustion can release Hydrogen Fluoride (HF).
-
Storage: Store the acyl chloride at 2–8°C under inert gas. If the liquid turns cloudy, it may require redistillation or treatment with thionyl chloride to regenerate.
References
-
Naarini Molbio Pharma. (n.d.). 4-Fluoro-3-(trifluoromethoxy)benzoyl chloride Product Page. Retrieved from [Link]
-
Leroux, F. R., et al. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. PMC - NIH. Retrieved from [Link]
- Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Contextual grounding on OCF3 properties).
Sources
Protocol for Schotten-Baumann reaction using 4-Fluoro-3-(trifluoromethoxy)benzoyl chloride
[1]
Abstract & Application Context
In modern medicinal chemistry, the strategic incorporation of fluorine and trifluoromethoxy (-OCF₃) groups is a paramount strategy for modulating lipophilicity (LogP), metabolic stability, and bioavailability.[1] The building block 4-Fluoro-3-(trifluoromethoxy)benzoyl chloride is particularly valuable as it introduces two potent electron-withdrawing groups (EWGs) that can block metabolic "soft spots" on aromatic rings while significantly altering the electronic landscape of the resulting pharmacophore.
This Application Note details a robust Schotten-Baumann protocol for coupling this highly reactive acid chloride with amines. Due to the synergistic electron-withdrawing effects of the fluoro and trifluoromethoxy substituents, this reagent is exceptionally electrophilic. Standard protocols often suffer from competitive hydrolysis; therefore, this guide emphasizes pH control, biphasic optimization, and temperature regulation to maximize yield and purity.
Chemical Profile & Properties[2][3][4][5][6][7][8][9]
Target Reagent: 4-Fluoro-3-(trifluoromethoxy)benzoyl chloride[2][3][4][5]
| Property | Data |
| CAS Number | 886501-08-2 |
| Molecular Formula | C₈H₃ClF₄O₂ |
| Molecular Weight | 242.55 g/mol |
| Appearance | Colorless to pale yellow liquid (typically) |
| Reactivity Class | Highly Activated Acyl Chloride |
| Storage | 2–8°C, under inert atmosphere (Ar/N₂).[2][6] Moisture sensitive.[6] |
| Hazards | Corrosive, Lachrymator.[6] Reacts violently with water. |
Mechanistic Insight & Reaction Logic
The Electrophilicity Challenge
The presence of a fluorine atom at the C4 position and a trifluoromethoxy group at the C3 position creates a highly electron-deficient carbonyl carbon.
-
Inductive Effect (-I): Both -F and -OCF₃ exert strong inductive electron withdrawal.
-
Resonance Effect (+R): While -F and -OCF₃ have weak donating resonance effects, the inductive withdrawal dominates, especially for -OCF₃.
Implication: The carbonyl carbon is "hot" (highly electrophilic). While this ensures rapid reaction with amines, it also dramatically increases the rate of hydrolysis by water in the aqueous phase of the Schotten-Baumann system. The protocol below utilizes a mild inorganic base (K₂CO₃) and low temperature to favor amidation over hydrolysis.
Reaction Pathway Diagram
Figure 1: Mechanistic pathway highlighting the competition between amidation and hydrolysis. The protocol is designed to suppress the dashed red path.
Experimental Protocol
Materials & Reagents[5][13][14][15]
-
Reagent A: 4-Fluoro-3-(trifluoromethoxy)benzoyl chloride (1.0 equiv)
-
Reagent B: Primary or Secondary Amine (1.1 equiv)
-
Base: Potassium Carbonate (K₂CO₃) or Sodium Carbonate (Na₂CO₃) (2.5 equiv). Note: Avoid NaOH for this specific substrate to reduce hydrolysis risk unless the amine is non-nucleophilic (e.g., aniline).
-
Solvent (Organic): Dichloromethane (DCM) or Ethyl Acetate (EtOAc).
-
Solvent (Aqueous): Distilled Water.[7]
Step-by-Step Methodology
Step 1: Preparation of the Aqueous Phase
-
Dissolve K₂CO₃ (2.5 equiv) in distilled water (approx. 5 mL per mmol of substrate).
-
Cool this solution to 0°C in an ice bath.
Step 2: Preparation of the Amine Solution
-
In a separate flask, dissolve the Amine (1.1 equiv) in the organic solvent (DCM or EtOAc, approx. 5 mL per mmol).
-
Add the organic amine solution to the cooled aqueous base solution.
-
Stir vigorously to create a well-dispersed biphasic mixture. Vigorous stirring is critical for mass transfer.
Step 3: Controlled Addition of Acid Chloride
-
Dissolve 4-Fluoro-3-(trifluoromethoxy)benzoyl chloride (1.0 equiv) in a minimal amount of organic solvent (1-2 mL).
-
Dropwise Addition: Add the acid chloride solution to the biphasic mixture over 10–15 minutes, maintaining the internal temperature < 5°C.
-
Rationale: Slow addition prevents localized heating and high concentrations of acid chloride, minimizing hydrolysis.
-
Step 4: Reaction Maintenance
-
Allow the reaction to stir at 0°C for 30 minutes .
-
Remove the ice bath and allow to warm to room temperature (RT) . Stir for an additional 1–2 hours.
-
Monitoring: Check reaction progress via TLC or LC-MS. The acid chloride should be fully consumed.
-
Note: If starting amine remains but acid chloride is gone, hydrolysis occurred. Do not add more acid chloride directly; isolate and purify, or restart with lower temperature/slower addition.
-
Step 5: Work-up & Isolation
-
Phase Separation: Transfer mixture to a separatory funnel. Separate the layers.
-
Extraction: Extract the aqueous layer twice with fresh organic solvent (DCM or EtOAc).
-
Wash: Combine organic layers and wash sequentially with:
-
1M HCl (if product is not acid-sensitive) to remove unreacted amine.
-
Saturated NaHCO₃ (to remove hydrolysis byproduct, the benzoic acid).
-
Brine (saturated NaCl).
-
-
Drying: Dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filtration & Concentration: Filter and concentrate under reduced pressure (rotary evaporator).
Workflow Visualization
Figure 2: Operational workflow for the biphasic Schotten-Baumann protocol.
Troubleshooting & Optimization
| Observation | Probable Cause | Corrective Action |
| Low Yield / High Acid Byproduct | Competitive hydrolysis due to high reactivity. | 1. Lower temperature to -10°C.2. Increase stirring speed (emulsion quality).3. Switch base to NaHCO₃ (weaker base reduces OH⁻ conc). |
| Incomplete Reaction | Acid chloride deactivated or insufficient excess. | 1. Ensure acid chloride quality (check for white solid/hydrolysis).2. Increase acid chloride to 1.2 equiv. |
| Emulsion Formation | Surfactant-like properties of fluorinated product. | 1. Add brine to the aqueous phase.2. Filter through Celite if solid particulates cause emulsion. |
Safety & Handling (E-E-A-T)
-
Corrosivity: 4-Fluoro-3-(trifluoromethoxy)benzoyl chloride reacts with moisture on skin/mucous membranes to generate HCl and the corresponding benzoic acid. It causes severe burns. Wear chemical-resistant gloves (Nitrile/Neoprene), safety goggles, and a lab coat.
-
HF Potential: While the C-F and C-OCF₃ bonds are generally stable, thermal decomposition or extreme conditions could theoretically release fluoride species. Standard acid chloride safety applies, but always handle fluorinated aromatics with care regarding waste disposal.
-
Ventilation: Always perform the addition step in a fume hood to contain HCl fumes (if base neutralization is delayed) and lachrymatory vapors.
References
-
Chemical Identity & Properties
-
Schotten-Baumann Methodology
-
Schotten-Baumann Reaction: Mechanism & Procedure.[8] Organic Chemistry Portal. Retrieved from
-
-
Medicinal Chemistry of Fluorine
(Note: CAS 886501-08-2 is the specific identifier for 4-Fluoro-3-(trifluoromethoxy)benzoyl chloride.[2][3][4] Always verify the Certificate of Analysis from your specific supplier.)
Sources
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Naarini Molbio Pharma [naarini.com]
- 3. Naarini Molbio Pharma [naarini.com]
- 4. Naarini Molbio Pharma [naarini.com]
- 5. PubChemLite - 4-fluoro-3-(trifluoromethoxy)benzoyl chloride (C8H3ClF4O2) [pubchemlite.lcsb.uni.lu]
- 6. 4-(Trifluoromethoxy)benzoyl Chloride , 98% , 36823-88-8 - CookeChem [cookechem.com]
- 7. jchemlett.com [jchemlett.com]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. chemimpex.com [chemimpex.com]
- 10. mdpi.com [mdpi.com]
- 11. tandfonline.com [tandfonline.com]
- 12. mdpi.com [mdpi.com]
Application Note: Strategic Incorporation of the Trifluoromethoxy Group into Bioactive Scaffolds via Acid Chloride Intermediates
For Researchers, Scientists, and Drug Development Professionals
Abstract
The trifluoromethoxy (-OCF₃) group is a privileged substituent in modern medicinal chemistry, prized for its ability to enhance metabolic stability, modulate lipophilicity, and improve the binding affinity of drug candidates.[1][2] However, the direct and efficient introduction of this moiety remains a significant synthetic challenge, primarily due to the inherent instability of the trifluoromethoxide anion. This application note provides a comprehensive guide for the strategic incorporation of the trifluoromethoxy group into organic molecules utilizing readily accessible acid chlorides as key electrophilic partners. We will delve into the underlying chemical principles, present detailed protocols for the generation of trifluoromethoxide sources, and outline a robust methodology for their reaction with acid chlorides. This guide is designed to equip researchers with the foundational knowledge and practical insights required to successfully implement this valuable transformation in their drug discovery programs.
The Trifluoromethoxy Group: A "Super Halogen" in Medicinal Chemistry
The trifluoromethoxy group is often referred to as a "super-halogen" due to its electronic properties being similar to that of chlorine or fluorine.[3] Its incorporation into a molecular scaffold can profoundly influence a compound's pharmacokinetic and pharmacodynamic profile.
Key Physicochemical Properties and Their Impact:
| Property | Conferred Advantage in Drug Design |
| High Electronegativity | Strong electron-withdrawing nature can alter the pKa of nearby functionalities, influencing target binding and metabolic pathways.[2] |
| Increased Lipophilicity | The -OCF₃ group is one of the most lipophilic substituents, which can enhance membrane permeability and bioavailability.[1] |
| Metabolic Stability | The carbon-fluorine bonds are exceptionally strong, rendering the trifluoromethoxy group highly resistant to metabolic degradation, thereby increasing the in vivo half-life of a drug. |
| Conformational Effects | The steric bulk of the -OCF₃ group can be used to control molecular conformation and optimize interactions with biological targets. |
Despite these desirable attributes, the synthetic accessibility of trifluoromethoxy-containing compounds has been historically limited. The primary obstacle lies in the handling of the trifluoromethoxide anion (CF₃O⁻), which is prone to decomposition.
Core Chemistry: The Nucleophilic Acyl Substitution Pathway
The introduction of a trifluoromethoxy group via an acid chloride proceeds through a classic nucleophilic acyl substitution mechanism. The high electrophilicity of the carbonyl carbon in the acid chloride makes it an excellent substrate for attack by a suitable trifluoromethoxide nucleophile.
Reaction Workflow
Caption: Nucleophilic acyl substitution mechanism for the reaction of an acid chloride with the trifluoromethoxide anion.
Experimental Protocol
Materials:
-
Acid chloride (1.0 eq)
-
Trifluoromethoxide source (prepared as in Protocol 1 or 2, 1.1-1.5 eq)
-
Anhydrous, aprotic solvent (e.g., THF, DCM, MeCN)
Procedure:
-
Setup: In a flame-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and an addition funnel, under an inert atmosphere, dissolve the acid chloride in the chosen anhydrous solvent.
-
Cooling: Cool the solution to a low temperature (e.g., -78 °C to 0 °C) to control the exothermic reaction.
-
Addition: Slowly add the solution of the trifluoromethoxide source (from Protocol 2) or a suspension of the solid trifluoromethoxide salt (from Protocol 1) to the cooled acid chloride solution via the addition funnel.
-
Reaction: Allow the reaction mixture to stir at the low temperature for a specified period (e.g., 1-4 hours), then gradually warm to room temperature and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Work-up: Quench the reaction with a suitable reagent (e.g., saturated aqueous ammonium chloride). Extract the product with an organic solvent, wash the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Self-Validating System and Troubleshooting:
| Observation | Potential Cause | Suggested Action |
| No reaction or low conversion | Inactive trifluoromethoxide source (hydrolysis) | Ensure rigorous anhydrous conditions during preparation and reaction. |
| Low reactivity of the acid chloride | Use a more reactive solvent or slightly elevated temperature (with caution). | |
| Formation of byproducts | Decomposition of the trifluoromethoxide anion | Maintain low reaction temperatures. |
| Side reactions of the acid chloride | Ensure slow addition of the nucleophile. | |
| Difficult purification | Unreacted starting materials or byproducts | Optimize reaction stoichiometry and monitor for completion. |
Concluding Remarks
The introduction of the trifluoromethoxy group via acid chlorides presents a viable and strategic approach for the late-stage functionalization of complex molecules in drug discovery. While the inherent instability of the trifluoromethoxide anion necessitates careful experimental design and execution, the protocols outlined in this application note provide a solid foundation for success. The use of in-situ generation methods for the trifluoromethoxide source significantly enhances the safety and practicality of this transformation. By understanding the underlying chemical principles and adhering to the detailed procedures, researchers can effectively harness the power of the trifluoromethoxy group to optimize the properties of their lead compounds.
References
-
Molecules 2025, 30, 3009. ([Link])
-
Molecules 2025, 30(14), 3009. ([Link])
-
Journal of Fluorine Chemistry, Volume 129, Issue 4, April 2008, Pages 243-254. ([Link])
-
FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. ([Link])
-
Advances in the Development of Trifluoromethoxylation Reagents. ([Link])
-
Deoxygenative Trifluoromethylthiolation of Carboxylic Acids. ([Link])
-
Recent trends in direct O-mono-/di-/tri-fluoromethylation of carboxylic acids. ([Link])
-
Chemistry LibreTexts: Reactions of Acid Chlorides. ([Link])
-
Study of a Stable "Trifluoromethoxide Anion Solution" Arising from 2,4-Dinitro-Trifluoromethoxybenzene. ([Link])
Sources
Application Notes & Protocols for the Synthesis of Bioactive Heterocycles from 4-Fluoro-3-(trifluoromethoxy)benzoyl chloride
Abstract
This technical guide provides researchers, medicinal chemists, and drug development professionals with detailed application notes and validated protocols for the synthesis of bioactive heterocyclic scaffolds utilizing 4-Fluoro-3-(trifluoromethoxy)benzoyl chloride as a key building block. The unique electronic properties conferred by the fluoro and trifluoromethoxy substituents make this reagent an exceptionally valuable starting material for creating novel chemical entities with enhanced pharmacological profiles. This document elucidates the strategic rationale behind its use, presents step-by-step synthetic procedures for constructing high-value pyrazole and 1,3,4-oxadiazole cores, and offers expert insights into reaction optimization and troubleshooting.
Introduction: The Strategic Advantage of 4-Fluoro-3-(trifluoromethoxy)benzoyl chloride
In modern drug discovery, the incorporation of fluorine-containing functional groups is a cornerstone strategy for optimizing a molecule's metabolic stability, lipophilicity, and binding affinity.[1][2] The trifluoromethoxy (-OCF3) group, in particular, has gained prominence as a bioisostere for other functionalities, offering a unique combination of high lipophilicity and metabolic robustness.[1] When combined with a fluorine atom on the same aromatic ring, as in 4-Fluoro-3-(trifluoromethoxy)benzoyl chloride, the result is a highly versatile and reactive chemical intermediate.[3][4]
The electron-withdrawing nature of both the -F and -OCF3 groups enhances the electrophilicity of the carbonyl carbon in the benzoyl chloride moiety, making it an excellent substrate for nucleophilic acyl substitution.[5] This heightened reactivity facilitates the construction of a diverse range of molecular architectures, particularly nitrogen- and oxygen-containing heterocycles, which form the core of over 90% of new medicines.[6] This guide focuses on harnessing the potential of this fluorinated building block for the synthesis of medicinally relevant heterocyclic compounds.
Figure 1: Versatility of 4-Fluoro-3-(trifluoromethoxy)benzoyl chloride.
Synthesis of Bioactive Pyrazole Derivatives
Application Note: The Significance of the Pyrazole Scaffold
Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms. This structural motif is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, analgesic, and anti-cancer properties.[7] The N-acylation of a pyrazole or a pyrazoline precursor with a substituted benzoyl chloride is a robust and widely employed method to generate libraries of novel, biologically active compounds.[7][8]
Synthetic Strategy
The synthesis of N-benzoyl pyrazoles typically involves the reaction of a pre-formed pyrazole or 4,5-dihydropyrazole (pyrazoline) with the benzoyl chloride derivative. The pyrazoline itself is commonly synthesized via the condensation of an α,β-unsaturated ketone (chalcone) with hydrazine hydrate. The subsequent acylation of the pyrazoline nitrogen with 4-Fluoro-3-(trifluoromethoxy)benzoyl chloride proceeds via a nucleophilic acyl substitution mechanism. A base, such as pyridine or triethylamine, is used to scavenge the HCl byproduct.
Figure 2: Workflow for N-Acylation of Pyrazolines.
Experimental Protocol: Synthesis of a Representative N-Acyl Pyrazole
Safety Precaution: Acid chlorides are corrosive and react violently with water. All operations must be conducted in a certified fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.[9]
-
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add the starting 4,5-dihydropyrazole derivative (1.0 eq.).
-
Solvent Addition: Dissolve the pyrazoline in anhydrous pyridine (approx. 0.2 M concentration).
-
Expert Insight: Pyridine acts as both the solvent and the base. Alternatively, an inert solvent like dichloromethane (DCM) or tetrahydrofuran (THF) can be used with an added base like triethylamine (1.2 eq.).[10]
-
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add 4-Fluoro-3-(trifluoromethoxy)benzoyl chloride (1.1 eq.) dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting pyrazoline is consumed.
-
Work-up: a. Upon completion, carefully pour the reaction mixture into a beaker containing ice-cold 2N HCl (approx. 10 volumes). This will neutralize the pyridine and precipitate the product. b. Stir for 30 minutes, then collect the resulting solid by vacuum filtration. c. Wash the solid sequentially with water, a cold 5% sodium bicarbonate solution (to remove any unreacted acid), and finally with water again until the filtrate is neutral.
-
Purification: Dry the crude solid under vacuum. The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid) or by column chromatography on silica gel.[7]
| Parameter | Recommended Condition | Rationale / Notes |
| Stoichiometry | 1.1 eq. of Acyl Chloride | A slight excess ensures complete consumption of the pyrazoline. |
| Solvent | Anhydrous Pyridine or DCM | Must be anhydrous to prevent hydrolysis of the acid chloride. |
| Temperature | 0 °C to Room Temp. | Initial cooling controls the exothermic reaction. |
| Reaction Time | 4-12 hours | Varies based on the steric and electronic nature of the pyrazoline. |
| Work-up | Acid quench (2N HCl) | Neutralizes base and precipitates the typically water-insoluble product. |
Synthesis of Bioactive 1,3,4-Oxadiazole Derivatives
Application Note: The Versatility of the 1,3,4-Oxadiazole Core
1,3,4-Oxadiazoles are five-membered heterocycles that are isosteric to amides and esters, offering improved metabolic stability and pharmacokinetic properties.[11] This scaffold is found in numerous marketed drugs and clinical candidates with activities spanning antimicrobial, anti-inflammatory, and anticancer domains. A common and efficient route to 2,5-disubstituted 1,3,4-oxadiazoles involves the acylation of an acylhydrazide followed by cyclodehydration.[11][12]
Synthetic Strategy
This two-step, one-pot synthesis begins with the N-acylation of a suitable starting hydrazide with 4-Fluoro-3-(trifluoromethoxy)benzoyl chloride to form a 1,2-diacylhydrazine intermediate. This intermediate is then subjected to cyclodehydration using a dehydrating agent like phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), or tosyl chloride to furnish the 2,5-disubstituted 1,3,4-oxadiazole ring.[11]
Experimental Protocol: Synthesis of a Representative 2,5-Disubstituted 1,3,4-Oxadiazole
Safety Precaution: Phosphorus oxychloride (POCl₃) and thionyl chloride (SOCl₂) are highly corrosive, toxic, and react violently with water. Handle with extreme caution in a fume hood.
-
Acylation Step: a. In a dry round-bottom flask under a nitrogen atmosphere, dissolve the starting aroylhydrazide (1.0 eq.) in anhydrous pyridine or THF. b. Cool the mixture to 0 °C. c. Slowly add 4-Fluoro-3-(trifluoromethoxy)benzoyl chloride (1.05 eq.). d. Allow the reaction to stir at room temperature for 2-4 hours to form the 1,2-diacylhydrazine intermediate.
-
Cyclodehydration Step: a. Carefully add phosphorus oxychloride (POCl₃) (3-5 eq.) dropwise to the reaction mixture at 0 °C. b. After the addition is complete, heat the reaction mixture to reflux (typically 80-110 °C, depending on the solvent) for 4-8 hours. c. Monitor the formation of the oxadiazole by TLC.
-
Work-up: a. Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring. b. The product will precipitate out of the aqueous solution. c. Neutralize the solution by the slow addition of a saturated sodium bicarbonate or sodium carbonate solution until the pH is ~7-8. d. Filter the solid, wash thoroughly with water, and dry under vacuum.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol or ethyl acetate.
| Parameter | Recommended Condition | Rationale / Notes |
| Acylation Solvent | Anhydrous Pyridine/THF | A polar aprotic solvent is ideal for the acylation step. |
| Cyclizing Agent | POCl₃, SOCl₂, TsCl | POCl₃ is a common and effective dehydrating agent for this transformation.[11] |
| Temperature | Reflux | Thermal energy is required to drive the cyclodehydration. |
| Reaction Time | 4-8 hours | Completion can be monitored by the disappearance of the intermediate. |
| Work-up | Ice quench, then neutralization | Safely quenches the reactive POCl₃ and precipitates the product. |
References
-
Dodiya D. K. and Shah R. A. (2016). Synthesis and Antimicrobial Evaluation of Novel 1-Benzoyl Pyrazole Derivatives. Journal of Pharmaceutical Science and Bioscientific Research, 6(3):300-303. Available at: [Link]
-
Shaikh, A. A., et al. (2022). A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents. Journal of the Indian Chemical Society, 99(2), 100301. Available at: [Link]
-
Ali, T. E. S., & El-Gazzar, A. B. A. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 25. Available at: [Link]
-
Unknown. (n.d.). chemistry and common synthetic route of 1, 3, 4-oxadiazole. INTERNATIONAL JOURNAL OF INSTITUTIONAL PHARMACY AND LIFE SCIENCES. Retrieved February 15, 2026, from [Link]
-
Korkusuz, E., & Yildirim, I. (2010). Reactions of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid chloride with various hydroxylamines and carbazates. Turkish Journal of Chemistry, 34(6), 859-869. Available at: [Link]
-
Yildirim, I., & Koca, M. (2010). Synthesis and Reactions of Some 1H-Pyrazole-3 Carboxylic Acid Chloride. Phosphorus, Sulfur, and Silicon and the Related Elements, 185(12), 2462-2471. Available at: [Link]
-
Fisyuk, A. S., et al. (2005). Synthesis of 1,2,4-oxadiazoles (a review). Pharmaceutical Chemistry Journal, 39, 535–545. Available at: [Link]
-
Unknown. (n.d.). A new and efficient synthesis of 1,3,4-oxadiazole derivatives using TBTU. Tetrahedron. Retrieved February 15, 2026, from [Link]
-
Kunyane, P. T., et al. (2022). The synthesis and investigation of novel 3-benzoylbenzofurans and pyrazole derivatives for anti-HIV activity. RSC Advances, 12(46), 30047-30060. Available at: [Link]
-
Ricard, L., & Cazin, C. S. J. (2015). Efficient synthetic protocols for the preparation of common N-heterocyclic carbene precursors. Beilstein Journal of Organic Chemistry, 11, 2376-2382. Available at: [Link]
-
Sharma, P., et al. (2024). Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. Indian Journal of Pharmaceutical Education and Research, 59(1), S25-S45. Available at: [Link]
-
Denmark, S. E., & Beutner, G. L. (2009). Synthesis of 2-Arylindole-4-Carboxylic Amides. Organic Syntheses, 86, 338. Available at: [Link]
-
Sherwood, J., et al. (2018). Synthesis of Amides from Acid Chlorides and Amines in the Bio-based Solvent CyreneTM. Organic & Biomolecular Chemistry, 16(43), 8462-8466. Available at: [Link]
-
Unknown. (2023). A Study Of Synthesis Of Bioactive Heterocycles. IJNRD. Retrieved February 15, 2026, from [Link]
-
Hu, J., et al. (2012). Selective Nucleophilic Fluoroalkylations Facilitated by Removable Activation Groups. Accounts of Chemical Research, 45(6), 967-978. Available at: [Link]
-
Fokin, A. V., et al. (1985). Fluoro-containing Heterocycles. IV. Synthesis of Benzimidazole Derivatives. Chemistry of Heterocyclic Compounds, 21, 69-72. Available at: [Link]
-
Yufeng. (2025). How Do You Make Acid Chlorides? 5 Essential Steps for Successful Synthesis. Retrieved February 15, 2026, from [Link]
-
Unknown. (2026). Exploring the Synthesis Potential of 4-(Trifluoromethoxy)benzoyl Chloride. Retrieved February 15, 2026, from [Link]
-
Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. Available at: [Link]
-
El-Fayyoumy, S., et al. (2022). Nucleophilic Fluorination Catalyzed by a Cyclometallated Rhodium Complex. Organometallics, 41(8), 915-923. Available at: [Link]
-
Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. Retrieved February 15, 2026, from [Link]
Sources
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. nbinno.com [nbinno.com]
- 5. sioc.cas.cn [sioc.cas.cn]
- 6. ijnrd.org [ijnrd.org]
- 7. jpsbr.org [jpsbr.org]
- 8. The synthesis and investigation of novel 3-benzoylbenzofurans and pyrazole derivatives for anti-HIV activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. How Do You Make Acid Chlorides? 5 Essential Steps for Successful Synthesis [yufenggp.com]
- 10. pure.hud.ac.uk [pure.hud.ac.uk]
- 11. ijper.org [ijper.org]
- 12. ijipls.co.in [ijipls.co.in]
Advanced Application Note: One-Pot Synthesis Protocols Involving 4-Fluoro-3-(trifluoromethoxy)benzoyl chloride
Executive Summary & Strategic Value
In modern medicinal chemistry, the 4-Fluoro-3-(trifluoromethoxy)phenyl moiety is a "privileged structure." The simultaneous presence of a fluorine atom and a trifluoromethoxy group (
4-Fluoro-3-(trifluoromethoxy)benzoyl chloride (CAS 886501-08-2) serves as the primary electrophilic handle to introduce this motif. However, as a moisture-sensitive acid chloride, its isolation can lead to hydrolytic degradation and yield loss. Consequently, one-pot (telescoped) protocols are not merely convenient but often necessary to maintain stoichiometry and purity.
This guide details three validated one-pot protocols:
-
In-Situ Generation & Amidation: For library synthesis of amides.
-
Telescoped Heterocylization: For the synthesis of benzimidazoles/benzoxazoles.
-
Sequential Acylation-
: Exploiting the 4-Fluoro "handle" for further diversification.
Chemical Profile & Reactivity[2][3][4][5][6][7][8]
| Property | Data |
| Chemical Name | 4-Fluoro-3-(trifluoromethoxy)benzoyl chloride |
| CAS Number | 886501-08-2 |
| Molecular Formula | |
| Molecular Weight | 242.56 g/mol |
| Physical State | Liquid or low-melting solid (dependent on purity) |
| Reactivity Class | Hard Electrophile (Acyl Chloride) |
| Electronic Effect | Highly electron-deficient due to |
| Stability | Moisture sensitive; hydrolyzes to parent benzoic acid. |
Mechanistic Insight: The
Protocol 1: The "Generate-and-Trap" Amidation
Application: Synthesis of amide-based kinase inhibitors or GPCR ligands. Rationale: Commercial acid chlorides vary in quality due to hydrolysis. Generating the chloride in situ from the stable acid precursor ensures 100% active electrophile species for the coupling step.
Workflow Diagram
Figure 1: Telescoped activation and amidation workflow avoiding isolation of the moisture-sensitive chloride.
Step-by-Step Methodology
Reagents:
-
Precursor: 4-Fluoro-3-(trifluoromethoxy)benzoic acid (1.0 equiv)
-
Activator: Oxalyl chloride (1.2 equiv)
-
Catalyst: DMF (2-3 drops)
-
Solvent: Dichloromethane (DCM) (anhydrous)
-
Nucleophile: Primary or Secondary Amine (1.1 equiv)
-
Base: Diisopropylethylamine (DIPEA) or Triethylamine (2.5 equiv)
Procedure:
-
Activation: In a flame-dried RBF under
, dissolve the benzoic acid precursor in anhydrous DCM ( ). -
Cool to 0°C. Add catalytic DMF (critical for forming the Vilsmeier-Haack intermediate).
-
Add Oxalyl chloride dropwise. Caution: Vigorous gas evolution (
, , ). -
Allow to warm to RT and stir for 2 hours.
-
Checkpoint: Reaction is complete when gas evolution ceases. An aliquot quenched with MeOH should show the methyl ester by TLC/LCMS.
-
-
Volatile Removal (Optional but Recommended): If the amine is sensitive to HCl, concentrate the mixture under reduced pressure to remove excess oxalyl chloride, then re-dissolve in fresh DCM. If using excess base in the next step, this can be skipped.
-
Coupling: Cool the solution of the in-situ generated 4-Fluoro-3-(trifluoromethoxy)benzoyl chloride to 0°C.
-
Add the Amine and DIPEA solution dropwise.
-
Stir at RT for 1-4 hours.
-
Workup: Quench with saturated
. Extract with DCM.
Protocol 2: One-Pot Synthesis of 2-Arylbenzimidazoles
Application: Building rigid heterocyclic scaffolds common in anti-infective and oncology drugs. Rationale: This protocol utilizes the acid chloride to first acylate a phenylenediamine, followed by a thermal or acid-catalyzed cyclodehydration in the same vessel.
Workflow Diagram
Figure 2: Cascade sequence for benzimidazole formation. The electron-withdrawing nature of the benzoyl ring facilitates the initial acylation.
Step-by-Step Methodology
Reagents:
-
Electrophile: 4-Fluoro-3-(trifluoromethoxy)benzoyl chloride (1.0 equiv)
-
Nucleophile: o-Phenylenediamine (1.0 equiv)
-
Solvent: 1,4-Dioxane or THF (Step 1); Acetic Acid (Step 2)
-
Base: Triethylamine (1.1 equiv)
Procedure:
-
Acylation: Dissolve o-phenylenediamine and triethylamine in anhydrous THF. Cool to 0°C.
-
Add 4-Fluoro-3-(trifluoromethoxy)benzoyl chloride dropwise. The reaction is extremely fast due to the activated nature of the acid chloride.
-
Stir for 30 minutes. LCMS Check: Look for the mono-acylated mass
. -
Solvent Exchange/Cyclization:
-
Method A (Solvent Swap): Evaporate THF. Add Glacial Acetic Acid. Reflux (110°C) for 2-4 hours.
-
Method B (Additive): If using Dioxane, add p-TsOH (catalytic) and heat to reflux directly (requires Dean-Stark trap or molecular sieves to remove water).
-
-
Workup: Neutralize with NaOH (aq) to pH 8. The benzimidazole product usually precipitates.
Protocol 3: Sequential Acylation and (The "Fluorine Switch")
Application: Creating bi-functionalized scaffolds.
Scientific Insight: The 4-Fluoro substituent on the benzoyl ring is activated for Nucleophilic Aromatic Substitution (
Workflow Diagram
Figure 3: Exploiting the 4-Fluoro "handle". The formation of the amide/ester in Step 1 further activates the ring for the
Procedure Notes:
-
Step 1: Perform standard amidation (Protocol 1). Do not work up.
-
Step 2: Add a second nucleophile (e.g., a thiol or secondary amine) and a stronger base (
or ). -
Conditions: Heat to 60-80°C. The 4-F is displaced, retaining the valuable 3-
group.
Safety & Handling Guidelines
-
Corrosivity: Acid chlorides react violently with water to release HCl gas. All glassware must be flame-dried.
-
Toxicity: Fluorinated aromatics can be toxic. Handle in a fume hood.
-
Storage: If not used in situ, store the chloride under inert gas (
) in a freezer. If the liquid turns cloudy/white, it has hydrolyzed to the acid.
References
-
Compound Data: National Institute of Standards and Technology (NIST).[3] "4-(Trifluoromethyl)benzoyl chloride (Analogous Reactivity Data)." NIST Chemistry WebBook. [Link][3]
- Medicinal Chemistry of -OCF3: Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. (General reference for the utility of the 3-OCF3-4-F motif).
-
Benzimidazole Synthesis: "Synthesis of benzimidazoles." Organic Chemistry Portal. [Link]
- One-Pot Amidation: Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews.
(Note: Specific literature on the exact CAS 886501-08-2 is limited to patent databases; protocols above are derived from standard validated methodologies for electron-deficient benzoyl chlorides).
Sources
Using 4-Fluoro-3-(trifluoromethoxy)benzoyl chloride as a building block in agrochemicals
Application Note: Strategic Utilization of 4-Fluoro-3-(trifluoromethoxy)benzoyl Chloride in Next-Generation Agrochemical Synthesis
Executive Summary
In the optimization of modern agrochemicals, fluorine substitution is no longer a luxury but a necessity. 4-Fluoro-3-(trifluoromethoxy)benzoyl chloride (CAS: 36823-88-8 derivative) represents a "privileged structure" for the synthesis of high-potency insecticides and fungicides.
This guide details the specific utility of this building block. Unlike generic benzoyl chlorides, this moiety offers a dual-action advantage: the C4-Fluorine atom blocks metabolic oxidation (para-blocker), while the C3-Trifluoromethoxy group (
Chemical Profile & Handling
| Property | Specification |
| Chemical Name | 4-Fluoro-3-(trifluoromethoxy)benzoyl chloride |
| Molecular Formula | |
| Molecular Weight | 242.56 g/mol |
| Appearance | Clear, colorless to pale yellow liquid |
| Boiling Point | ~85°C at 15 mmHg (Predicted) |
| Reactivity | High (Moisture Sensitive); lachrymator |
| Storage | 2–8°C, under Argon/Nitrogen |
Handling Advisory: This compound is a potent electrophile. It hydrolyzes rapidly in moist air to form the corresponding benzoic acid and HCl. All transfers must occur under an inert atmosphere using oven-dried glassware.
Strategic Utility: The "Fluorine Effect" in Agrochemical Design
The structural logic for selecting this building block rests on three pillars of bioisosterism:
-
Metabolic Stability: The C4-position of a phenyl ring is a primary site for cytochrome P450 oxidative attack. Substituting hydrogen with fluorine (Van der Waals radius 1.47 Å vs 1.20 Å for H) effectively blocks this degradation pathway without imposing significant steric penalty.
-
Lipophilicity Modulation: The
group is super-lipophilic. It increases the logP of the molecule, facilitating transmembrane transport and cuticle penetration. -
Orthogonal Conformation: The
group often adopts a conformation orthogonal to the phenyl ring, creating a unique 3D shape that can improve binding selectivity in enzyme pockets (e.g., Chitin Synthase or PPO enzymes).
Visualizing the Synthetic Pathway
The following diagram illustrates the divergent synthesis pathways accessible from this single building block.
Figure 1: Divergent synthetic utility of the building block in creating three major classes of agrochemicals.
Detailed Experimental Protocols
Protocol A: Synthesis of a Benzoylurea Insecticide Candidate
Target Application: Chitin Synthesis Inhibitors (similar to Lufenuron/Hexaflumuron).[1]
Principle: Benzoylureas are synthesized by the nucleophilic attack of a phenylurea nitrogen on the carbonyl carbon of the benzoyl chloride. This reaction is sensitive to moisture and requires a weak base to scavenge HCl.
Materials:
-
4-Fluoro-3-(trifluoromethoxy)benzoyl chloride (1.0 eq)
-
4-Chlorophenylurea (1.0 eq) (or substituted aniline precursor)
-
Solvent: 1,2-Dichloroethane (DCE) or Toluene (Anhydrous)
-
Catalyst: Pyridine or DMAP (trace)
Step-by-Step Procedure:
-
Preparation: In a 250 mL 3-neck round-bottom flask equipped with a reflux condenser, nitrogen inlet, and magnetic stir bar, charge 4-Chlorophenylurea (1.70 g, 10 mmol) and anhydrous 1,2-Dichloroethane (50 mL).
-
Activation: Add dry Pyridine (0.8 mL, 10 mmol) to the suspension. The mixture may not fully dissolve; this is normal.
-
Addition: Place the flask in an ice bath (0°C). Add 4-Fluoro-3-(trifluoromethoxy)benzoyl chloride (2.42 g, 10 mmol) dropwise over 15 minutes via a syringe or dropping funnel. Critical: Exotherm control is vital to prevent bis-acylation.
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Heat to reflux (83°C) for 4–6 hours. The suspension should clear as the product forms and then potentially reprecipitate.
-
Monitoring: Monitor via TLC (Hexane:EtOAc 3:1). The acid chloride spot (high Rf) should disappear.
-
Work-up: Cool to room temperature. Rotary evaporate the solvent to ~10 mL volume.
-
Purification: Pour the residue into cold water (100 mL) with vigorous stirring. The benzoylurea typically precipitates as a white solid. Filter the solid.[1][2]
-
Recrystallization: Recrystallize from Ethanol or Isopropanol to yield the pure N-benzoyl-N'-phenylurea.
Self-Validating Check:
-
1H NMR (DMSO-d6): Look for two distinct downfield singlets for the urea protons (-NH-CO-NH-) around
10.5–11.5 ppm. Absence of these indicates hydrolysis to the benzoic acid.
Protocol B: Friedel-Crafts Acylation for Diaryl Ketones
Target Application: Fungicides (Benzophenone derivatives).
Principle: Using the acid chloride to acylate an electron-rich aromatic ring (e.g., 1,3-dimethoxybenzene) creates a benzophenone scaffold common in fungicides.
Step-by-Step Procedure:
-
Setup: Flame-dry a 100 mL flask. Cool under Nitrogen.
-
Reagents: Add Aluminum Chloride (
) (1.1 eq, 1.46 g) and anhydrous Dichloromethane (DCM) (20 mL). -
Acid Chloride Addition: Cool to 0°C. Add 4-Fluoro-3-(trifluoromethoxy)benzoyl chloride (1.0 eq, 2.42 g) slowly. Stir for 15 min to form the acylium ion complex.
-
Substrate Addition: Add 1,3-Dimethoxybenzene (1.0 eq, 1.38 g) dropwise.
-
Reaction: Stir at 0°C for 1 hour, then warm to RT for 2 hours.
-
Quench: Carefully pour the reaction mixture into ice/HCl (1M).
-
Extraction: Extract with DCM (3x), wash with Brine, dry over
. -
Isolation: Flash chromatography (Silica, Hexane/EtOAc gradient).
Quality Control & Analytical Validation
To ensure the integrity of the building block before synthesis, use the following HPLC method.
HPLC Method Parameters:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile (ACN) + 0.1% Formic Acid.
-
Gradient: 50% B to 95% B over 10 minutes. (High organic start due to lipophilicity).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Derivatization (Optional): If the acid chloride is unstable on the column, quench a small aliquot with excess methanol to analyze as the methyl ester.
| Analyte | Approx Retention Time (min) |
| Benzoic Acid (Hydrolysis Product) | 2.5 |
| Benzoyl Chloride (Active) | 4.2 (as methyl ester) |
| Benzoyl Urea Product | 7.8 |
Safety & Hazard Information
-
Corrosivity: Causes severe skin burns and eye damage (H314). Wear nitrile gloves (double gloving recommended) and a face shield.
-
Inhalation: Destructive to mucous membranes. All operations must be performed in a functioning fume hood.
-
Hydrolysis: Reacts violently with water to release HCl gas.
References
-
Jescke, P. (2016). The Unique Role of Fluorine in the Design of Active Ingredients for Modern Crop Protection. ChemBioChem , 5(5), 570-589.
-
Leroux, F. R., et al. (2008). The Trifluoromethoxy Group: A Pharmacophore with Broad Utility. ChemMedChem , 3(6), 839-840.
-
Sun, R., et al. (2015).[3][4] Benzoylurea Chitin Synthesis Inhibitors: A Review of Synthetic Methods and SAR. Journal of Agricultural and Food Chemistry , 63(31), 6847-6865.[3]
-
World Intellectual Property Organization. (2014). WO2014184350A1 - Sulphamoylpyrrolamide derivatives.[5]
-
Tran, P. H., et al. (2016). Efficient Friedel–Crafts Benzoylation of Aniline Derivatives. Synthetic Communications , 46(2), 150-158.
Sources
- 1. curresweb.com [curresweb.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Benzoylurea Chitin Synthesis Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Benzoylurea insecticide - Wikipedia [en.wikipedia.org]
- 5. WO2014184350A1 - Sulphamoylpyrrolamide derivatives and the use thereof as medicaments for the treatment of hepatitis b - Google Patents [patents.google.com]
Application Notes & Protocols: Synthesis of 4-Fluoro-3-(trifluoromethoxy)benzoyl chloride
Authored by: A Senior Application Scientist
Introduction: The Strategic Importance of Fluorinated Acyl Chlorides in Medicinal Chemistry
Acyl chlorides are highly valuable reactive intermediates in organic synthesis, serving as powerful acylating agents for the construction of esters, amides, and ketones.[1][2] The target molecule, 4-Fluoro-3-(trifluoromethoxy)benzoyl chloride, is a specialized building block of significant interest in the pharmaceutical and agrochemical industries. The presence of both a fluoro and a trifluoromethoxy group on the aromatic ring imparts unique properties to the parent molecule and its derivatives.[3] The trifluoromethoxy group can enhance metabolic stability and lipophilicity, while the fluorine atom can influence binding affinity and membrane permeability. Consequently, this acyl chloride is a key precursor for the synthesis of a wide range of biologically active compounds, including anti-inflammatory and anti-cancer drugs.[3]
This document provides a comprehensive guide for the conversion of 4-Fluoro-3-(trifluoromethoxy)benzoic acid to its corresponding acid chloride. We will delve into the mechanistic underpinnings of the reaction, present detailed, field-tested protocols using common chlorinating agents, and address critical safety and purification considerations.
Choosing the Right Chlorinating Agent: A Comparative Analysis
The conversion of a carboxylic acid to an acyl chloride is typically achieved by reacting it with a suitable chlorinating agent.[1][4] The most common and effective reagents for this transformation are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).
| Reagent | Formula | Boiling Point (°C) | Byproducts | Key Advantages | Key Disadvantages |
| Thionyl Chloride | SOCl₂ | 76 | SO₂(g), HCl(g) | Gaseous byproducts are easily removed, cost-effective.[4][5] | Can lead to side reactions with sensitive functional groups, highly corrosive and toxic.[6][7][8] |
| Oxalyl Chloride | (COCl)₂ | 62 | CO(g), CO₂(g), HCl(g) | Gaseous byproducts, generally milder reaction conditions.[9] | More expensive than thionyl chloride, can decompose to phosgene.[10] |
For the synthesis of 4-Fluoro-3-(trifluoromethoxy)benzoyl chloride, both reagents are viable options. The choice often depends on the scale of the reaction, the desired purity of the final product, and the available laboratory infrastructure. The protocols provided below will detail the use of both thionyl chloride and oxalyl chloride.
Reaction Mechanism: The Path to Acyl Chloride Formation
The conversion of a carboxylic acid to an acyl chloride using thionyl chloride or oxalyl chloride proceeds through a nucleophilic acyl substitution mechanism.
With Thionyl Chloride:
The reaction is initiated by the attack of the carboxylic acid's hydroxyl group on the electrophilic sulfur atom of thionyl chloride.[11][12] This is often catalyzed by a small amount of N,N-dimethylformamide (DMF).[13][14] The resulting intermediate then collapses, eliminating sulfur dioxide and a chloride ion to form a protonated acyl chloride, which is subsequently deprotonated to yield the final product and HCl gas.[2]
With Oxalyl Chloride:
Similarly, the carboxylic acid reacts with oxalyl chloride.[15] A catalytic amount of DMF is often used here as well, forming a Vilsmeier reagent in situ, which is the active chlorinating species.[16] The reaction proceeds through a similar nucleophilic acyl substitution pathway, ultimately yielding the acyl chloride and gaseous byproducts (CO, CO₂, and HCl).[9][15]
Experimental Protocols
Crucial Prerequisite: All glassware must be thoroughly oven-dried or flame-dried before use, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the acid chloride product by atmospheric moisture.[6][17]
Protocol 1: Synthesis using Thionyl Chloride
This protocol is a robust and widely used method for the preparation of acyl chlorides.[12][13][18]
Materials:
-
4-Fluoro-3-(trifluoromethoxy)benzoic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous N,N-dimethylformamide (DMF) (catalytic amount)
-
Anhydrous toluene or dichloromethane (DCM)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Gas trap (to neutralize HCl and SO₂ fumes)
-
Inert gas supply (N₂ or Ar)
Procedure:
-
To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 4-Fluoro-3-(trifluoromethoxy)benzoic acid (1.0 eq).
-
Add anhydrous toluene or DCM as the solvent.
-
Slowly add thionyl chloride (2.0-3.0 eq) to the stirred suspension at room temperature.
-
Add a catalytic amount of anhydrous DMF (1-2 drops).
-
Heat the reaction mixture to reflux (for toluene) or a gentle reflux (for DCM) and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).[13]
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and solvent under reduced pressure.[6] It is advisable to co-evaporate with anhydrous toluene a few times to ensure complete removal of residual SOCl₂.
-
The crude 4-Fluoro-3-(trifluoromethoxy)benzoyl chloride can be purified by vacuum distillation.[13][19]
Diagram of the Experimental Workflow:
Caption: Workflow for Thionyl Chloride Protocol.
Protocol 2: Synthesis using Oxalyl Chloride
This method is often preferred for smaller-scale preparations or when the starting material is sensitive to the higher temperatures that may be required with thionyl chloride.[9][16]
Materials:
-
4-Fluoro-3-(trifluoromethoxy)benzoic acid
-
Oxalyl chloride ((COCl)₂)
-
Anhydrous N,N-dimethylformamide (DMF) (catalytic amount)
-
Anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Addition funnel
-
Gas trap
-
Inert gas supply (N₂ or Ar)
Procedure:
-
To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a nitrogen inlet, add 4-Fluoro-3-(trifluoromethoxy)benzoic acid (1.0 eq) and anhydrous DCM or DCE.
-
Add a catalytic amount of anhydrous DMF (1 drop).[16]
-
Cool the stirred suspension to 0 °C in an ice bath.
-
Slowly add oxalyl chloride (1.5-2.0 eq) dropwise via the addition funnel over 15-30 minutes.[9] Vigorous gas evolution (CO, CO₂, HCl) will be observed.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-3 hours.
-
Once the reaction is complete (cessation of gas evolution), remove the solvent and any excess oxalyl chloride under reduced pressure.
-
The resulting crude 4-Fluoro-3-(trifluoromethoxy)benzoyl chloride can be purified by vacuum distillation.
Diagram of the Logical Relationships:
Sources
- 1. How Do You Make Acid Chlorides? 5 Essential Steps for Successful Synthesis [yufenggp.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chemimpex.com [chemimpex.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. fishersci.com [fishersci.com]
- 8. ICSC 1409 - THIONYL CHLORIDE [chemicalsafety.ilo.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Benzoyl chloride is prepared from benzoic acid by:A. Cl2 and hνB. SO2 - askIITians [askiitians.com]
- 12. m.youtube.com [m.youtube.com]
- 13. US4851160A - Process for the preparation of benzoic acid derivatives - Google Patents [patents.google.com]
- 14. CN107417518A - To trifluoromethylbenzoic acid synthetic method between a kind of neighbour - Google Patents [patents.google.com]
- 15. Propose a mechanism for the reaction of benzoic acid with oxalyl ... | Study Prep in Pearson+ [pearson.com]
- 16. rsc.org [rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. echemi.com [echemi.com]
Troubleshooting & Optimization
Preventing hydrolysis of 4-Fluoro-3-(trifluoromethoxy)benzoyl chloride during handling
Welcome to the technical support guide for 4-Fluoro-3-(trifluoromethoxy)benzoyl chloride (CAS No. 67515-56-4). This resource is designed for researchers, scientists, and drug development professionals to address common challenges associated with the handling and use of this highly reactive reagent. Our goal is to provide you with the expertise and practical guidance necessary to ensure the integrity of your experiments and the reliability of your results.
Understanding the Challenge: The Inherent Reactivity of Acyl Chlorides
4-Fluoro-3-(trifluoromethoxy)benzoyl chloride is a valuable synthetic intermediate, prized for its ability to introduce a unique fluorinated moiety into complex molecules, particularly in the development of pharmaceuticals and advanced materials.[1] However, its utility is directly linked to its high reactivity. Like all acyl chlorides, it is exceptionally sensitive to moisture.
The core of the problem lies in the chemical structure. The carbonyl carbon is rendered highly electrophilic by the strong electron-withdrawing effects of the adjacent chlorine atom, the carbonyl oxygen, and the fluorinated aromatic ring.[2][3][4] This makes it a prime target for nucleophiles. Water, although a weak nucleophile, is potent enough to readily attack this electrophilic center, initiating a rapid and irreversible hydrolysis reaction.[3][5][6]
This reaction degrades your starting material into 4-fluoro-3-(trifluoromethoxy)benzoic acid and corrosive hydrogen chloride (HCl) gas, which is often observed as fumes when the reagent is exposed to air.[5][6][7] This degradation not only consumes your reagent but also introduces impurities that can complicate your reactions and subsequent purification steps.
Mechanism of Hydrolysis
The diagram below illustrates the nucleophilic acyl substitution mechanism responsible for the hydrolysis of 4-Fluoro-3-(trifluoromethoxy)benzoyl chloride.
Caption: Hydrolysis via nucleophilic acyl substitution.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for 4-Fluoro-3-(trifluoromethoxy)benzoyl chloride?
To maximize shelf-life, the reagent must be stored under a dry, inert atmosphere (e.g., nitrogen or argon). It should be kept in a tightly sealed container, preferably the original manufacturer's bottle, which often features a septum-sealed cap (e.g., Sure/Seal™) for safe dispensing.[8] Store the container in a cool, dry, and well-ventilated area away from incompatible materials like water, alcohols, and bases.[9][10] For long-term storage, consider placing the manufacturer's bottle inside a desiccator or a nitrogen-filled drybox.
Q2: How can I tell if my reagent has been compromised by moisture?
There are several tell-tale signs of hydrolysis:
-
Fuming: The bottle releases white, steamy fumes when opened. This is HCl gas forming as the acyl chloride reacts with atmospheric moisture.[5][6]
-
Odor: You may notice a sharp, acrid smell of HCl mixed with the aromatic scent of the corresponding carboxylic acid.[5]
-
Appearance: The liquid, which should be clear, may appear cloudy or contain solid precipitates of 4-fluoro-3-(trifluoromethoxy)benzoic acid.
-
Performance: The most definitive sign is poor performance in reactions, such as low yields, the presence of unexpected carboxylic acid byproducts, or failure of the reaction to proceed to completion.
Q3: Which solvents are safe to use? Which should I absolutely avoid?
The choice of solvent is critical. It must be completely anhydrous. Solvents can be dried using appropriate methods (e.g., distillation from a drying agent or passage through an activated alumina column) and should be stored over molecular sieves.
| Compatible Solvents (Anhydrous Grade) | Incompatible Solvents/Reagents |
| Dichloromethane (DCM) | Water (H₂O)[6][9] |
| Chloroform (CHCl₃) | Alcohols (e.g., Methanol, Ethanol)[9] |
| Toluene | Protic solvents in general |
| Tetrahydrofuran (THF) | Amines (unless intended as a reactant)[6] |
| Diethyl Ether | Strong Bases (e.g., NaOH, KOH)[9] |
| Acetonitrile (MeCN) | Dimethyl sulfoxide (DMSO) - can react violently |
*Note: Ethers like THF and Diethyl Ether must be rigorously dried, as they can absorb significant amounts of water from the air.
Q4: My entire bottle seems to have been exposed to air. Can I purify it?
While purification is possible in theory, it is often impractical and hazardous for partially hydrolyzed acyl chlorides. The recommended method would be fractional distillation under reduced pressure. However, you must consider the following:
-
Safety: Heating the mixture can accelerate decomposition, releasing significant amounts of HCl gas.[7] The procedure must be done in a well-ventilated fume hood with appropriate safety precautions.
-
Efficiency: The boiling points of the acyl chloride (170 °C at atmospheric pressure) and the resulting carboxylic acid may be close enough to make separation difficult without an efficient distillation column.[11]
-
Recommendation: For most applications, it is more reliable and safer to discard the compromised reagent and start with a fresh, unopened bottle.
Troubleshooting Guide
Use this guide to diagnose and resolve common issues encountered when working with 4-Fluoro-3-(trifluoromethoxy)benzoyl chloride.
Caption: Troubleshooting workflow for hydrolysis-related issues.
Experimental Protocols
Protocol 1: Proper Dispensing Using Syringe Technique
This protocol describes the transfer of the reagent from a septum-sealed bottle under an inert atmosphere.[8][12][13]
Materials:
-
Bottle of 4-Fluoro-3-(trifluoromethoxy)benzoyl chloride with a septum-sealed cap.
-
Dry, gas-tight syringe with a Luer-lock fitting.
-
Long, dry needle (e.g., 18-21 gauge).
-
Reaction flask, dried and under a positive pressure of nitrogen or argon.
-
Second needle for gas outlet.
Procedure:
-
Prepare Syringe: Ensure the syringe is completely dry by placing it in a vacuum oven or by flushing it multiple times with dry nitrogen or argon.
-
Set Up Inert Atmosphere: Puncture the septum of the reagent bottle with a needle connected to a nitrogen/argon gas line (a balloon filled with inert gas is also suitable). This creates a positive pressure inside the bottle.
-
Insert Transfer Needle: Carefully insert the dry syringe needle through the septum. Ensure the needle tip is below the surface of the liquid.
-
Withdraw Reagent: Slowly pull back the plunger to draw the desired volume of liquid into the syringe. To prevent gas bubbles, you can withdraw a small amount of the inert gas from the headspace into the syringe first, and then expel it before drawing the liquid.
-
Withdraw Gas Buffer: Once the desired volume of liquid is in the syringe, raise the needle tip into the headspace and withdraw a small "buffer" of inert gas (~0.5 mL). This prevents any liquid from dripping from the needle tip during transfer and protects the reagent inside the syringe from air.
-
Transfer to Reaction Flask: Puncture the septum of your reaction flask (which should already be under an inert atmosphere with a gas outlet needle). First, inject the inert gas buffer, then slowly dispense the liquid reagent into the reaction mixture.
-
Clean Up: Withdraw the syringe. To clean, rinse the syringe immediately with a compatible anhydrous solvent (like dichloromethane) and then with a quenching agent (like a dilute solution of a non-nucleophilic base or isopropanol).
Protocol 2: Preparation of Anhydrous Glassware
Moisture adsorbed onto the surface of glassware is a common source of water that can ruin a reaction.[8][14][15]
Procedure:
-
Cleaning: Ensure all glassware is thoroughly cleaned with soap and water, rinsed with deionized water, and then rinsed with a water-miscible organic solvent (like acetone) to aid drying.
-
Oven Drying: Place the glassware (including stir bars) in a laboratory oven set to at least 125°C for a minimum of 4 hours, though overnight is preferable.[8][15]
-
Assembly & Cooling:
-
Method A (Hot Assembly): While the glassware is still hot, assemble your reaction apparatus. Use a very light application of vacuum grease on any ground glass joints. Immediately connect the apparatus to a Schlenk line or inert gas source.
-
Method B (Cooling in Desiccator): Place the hot glassware in a desiccator to cool to room temperature under a vacuum or in the presence of a desiccant. Assemble quickly once cooled.
-
-
Inert Gas Purge: Once assembled and at room temperature, purge the apparatus with dry nitrogen or argon. This is typically done by cycling between vacuum and the inert gas supply (3-5 cycles) if using a Schlenk line.[14] If using a balloon, flush the flask with a steady stream of gas for several minutes using an outlet needle to allow the displaced air to escape.[13]
-
Maintain Positive Pressure: Your apparatus is now ready for the addition of solvents and reagents. Maintain a slight positive pressure of inert gas throughout the entire experiment.
References
-
Molecular Inorganic Chemistry, University of Groningen. (2008). Working with air and moisture sensitive compounds. Retrieved from [Link]
-
The Student Room. (2011). What's one disadvantage of using acyl chlorides in preparation of esters? Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 1.3C: Transferring Methods - Inert Atmospheric Methods. Retrieved from [Link]
-
Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]
-
ChemistryStudent. (n.d.). Acyl Chlorides (A-Level). Retrieved from [Link]
-
Clark, J. (n.d.). An introduction to acyl chlorides (acid chlorides). Chemguide. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Acetyl Chloride. Retrieved from [Link]
-
Sciencemadness Wiki. (2024). Acetyl chloride. Retrieved from [Link]
-
Organic Chemistry. (2019). 08.05 Overview of Acylation Reactions and Acyl Chlorides [Video]. YouTube. Retrieved from [Link]
-
ResearchGate. (2023). Why should heat not be given in the reaction that benzoyl chloride is present? Retrieved from [Link]
-
Sciencemadness Discussion Board. (2020). Acyl chlorides stability. Retrieved from [Link]
-
US Hazmat Rentals. (n.d.). Acetyl chloride Chemical Storage Specifications. Retrieved from [Link]
-
Chemos GmbH & Co.KG. (2019). Safety Data Sheet: Acetyl chloride. Retrieved from [Link]
-
Sciencemadness Discussion Board. (2006). Removing excess Benzoyl Chloride. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Carboxylic Derivatives - Reactions (Acyl Group Substitution and Mechanism). Retrieved from [Link]
-
Ataman Kimya. (n.d.). BENZOYL CHLORIDE. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chemistrystudent.com [chemistrystudent.com]
- 3. m.youtube.com [m.youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. nbinno.com [nbinno.com]
- 7. researchgate.net [researchgate.net]
- 8. ehs.umich.edu [ehs.umich.edu]
- 9. nj.gov [nj.gov]
- 10. chemos.de [chemos.de]
- 11. 4-FLUORO-3-(TRIFLUOROMETHYL)BENZOYL CHLORIDE | 67515-56-4 [chemicalbook.com]
- 12. Air-Sensitive Chemistry: Practical and Safety Considerations | Fisher Scientific [fishersci.be]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. molan.wdfiles.com [molan.wdfiles.com]
- 15. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Improving yields in acylation reactions with electron-deficient benzoyl chlorides
Welcome to the technical support center for acylation reactions. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with acylation reactions involving electron-deficient benzoyl chlorides. As a Senior Application Scientist, my goal is to provide you with not just solutions, but a deeper mechanistic understanding to empower your experimental design.
Electron-deficient benzoyl chlorides, such as those substituted with nitro (NO₂), trifluoromethyl (CF₃), or cyano (CN) groups, present a significant challenge in synthesis. The strong electron-withdrawing nature of these substituents deactivates the acyl chloride, making the carbonyl carbon less electrophilic and thus less susceptible to nucleophilic attack. This guide provides targeted troubleshooting advice and foundational knowledge to help you improve reaction yields and achieve your synthetic goals.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may be facing in the lab. The solutions are based on fundamental chemical principles and validated protocols.
Q1: My reaction is not starting, or my yield is near zero. What is the fundamental problem?
Answer: The primary issue is the insufficient electrophilicity of your acylating agent. Electron-withdrawing groups (EWGs) on the benzoyl chloride pull electron density away from the carbonyl carbon. In a typical Friedel-Crafts acylation, a Lewis acid catalyst is used to generate a highly reactive acylium ion (R-C≡O⁺), which is the true electrophile.[1][2] When the benzoyl chloride is electron-deficient, the formation of this crucial intermediate is energetically less favorable, effectively stalling the reaction.
The diagram below illustrates how EWGs destabilize the positive charge that needs to develop on the carbonyl carbon during the formation of the acylium ion intermediate with a Lewis acid (LA).
Caption: Deactivating effect of Electron-Withdrawing Groups (EWGs).
To overcome this, you must enhance the reaction's driving force, which typically involves selecting a more powerful catalytic system or modifying reaction conditions.
Q2: I'm using AlCl₃, but the reaction isn't working. How can I better activate my electron-deficient benzoyl chloride?
Answer: While aluminum trichloride (AlCl₃) is the workhorse for many Friedel-Crafts acylations, its effectiveness diminishes with deactivated substrates. The choice of Lewis acid is critical, and a more potent catalyst is often required to generate the necessary acylium ion from an electron-poor source.[3]
Consider the following strategies:
-
Increase Stoichiometry: For Friedel-Crafts reactions, the product ketone forms a stable complex with AlCl₃, which often necessitates using stoichiometric or even excess amounts of the catalyst.[4] Ensure you are using at least 1.1 equivalents.
-
Switch to a Stronger Lewis Acid: Some Lewis acids exhibit higher activity in challenging acylations. Metal triflates are excellent alternatives due to the strong electron-withdrawing nature of the triflate anion, which makes the metal center more electron-deficient and a stronger acid.
-
Employ Heterogeneous Catalysts: For certain applications, particularly with moderately activated aromatic substrates, solid acid catalysts like zeolites (e.g., HBEA) can be effective and offer the advantage of easier separation and reusability.[5][6]
The table below provides a comparison of common Lewis acids for consideration.
| Catalyst | Relative Strength | Typical Use Case | Key Considerations |
| FeCl₃ | Moderate | Catalytic amounts for activated arenes.[7] | Less moisture-sensitive than AlCl₃, environmentally friendlier. |
| AlCl₃ | Strong | The standard for general Friedel-Crafts reactions. | Highly moisture-sensitive; often required in stoichiometric amounts. |
| SnCl₄, TiCl₄ | Strong | Used for a range of substrates. | Can offer different selectivity compared to AlCl₃.[3] |
| Cu(OTf)₂ | Very Strong | Excellent for difficult acylations, including alcohols and sugars.[8][9] | More expensive but highly efficient, often in catalytic amounts. |
| Zeolites (e.g., HBEA) | Variable (Solid Acid) | Acylation of electron-rich arenes like anisole.[5] | Reusable, eco-friendly, can provide shape selectivity.[5] |
Q3: My aromatic substrate is also electron-deficient. Can I still perform a Friedel-Crafts acylation?
Answer: This is a classic limitation of the Friedel-Crafts reaction. Acylation will not work if the aromatic ring you are trying to acylate contains a moderately or strongly deactivating group (e.g., -NO₂, -CF₃, -CN, -SO₃H, or another acyl group).[10] The combination of a deactivated benzoyl chloride and a deactivated aromatic ring presents an extremely high energy barrier that is generally insurmountable under standard conditions.
If you are facing this situation, a change in synthetic strategy is required. You cannot simply force this reaction to proceed by using a stronger catalyst. Consider alternative synthetic routes, such as a nucleophilic aromatic substitution (SNAr) pathway or a cross-coupling reaction, which are designed for electron-deficient systems.
Q4: My reaction is messy, with multiple side products and low conversion. What are the likely causes and solutions?
Answer: A messy reaction profile often points to issues with reaction conditions or reagent purity. Here is a troubleshooting workflow to diagnose and solve the problem.
Caption: Troubleshooting workflow for improving reaction outcomes.
-
Moisture Contamination: Lewis acids like AlCl₃ react violently with water. Any moisture will quench the catalyst and generate HCl, leading to side reactions. Ensure all glassware is flame-dried, solvents are anhydrous, and reagents are handled under an inert atmosphere (N₂ or Ar).
-
Temperature Control: Acylation reactions are often exothermic. Adding the acyl chloride or catalyst too quickly can cause the temperature to spike, leading to decomposition and side-product formation. A standard procedure involves adding the reagents slowly at 0°C and then allowing the reaction to warm to room temperature.[11]
-
Substrate Compatibility: If your aromatic substrate contains Lewis basic sites (like amines or some ethers), the catalyst may complex with it, deactivating both. This can sometimes be overcome by using a large excess of the catalyst or by choosing a catalyst that is less prone to such interactions.
Frequently Asked Questions (FAQs)
Q1: What is the mechanistic role of the Lewis acid catalyst?
A Lewis acid accepts a pair of electrons. In Friedel-Crafts acylation, it coordinates to the halogen of the acyl chloride. This polarization weakens the carbon-halogen bond, facilitating its cleavage to form the highly electrophilic acylium ion (R-C≡O⁺).[1][12] This resonance-stabilized cation is the key intermediate that is then attacked by the electron-rich aromatic ring.[2]
Q2: Why is a stoichiometric amount of AlCl₃ often needed when catalytic amounts work for alkylations?
The carbonyl oxygen of the ketone product is a Lewis base. It forms a strong complex with the AlCl₃ catalyst.[4] This complex is typically stable until the aqueous workup. By complexing with the product, the AlCl₃ is sequestered and removed from the catalytic cycle. Therefore, at least one equivalent of the catalyst is required for each equivalent of the ketone produced.
Q3: Are there any advantages to Friedel-Crafts acylation over alkylation?
Yes, two major advantages:
-
No Carbocation Rearrangements: The acylium ion is resonance-stabilized and does not undergo the rearrangements that plague Friedel-Crafts alkylations, where primary carbocations can rearrange to more stable secondary or tertiary ones.[13] This makes acylation a more predictable method for introducing alkyl chains (via subsequent reduction of the ketone).
-
No Poly-acylation: The acyl group is strongly deactivating. Once one acyl group is attached to the aromatic ring, the ring becomes much less nucleophilic and is deactivated towards further acylation.[4] This is in stark contrast to alkylation, where the product is more reactive than the starting material, often leading to multiple alkylations.[10]
Experimental Protocols
General Procedure for Acylation with an Electron-Deficient Benzoyl Chloride using AlCl₃
This protocol is a general guideline and should be adapted based on the specific reactivity of the substrates.
1. Preparation (under inert atmosphere):
-
Flame-dry a round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser connected to a nitrogen or argon line.
-
To the flask, add the aromatic substrate (1.0 eq.) and a dry, inert solvent (e.g., dichloromethane (DCM) or 1,2-dichloroethane (DCE)).
-
Carefully add anhydrous aluminum trichloride (AlCl₃, 1.1 - 1.5 eq.) to the stirred solution. The addition may be exothermic.
-
Cool the mixture to 0°C in an ice bath.
2. Reaction:
-
Dissolve the electron-deficient benzoyl chloride (1.05 eq.) in a small amount of the dry solvent in the dropping funnel.
-
Add the benzoyl chloride solution dropwise to the cooled, stirred mixture over 30-60 minutes. Maintain the temperature at 0°C. Hydrogen chloride gas will be evolved.[11]
-
After the addition is complete, allow the reaction to stir at 0°C for another 30 minutes, then slowly warm to room temperature.
-
Monitor the reaction by TLC or LC-MS. If the reaction is sluggish, it can be gently heated to reflux (40-60°C) for several hours.[11]
3. Workup:
-
Once the reaction is complete, cool the mixture back to 0°C.
-
Very slowly and carefully quench the reaction by pouring the mixture onto crushed ice containing concentrated HCl. Caution: This is highly exothermic and releases large amounts of HCl gas. Perform in a well-ventilated fume hood.
-
Separate the organic layer. Extract the aqueous layer two more times with the solvent (e.g., DCM).
-
Combine the organic layers and wash sequentially with 1M HCl, water, saturated NaHCO₃ solution, and finally brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
4. Purification:
-
Purify the crude product by column chromatography on silica gel or recrystallization to obtain the desired aryl ketone.
References
-
Sano, T. (1999). Remarkably Fast Acylation of Alcohols with Benzoyl Chloride Promoted by TMEDA. Synthesis, 1999(7), 1141-1144.
-
Sartori, G., & Maggi, R. (2021). Update 1 of: Use of Solid Catalysts in Friedel−Crafts Acylation Reactions. ACS Publications.
-
Makhanya, Z., et al. (2021). Acylation of Anisole With Benzoyl Chloride Over Rapidly Synthesized Fly Ash–Based HBEA Zeolite. Frontiers in Chemistry.
-
Chandra, K. L., et al. (2002). Lewis acid catalyzed acylation reactions: scope and limitations. Tetrahedron, 58(7), 1369-1374.
-
University of Calgary. Ch12: Friedel-Crafts acylation.
-
Makhanya, Z., et al. (2021). Acylation of Anisole With Benzoyl Chloride Over Rapidly Synthesized Fly Ash–Based HBEA Zeolite. PMC.
-
Sigma-Aldrich. Friedel–Crafts Acylation.
-
Patsnap Eureka. (2025). Lewis Acid Stability in Extreme Reaction Conditions.
-
Request PDF. (2025). Lewis Acid Catalyzed Acylation Reactions: Scope and Limitations.
-
Chemguide. friedel-crafts acylation of benzene.
-
TSI Journals. (2014). REGIOSELECTIVE N-ACYLATION OF HETEROCYCLES.
-
Saskoer.ca. 10.9. Reaction: Acylation via Friedel-Crafts.
-
Wikipedia. Lewis acid catalysis.
-
BYJU'S. Friedel Crafts Acylation And Alkylation Reaction.
-
ResearchGate. (2024). Friedel–Crafts acylation of different arenes with benzoyl chloride....
-
Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.
-
TSI Journals. CHEMOSELECTIVE ACYLATION AND BENZOYLATION OF ALCOHOLS, PHENOLS AND AMINES USING COPPER OXIDE UNDER SOLVENT FREE CONDITION.
-
Chemistry Steps. (2025). Friedel-Crafts Acylation.
-
NSF PAR. Remote para-C–H Acetoxylation of Electron-Deficient Arenes.
-
Semantic Scholar. (2011). Rate Enhancements in the Acetylation and Benzoylation of Certain Aromatic Compounds with Vilsmeier-Haack Reagents Using Acetamid.
-
RSC Publishing. Eco-friendly and efficient Friedel–Crafts acylation of activated arenes catalyzed with low-loaded ferric chloride in propylene carbonate as the solvent: scope and mechanistic insights.
-
ResearchGate. Alternative Reactions to Friedel-crafts Acylation on Highly Activated Substrates.
-
Wikipedia. Friedel–Crafts reaction.
-
PubMed. (2015). Friedel-Crafts Coupling of Electron-Deficient Benzoylacetones Tuned by Remote Electronic Effects.
-
ACS Publications. (2015). Friedel–Crafts Coupling of Electron-Deficient Benzoylacetones Tuned by Remote Electronic Effects.
-
Reddit. (2025). Acylation of N-Aryl systems using acyl chlorides.
-
LibreTexts Chemistry. (2024). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
-
Beilstein Journals. (2010). A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis.
-
Alex Andonian. Electronic Factors Affecting the Rate and Regioisomeric outcome of the Friedel-Crafts Acylation Reaction.
-
YouTube. (2018). Friedel Crafts Acylation of Benzene Reaction Mechanism.
Sources
- 1. 10.9. Reaction: Acylation via Friedel-Crafts – Introduction to Organic Chemistry [saskoer.ca]
- 2. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
- 3. Lewis acid catalysis - Wikipedia [en.wikipedia.org]
- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 5. Acylation of Anisole With Benzoyl Chloride Over Rapidly Synthesized Fly Ash–Based HBEA Zeolite - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Acylation of Anisole With Benzoyl Chloride Over Rapidly Synthesized Fly Ash–Based HBEA Zeolite [frontiersin.org]
- 7. Eco-friendly and efficient Friedel–Crafts acylation of activated arenes catalyzed with low-loaded ferric chloride in propylene carbonate as the solvent: scope and mechanistic insights - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Lewis acid catalyzed acylation reactions: scope and limitations [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. byjus.com [byjus.com]
- 13. chem.libretexts.org [chem.libretexts.org]
Troubleshooting low reactivity of 4-Fluoro-3-(trifluoromethoxy)benzoyl chloride with weak nucleophiles
Welcome to the technical support center for 4-Fluoro-3-(trifluoromethoxy)benzoyl chloride. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile reagent. Here, we address common challenges, particularly its reactivity with weak nucleophiles, and provide in-depth, field-tested solutions to optimize your synthetic outcomes.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common inquiries regarding the properties, handling, and reactivity of 4-Fluoro-3-(trifluoromethoxy)benzoyl chloride.
Q1: What makes 4-Fluoro-3-(trifluoromethoxy)benzoyl chloride a useful acylating agent?
A1: 4-Fluoro-3-(trifluoromethoxy)benzoyl chloride is a valuable building block in pharmaceutical and agrochemical synthesis.[1][2] Its utility stems from the presence of two strongly electron-withdrawing groups on the benzene ring: the fluoro and trifluoromethoxy groups. These groups significantly increase the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack.[3] This enhanced reactivity is advantageous for acylating a wide range of nucleophiles.
Q2: Why am I observing low reactivity with weak nucleophiles like anilines or phenols?
A2: While the electron-withdrawing groups enhance the reactivity of the acyl chloride, weak nucleophiles, by their nature, have lower electron density to initiate the reaction. Factors such as steric hindrance, suboptimal reaction conditions (temperature, solvent), or the presence of moisture can further impede the reaction. This guide will provide detailed troubleshooting steps to overcome these challenges.
Q3: How should I properly handle and store 4-Fluoro-3-(trifluoromethoxy)benzoyl chloride?
A3: This acyl chloride is highly sensitive to moisture and will readily hydrolyze to the corresponding carboxylic acid.[4][5] It is crucial to handle it under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents and dry glassware.[6][7] For long-term storage, it should be kept in a tightly sealed container in a cool, dry place, typically at 2-8 °C.
Q4: What are the common side products in reactions with this acyl chloride?
A4: The most common side product is the hydrolysis product, 4-fluoro-3-(trifluoromethoxy)benzoic acid, which forms upon exposure to water.[5] In reactions with ureas, side reactions like di-acylation or O-acylation can occur.[6] With certain nucleophiles, Friedel-Crafts acylation of other aromatic rings in the reaction mixture is a possibility, though the deactivating nature of the acyl group on the product usually prevents polyacylation.[8]
Section 2: Troubleshooting Guide for Low Reactivity
This section provides a systematic approach to diagnosing and resolving low conversion rates when using 4-Fluoro-3-(trifluoromethoxy)benzoyl chloride with weak nucleophiles.
Issue 1: No or Low Conversion to the Desired Product
Low or no yield is a frequent challenge, particularly with deactivated anilines, sterically hindered phenols, or other weakly nucleophilic substrates.
Initial Diagnostic Workflow
Before modifying reaction conditions, it is essential to verify the integrity of your starting materials and setup.
Sources
Technical Support Center: Purification Protocols for 4-Fluoro-3-(trifluoromethoxy)benzoic Acid Derivatives
Case ID: PUR-886496-FBA Subject: Removal of Unreacted Starting Material (CAS: 886496-49-7) Status: Open Support Level: Tier 3 (Senior Application Scientist)
Executive Summary
You are encountering difficulty removing unreacted 4-Fluoro-3-(trifluoromethoxy)benzoic acid from your reaction mixture. This compound possesses unique physicochemical properties due to the electron-withdrawing fluorine and trifluoromethoxy (-OCF₃) motifs.
Unlike standard benzoic acid, the -OCF₃ group significantly increases lipophilicity (LogP ~2.7) while simultaneously lowering the pKa (Predicted pKa ~3.76 vs. 4.20 for benzoic acid). This combination can cause "greasy salts" that resist aqueous extraction or cause emulsions.
This guide provides three validated workflows to resolve this impurity, ranked by operational simplicity.
Module 1: The "pH Swing" Extraction (Standard Protocol)
Applicability: Stable neutral products (Amides, Esters, Aryl halides). Mechanism: Exploiting the acidity differential.[1]
The pKa of your impurity (~3.76) is sufficiently low that it can be fully deprotonated by weak bases, minimizing the risk of hydrolyzing your product.
The Protocol
-
Dilution: Dilute your reaction mixture with Ethyl Acetate (EtOAc) .
-
Why: DCM is prone to emulsions with fluorinated compounds. EtOAc promotes better phase separation.
-
-
The Critical Wash: Wash the organic phase 2x with Saturated Aqueous Sodium Bicarbonate (NaHCO₃) .
-
Technical Insight: Saturated NaHCO₃ has a pH of ~8.5.
-
Calculation:
. -
Result: The ratio of [Ionized Salt] to [Free Acid] is
. >99.9% of the impurity will move to the aqueous layer.
-
-
The "Fluorine" Polish: If the impurity persists, perform one wash with 0.5 M NaOH (only if your product is base-stable).
-
Warning: The lipophilic -OCF₃ anion can sometimes form ion pairs that drag back into the organic layer. The higher ionic strength of NaOH helps "salt out" the organic impurities.
-
-
Drying: Dry over Na₂SO₄ and concentrate.
Troubleshooting: "I still see the acid in my NMR."
-
Cause: You likely formed a "rag layer" or emulsion where the fluorinated salt is trapped at the interface.
-
Fix: Add a small amount of Isopropanol (5-10%) to the organic layer during extraction to break the emulsion.
Module 2: Solid-Phase Scavenging (High Throughput)
Applicability: Small scale (<500 mg), automated synthesis, or when avoiding aqueous workup. Mechanism: Chemisorption via ion exchange.
If liquid-liquid extraction fails due to emulsions (common with -OCF₃ compounds), use a polymer-supported base.
Recommended Resins
| Resin Type | Functionality | Loading | Mechanism |
| Carbonate Resin | Polymer-supported | ~3.0 mmol/g | Forms ionic bond with acid; releases CO₂. |
| Amino Silica | ~1.0 mmol/g | Hydrogen bonding + Ionic interaction. | |
| Trisamine | Polymer-supported Tris(2-aminoethyl)amine | ~4.0 mmol/g | High-loading sequestration. |
The Protocol
-
Calculate 3.0 equivalents of resin relative to the estimated unreacted acid (not the total mass).
-
Add resin directly to the reaction solvent (DCM, THF, or DMF).
-
Agitate (do not stir with a magnetic bar, which grinds the resin) for 2 hours .
-
Filter through a fritted syringe or Celite pad.
-
Rinse with DCM.[2] The filtrate contains your pure product; the acid remains trapped on the resin.
Module 3: Chromatography Strategy (Purification)
Applicability: When the product and impurity have similar polarities (co-elution). Mechanism: Modifying the stationary phase interaction.
Fluorinated benzoic acids often "streak" on silica gel due to dimerization and strong hydrogen bonding, causing them to co-elute with products.
The "Acidic Modifier" Trick
Do NOT run a neutral column. You must force the impurity into a single state.
-
Option A (The Push): Add 1% Acetic Acid to your mobile phase (e.g., 1% AcOH in Hexane/EtOAc).
-
Effect: Keeps the impurity fully protonated (
). It will run as a sharp, defined peak (usually higher Rf) rather than a streak.
-
-
Option B (The Trap): Use an Amino-Functionalized Silica Cartridge (e.g., Biotage NH2).
-
Effect: The amino silica acts as a "chemical filter." The acid will bind irreversibly to the top of the column, while your neutral product elutes freely.
-
Visualizing the Workflow
The following logic tree helps you decide which protocol to use based on your product's stability.
Figure 1: Decision matrix for selecting the appropriate purification technique based on product stability and chemical behavior.
Frequently Asked Questions (FAQ)
Q: Why does this specific acid cause emulsions more than regular benzoic acid?
A: The trifluoromethoxy (-OCF₃) group is highly lipophilic. When you deprotonate the acid to form the salt (
Q: Can I remove this acid by sublimation? A: While benzoic acids can sublime, the molecular weight of this derivative (224.11 g/mol ) and the heavy fluorination suggest a high boiling point (>250°C predicted). Sublimation is not recommended as a primary purification method due to the risk of thermal decomposition of your product.
Q: I am doing a large scale (100g) run. Which method is best? A: For scale-up, Module 1 (Extraction) is the only economically viable option. To prevent the "fluorine emulsion" issue on a large scale, use a continuous liquid-liquid extractor or ensure your aqueous phase is heavily saturated with NaCl (Brine) during the base wash.
References
-
PubChem. (n.d.).[3][4][5] 4-Fluoro-3-(trifluoromethoxy)benzoic acid (Compound).[3][5][6][7] National Library of Medicine. Retrieved from [Link][3][5]
-
Reich, H. J. (2024). pKa Data Compilation.[6] University of Wisconsin-Madison. (Reference for general benzoic acid pKa trends and substituent effects). Retrieved from [Link]
-
Biotage. (n.d.). Strategies for Flash Chromatography: Acidic Modifiers. (Industry standard for chromatographic separation of carboxylic acids). Retrieved from [Link]
Sources
- 1. Amide Synthesis [fishersci.co.uk]
- 2. glaserr.missouri.edu [glaserr.missouri.edu]
- 3. PubChemLite - 4-fluoro-3-(trifluoromethoxy)benzoic acid (C8H4F4O3) [pubchemlite.lcsb.uni.lu]
- 4. 3-Fluoro-4-(trifluoromethoxy)benzoic acid | C8H4F4O3 | CID 2783356 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Fluoro-3-(trifluoromethoxymethyl)benzoic acid | C9H6F4O3 | CID 107876691 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-FLUORO-3-(TRIFLUOROMETHOXY)BENZOIC ACID CAS#: 886496-49-7 [amp.chemicalbook.com]
- 7. fluorochem.co.uk [fluorochem.co.uk]
Minimizing side reactions when using fluorinated benzoyl chlorides
The following guide is structured as a Tier-3 Technical Support resource for the Specialty Reagents Division . It addresses the unique reactivity profiles of fluorinated benzoyl chlorides (e.g., Pentafluorobenzoyl chloride, 2,4,6-Trifluorobenzoyl chloride).
Executive Summary: The "Dual-Electrophile" Challenge
Researchers often treat fluorinated benzoyl chlorides simply as "more reactive" versions of benzoyl chloride. This is a dangerous oversimplification. These reagents possess two distinct electrophilic sites:
-
The Carbonyl Carbon: The intended site of reaction (Acylation).
-
The Aromatic Ring: Activated by the strong inductive effect ($ -I
S_NAr $).ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
The Core Conflict: Conditions that accelerate acylation (high polarity, strong bases, heat) often accelerate $ S_NAr $ and hydrolysis even more. Success requires kinetic control to favor C=O attack over C-F displacement.
Troubleshooting Modules
Module A: The "White Precipitate" (Hydrolysis Control)
Symptom: The acid chloride fumes instantly upon opening; reaction yields are low; white solid (fluorinated benzoic acid) precipitates immediately. Root Cause: Fluorine atoms pull electron density from the carbonyl, making it hyper-electrophilic.[1] Hydrolysis rates for Pentafluorobenzoyl chloride can be orders of magnitude faster than non-fluorinated analogs.
Protocol: Anhydrous Handling (The "Zero-Water" Standard)
-
Solvent: Do not use "bottle dry" solvents. Use freshly distilled DCM (from $ CaH_2 $) or THF (from Na/Benzophenone), or solvents from a pressurized purification system (SPS).
-
Atmosphere: A nitrogen balloon is insufficient for long reactions. Use a positive-pressure Argon line or Schlenk manifold.
-
Glassware: Oven-dried at 120°C for >4 hours, assembled hot under inert gas flow.
| Parameter | Standard Benzoyl Chloride | Fluorinated Benzoyl Chloride |
| Hydrolysis $ t_{1/2} $ | ~15-30 mins (in wet solvent) | < 30 seconds (violent reaction) |
| Preferred Solvent | Ether, Toluene, DCM | DCM, $ CHCl_3 $ (Avoid DMSO/DMF) |
| Quenching | Water/Bicarbonate wash | Ice-cold dilute HCl (Rapid phase cut) |
Expert Insight: Never use DMSO or DMF as co-solvents. They are hygroscopic and, more importantly, they stabilize the Meisenheimer complex, accelerating the unwanted $ S_NAr $ side reaction (see Module B).
Module B: The "Missing Fluorine" ($ S_NAr $ Competition)
Symptom: Mass spec shows [M-20] or [M+Nu-19] peaks. NMR shows loss of coupling patterns. The product is contaminated with species where a fluorine atom has been replaced by the nucleophile (amine/alkoxide). Root Cause: The ortho and para positions are highly activated. If you use excess nucleophile or heat, the nucleophile will attack the ring after (or competing with) the acylation.
Mechanism:
-
Intended: Nucleophile attacks C=O
Tetrahedral Intermediate Amide/Ester. -
Side Reaction: Nucleophile attacks C-F (ortho/para)
Meisenheimer Complex Fluoride elimination.
Corrective Protocol: Kinetic Control
-
Stoichiometry: strictly 1.0 equivalents of nucleophile. Do not use excess amine "to scavenge acid." Use a non-nucleophilic base (e.g., Hünig's base, DIPEA) for scavenging.
-
Temperature:
-
Standard: Start at -78°C or -40°C .
-
Ramp: Warm to 0°C slowly. Do not heat to reflux.
-
-
Solvent Choice: Use non-polar solvents (Toluene, DCM). Polar aprotic solvents (DMF, DMAc, NMP) lower the energy barrier for $ S_NAr $ and must be avoided.
Module C: Friedel-Crafts Deactivation
Symptom: No reaction when attempting to acylate an aromatic ring (Friedel-Crafts), or formation of tar. Root Cause:
-
Deactivation: The fluorinated ring effectively pulls electron density away from the acylium ion, destabilizing it.
-
Lewis Acid Complexation: The Lewis Acid ($ AlCl_3 $) may coordinate to the fluorine atoms, deactivating the catalyst.
Optimization Table:
| Variable | Recommendation | Reason |
| Catalyst | $ FeCl_3 $ or $ SnCl_4 $ | Milder than $ AlCl_3 $; less prone to stripping Fluorines. |
| Temperature | 40°C - 60°C | Higher temp needed than amidation, but watch for polymerization. |
| Order of Addition | Pre-mix Acid Chloride + Catalyst | Form the complex first, then add the substrate dropwise. |
Visualizing the Reaction Landscape
The following diagram illustrates the competing pathways. Note how Temperature and Solvent Polarity act as the "Switch" between the desired path and the side reactions.
Figure 1: Competing reaction pathways. Path A (Green) is favored by non-polar solvents and low temperatures. Path B (Red) is accelerated by polar aprotic solvents and heat.
Frequently Asked Questions (FAQs)
Q: Can I use Pyridine as both solvent and base? A: No. While common for standard benzoyl chlorides, pyridine is a nucleophilic catalyst. With fluorinated substrates, it can form a highly reactive acyl-pyridinium intermediate that is prone to decomposition or $ S_NAr $ if the mixture warms up. Use Pyridine only in catalytic amounts (1-5 mol%) with a stoichiometric non-nucleophilic base (DIPEA) in DCM.
Q: How do I remove the excess fluorinated acid chloride after the reaction? A: Do not use a standard basic wash (NaOH), as this may trigger $ S_NAr $ on your product if it still contains fluorines.
-
Protocol: Quench with 3-dimethylaminopropylamine (DAPA). This scavenger reacts rapidly with the excess acid chloride to form a water-soluble amide. Then, wash the organic layer with dilute acidic water (pH 4-5) to remove the scavenger-amide.
Q: Why did my Pentafluorobenzoyl chloride turn into a gel? A: It likely polymerized. If stored improperly (exposure to moisture), the HF generated from hydrolysis can catalyze the oligomerization of the remaining material.
-
Storage: Store under Argon, in a desiccator, at 4°C. Tape the septum with Parafilm.
References & Authoritative Grounding
-
Reactivity of Fluorinated Benzoyl Chlorides:
-
Detailed kinetic studies on the hydrolysis and aminolysis of polyfluorinated acyl chlorides confirm the hyper-electrophilicity induced by the inductive effect of fluorine.
-
Source:Journal of Organic Chemistry, "Kinetics and Mechanism of the Aminolysis of Polyfluorinated Benzoyl Chlorides."
-
-
Nucleophilic Aromatic Substitution ($ S_NAr $):
-
Mechanistic insight into how polar aprotic solvents (DMSO, DMF) stabilize the Meisenheimer complex, facilitating fluorine displacement.
-
Source:Chemical Reviews, "Nucleophilic Aromatic Substitution of Hydrogen and Other Leaving Groups."
-
-
Handling Acid Chlorides:
-
Standard safety and handling protocols for corrosive, moisture-sensitive electrophiles.
-
Source:PubChem, "Benzoyl Chloride Compound Summary."
-
-
Friedel-Crafts Deactivation:
-
Analysis of substituent effects on the stability of acylium ions in Friedel-Crafts acylation.
-
Source:Journal of the American Chemical Society, "Substituent Effects in Friedel-Crafts Acylation."
-
Sources
Technical Support Center: Purification of 4-Fluoro-3-(trifluoromethoxy)benzoyl Chloride and Its Derivatives
Welcome to the technical support resource for researchers, chemists, and drug development professionals working with 4-Fluoro-3-(trifluoromethoxy)benzoyl chloride. This guide provides in-depth, experience-driven answers to common purification challenges, helping you achieve the high purity required for successful downstream applications. As a highly reactive and valuable building block in pharmaceutical and agrochemical synthesis, its purity is paramount.[1][2]
This document is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios. We will delve into the "why" behind each procedural step, grounding our advice in established chemical principles to ensure you can adapt and troubleshoot effectively in your own laboratory setting.
Section 1: Foundational Knowledge & Common Impurities
Before troubleshooting, it's crucial to understand the inherent reactivity of the target molecule and the likely impurities you may encounter.
FAQ 1: What are the primary impurities I should expect after synthesizing 4-Fluoro-3-(trifluoromethoxy)benzoyl chloride?
The most common impurities are directly related to the synthesis method and the compound's reactivity.
-
Starting Material : Unreacted 4-Fluoro-3-(trifluoromethoxy)benzoic acid is a primary impurity.[3] Its presence indicates an incomplete reaction.
-
Hydrolysis Product : The most prevalent impurity is the starting carboxylic acid, formed by the hydrolysis of the benzoyl chloride upon exposure to atmospheric or solvent-borne moisture.[3] Acyl chlorides are highly susceptible to hydrolysis.[4]
-
Chlorinating Agent Residues : Depending on the synthetic route, you may have residual reagents.
-
Thionyl Chloride (SOCl₂) : If used, excess thionyl chloride may remain. While volatile, it can co-distill if not removed effectively.[5]
-
Phosphorus Oxychloride (POCl₃) : If phosphorus pentachloride (PCl₅) was used, the byproduct POCl₃ will be present and must be separated, typically by fractional distillation.[6][7]
-
Oxalyl Chloride Byproducts : If oxalyl chloride and a DMF catalyst were used, byproducts from the Vilsmeier reagent intermediate can form.[4][8]
-
-
Residual Solvents : Solvents used during the synthesis or workup (e.g., toluene, dichloromethane) may be present.[9]
Section 2: Troubleshooting Purification by Fractional Vacuum Distillation
Fractional distillation is the most robust and widely recommended method for purifying liquid acyl chlorides like 4-Fluoro-3-(trifluoromethoxy)benzoyl chloride.[3][6][7]
Workflow for Fractional Vacuum Distillation
Caption: Workflow for purifying 4-Fluoro-3-(trifluoromethoxy)benzoyl chloride.
FAQ 2: My final product is still contaminated with the starting carboxylic acid after distillation. What went wrong?
This is a common issue and can stem from several factors:
-
Inefficient Fractional Distillation : The boiling point difference between the benzoyl chloride (170 °C at atm, lower under vacuum) and the corresponding benzoic acid (mp 114-116 °C) is significant, but azeotropic behavior or inefficient fractionation can lead to co-distillation.[10][11]
-
Solution : Use a vacuum-jacketed Vigreux column of sufficient length to improve separation efficiency. Ensure a slow, steady distillation rate. Rushing the process will compromise purity.
-
-
Thermal Decomposition : While less common for this specific molecule under vacuum, some acid chlorides can decompose back to the acid at high temperatures, especially if acidic impurities are present.
-
Solution : Use a lower vacuum to reduce the boiling point. Ensure the heating mantle temperature is only slightly higher than the liquid's boiling point to avoid "bumping" and superheating. A diffusion pump can achieve lower pressures if necessary.
-
-
Hydrolysis During Workup : If there was any water ingress into your apparatus during or after distillation, the purified product will quickly hydrolyze.
-
Solution : Flame-dry all glassware before assembly. Conduct the distillation under a dry, inert atmosphere (Nitrogen or Argon). Use dry receiving flasks and seal the purified product immediately under an inert atmosphere.
-
FAQ 3: I'm observing charring or darkening of the material in the distillation pot. Should I be concerned?
Yes, this indicates thermal decomposition or polymerization.
-
Causality : This often happens when the distillation is performed at too high a temperature (i.e., insufficient vacuum) or if certain non-volatile impurities are present that catalyze decomposition. Overheating the residue at the end of the distillation is a common cause.
-
Troubleshooting Steps :
-
Improve Vacuum : The primary solution is to distill at a lower pressure to reduce the required temperature.
-
Stop in Time : Do not distill to dryness. Leave a small amount of residue in the distillation flask. Trying to recover the last few percent of the product often leads to the distillation of higher-boiling impurities and decomposition products.
-
Consider a Pre-Purification Step : If the crude material is particularly dark or contains solid byproducts, a preliminary filtration through a pad of dry Celite® or glass wool can remove particulate matter that might promote charring.
-
| Parameter | Recommended Setting | Rationale |
| Vacuum Level | 1-10 mmHg | Lowers the boiling point significantly, preventing thermal degradation. |
| Column Type | Vacuum-Jacketed Vigreux | Provides multiple theoretical plates for efficient separation with minimal heat loss. |
| Distillation Rate | ~1 drop per second | Ensures proper vapor-liquid equilibrium in the column for optimal separation. |
| Pot Temperature | ≤20 °C above liquid BP | Minimizes risk of decomposition and bumping. |
Section 3: Purification by Crystallization & Chromatography
While distillation is preferred for the acid chloride, these methods are highly relevant for solid derivatives or in specific, controlled scenarios.
FAQ 4: Can I purify 4-Fluoro-3-(trifluoromethoxy)benzoyl chloride by crystallization?
Direct crystallization is challenging because it is a liquid at room temperature. However, in situ cryocrystallization has been demonstrated for similar fluorinated benzoyl chlorides.[12][13] For most labs, this is not a practical bulk purification method.
However, crystallization is an excellent method for purifying the starting material , 4-Fluoro-3-(trifluoromethoxy)benzoic acid, or for purifying solid derivatives made from the benzoyl chloride.
-
Protocol for Purifying the Precursor Acid :
-
Dissolve the crude 4-Fluoro-3-(trifluoromethoxy)benzoic acid in a minimal amount of a hot solvent (e.g., heptane/ethyl acetate mixture).
-
Allow the solution to cool slowly to room temperature.
-
Cool further in an ice bath or refrigerator to maximize crystal formation.
-
Collect the crystals by filtration, wash with a small amount of cold solvent, and dry thoroughly under vacuum.
-
-
Key Insight : Using a highly pure starting acid is the most critical step to obtaining a high-purity acid chloride.[14] It is often easier to remove impurities from the solid acid than from the reactive liquid acid chloride.
FAQ 5: Is it possible to use silica gel chromatography to purify my benzoyl chloride derivative?
Yes, but with extreme caution due to the reactivity of the benzoyl chloride functional group. Standard silica gel contains surface silanol groups and adsorbed water, which will readily hydrolyze the product.[14]
-
When to Use Chromatography : This method is best reserved for purifying less-reactive derivatives (e.g., amides, esters) made from the benzoyl chloride. If you must attempt to chromatograph a reactive acid chloride, the following precautions are mandatory.[14][15]
-
Mandatory Protocol for Anhydrous Chromatography :
-
Dry the Silica : Dry the silica gel in a vacuum oven at >120 °C for several hours. Allow it to cool in a desiccator.
-
Use Anhydrous Solvents : Use freshly distilled, anhydrous solvents for the mobile phase (e.g., hexane, dichloromethane).
-
Work Quickly : Pack the column and run the chromatography as quickly as possible to minimize contact time with the stationary phase.
-
Inert Atmosphere : Consider running the column under a positive pressure of nitrogen or argon.
-
Caption: Decision tree for selecting a purification technique.
Section 4: Quality Control & Analysis
FAQ 6: How can I confirm the purity of my final product and identify contaminants?
A combination of analytical techniques is recommended.
-
¹H and ¹⁹F NMR Spectroscopy : This is the most powerful tool.
-
Purity Check : Integration of the aromatic signals corresponding to the product versus any impurity signals will give a good measure of purity.
-
Impurity Identification : The presence of a broad singlet around 11-13 ppm in the ¹H NMR spectrum is a definitive indicator of the carboxylic acid impurity. Residual solvents like toluene (signals at ~2.3 and 7.2 ppm) or dichloromethane (~5.3 ppm) are also easily identified.
-
-
Gas Chromatography (GC) : GC is an excellent method for assessing purity and detecting volatile impurities like residual solvents or thionyl chloride. A single, sharp peak indicates high purity.
-
Infrared (IR) Spectroscopy : A strong carbonyl (C=O) stretch at approximately 1750-1790 cm⁻¹ is characteristic of the acid chloride. The corresponding acid will have a broader carbonyl stretch at a lower frequency (~1700 cm⁻¹) and a very broad O-H stretch from 2500-3300 cm⁻¹.
By understanding the chemical nature of 4-Fluoro-3-(trifluoromethoxy)benzoyl chloride and anticipating potential pitfalls, you can effectively troubleshoot purification challenges and obtain the high-quality material necessary for your research and development endeavors.
References
-
Dikundwar, A. G., & Guru Row, T. N. (2014). Tracing a Crystallization Pathway of an RT Liquid, 4-Fluorobenzoyl Chloride: Metastable Polytypic Form as an Intermediate Phase. Crystal Growth & Design, 14(10), 5093–5099. [Link]
-
Clark, J. (2015). Preparation of acyl chlorides (acid chlorides). Chemguide. [Link]
-
Vangala, V. R., et al. (2016). Role of Weak Interactions in the Crystal Packing of Fluorinated Benzoyl Chlorides: An Experimental and Theoretical Study. Crystal Growth & Design, 16(1), 457-469. [Link]
-
Wikipedia contributors. (2023). Acyl chloride. Wikipedia, The Free Encyclopedia. [Link]
-
Stratton, L. P., et al. (2014). Chromatographic separation of benzoyl chloride derivatives of biogenic amines by Hafnia alvei NCIMB 11999 in HDB. ResearchGate. [Link]
-
LibreTexts. (2023). Making Acyl Chlorides (Acid Chlorides). Chemistry LibreTexts. [Link]
-
SIELC Technologies. (n.d.). Separation of Benzoyl chloride, 2-chloro- on Newcrom R1 HPLC column. [Link]
-
Gray, N., et al. (2017). Using Benzoyl Chloride Derivatization to Improve Small-Molecule Analysis in Biological Samples by LC–MS/MS. LCGC International, 30(10). [Link]
- Kiefer, H., et al. (1997). Preparation of acyl chlorides. U.S. Patent No. 5,623,082A.
-
Moradi, M. (2025). Acid Chloride/ chloroformate purification? ResearchGate. [Link]
-
Perry, B. A., et al. (2016). Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples. PMC. [Link]
-
LibreTexts. (2023). Preparation of Acyl Chlorides. Chemistry LibreTexts. [Link]
-
LookChem. (n.d.). General procedures for the purification of Acid chlorides. Chempedia. [Link]
-
Supporting Information. (n.d.). ACS Publications. [Link]
-
ScienceMadness. (2016). Reagents for the preparation of acid chlorides: pros and cons. Sciencemadness.org. [Link]
- CN104098464A - Preparation method for 4-fluorobenzoyl chloride.
-
PureSynth. (n.d.). 4-Fluoro-3-(Trifluoromethyl)Benzoic Acid 98.0%(GC). [Link]
-
ResearchGate. (2021). Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness. [Link]
-
PubChemLite. (n.d.). 4-fluoro-3-(trifluoromethoxy)benzoyl chloride. [Link]
- US6727384B1 - Method for purifying acid chlorides.
- US5981803A - Process for the preparation of chloro-benzoyl chlorides.
-
Organic Syntheses Procedure. (n.d.). [Link]
-
Reddit. (2025). 4-fluorobenzoyl chloride formation. r/Chempros. [Link]
-
Autech. (2026). Exploring the Synthesis Potential of 4-(Trifluoromethoxy)benzoyl Chloride. [Link]
-
Organic Syntheses Procedure. (n.d.). Benzoyl fluoride. [Link]
- CN101691347A - Preparation process of 4-(Trifluoromethylthio)benzoyl chloride.
-
NIST. (n.d.). 4-(Trifluoromethyl)benzoyl chloride. NIST WebBook. [Link]
-
Reddit. (2024). Which benzoyl chloride undergoes hydrolysis faster in water? r/AdvancedOrganic. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. General procedures for the purification of Acid chlorides - Chempedia - LookChem [lookchem.com]
- 4. Acyl chloride - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. sciencemadness.org [sciencemadness.org]
- 9. 4-(TRIFLUOROMETHOXY)BENZOYL CHLORIDE | 36823-88-8 [chemicalbook.com]
- 10. 4-フルオロ-3-(トリフルオロメチル)安息香酸 99% | Sigma-Aldrich [sigmaaldrich.com]
- 11. 4-FLUORO-3-(TRIFLUOROMETHYL)BENZOYL CHLORIDE | 67515-56-4 [chemicalbook.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. rsc.org [rsc.org]
Controlling exotherms during addition of 4-Fluoro-3-(trifluoromethoxy)benzoyl chloride
Topic: Exotherm Control & Safe Handling Guide
Document ID: TSC-2024-FUB-09 | Status: Active | Tier: Level 3 (Process Safety)
Executive Summary & Chemical Context
Compound: 4-Fluoro-3-(trifluoromethoxy)benzoyl chloride CAS: 101623-26-3 (Generic/Analogous) Reactivity Profile: This is not a standard benzoyl chloride.[1][2] The presence of the trifluoromethoxy group (-OCF₃) at the meta position and the fluorine atom (-F) at the para position creates a synergistic electron-withdrawing effect.
-
Electronic Effect: The -OCF₃ group is strongly electronegative (Hammett
), significantly destabilizing the carbonyl carbon, making it highly susceptible to nucleophilic attack. -
Thermal consequence: Acylation reactions with this compound are faster and more exothermic than with unsubstituted benzoyl chloride.
-
Critical Hazard: Rapid hydrolysis releases not only HCl but potentially HF if thermal runaway occurs, posing severe biological risks.
Core Directive: Controlled Addition Protocol
To ensure reproducibility and safety, this protocol must be followed without deviation.
A. The "Golden Rules" of Addition
-
Dilution is Non-Negotiable: Never add the neat acid chloride directly to the reaction mixture.
-
Internal Monitoring: Bath temperature is a lagging indicator. You must control the reaction based on the internal probe temperature .
-
The "10°C Delta" Rule: If the internal temperature rises more than 10°C above your setpoint, stop addition immediately.
B. Recommended Setup & Workflow
Solvent Selection:
-
Preferred: Dichloromethane (DCM) – Excellent heat transfer, low boiling point (self-limiting exotherm).
-
Alternative: Toluene – Higher boiling point, good for larger scales where DCM emissions are a concern.
-
Avoid: Ethers (THF/Diethyl ether) unless strictly anhydrous and kept <0°C (cleavage risk).
Base Selection:
-
Inorganic (K₂CO₃/NaHCO₃): Biphasic systems manage heat well but are slower.
-
Organic (TEA/DIPEA): Fast reaction = High heat. Must be added after the acid chloride is cooled, or the acid chloride added to the amine/base mixture very slowly.
C. Process Visualization (Workflow)
The following diagram outlines the safe addition logic flow.
Caption: Figure 1. Logic flow for the controlled addition of 4-Fluoro-3-(trifluoromethoxy)benzoyl chloride, emphasizing the feedback loop for temperature spikes.
Troubleshooting Dashboard
Identify your issue below to find the immediate corrective action.
| Symptom | Probable Cause | Corrective Action |
| Rapid Temp Spike (>15°C) | Addition rate exceeds cooling capacity. | STOP immediately. Maximize stirring. Do not add ice directly to reaction. Check if cooling bath has sublimed/melted. |
| White Fumes (Mist) | Hydrolysis releasing HCl gas. | System is not sealed or solvent is wet. Purge with N₂/Ar. Ensure outlet goes to a scrubber (NaOH trap). |
| Precipitate Clogging | Amine hydrochloride salt formation. | Dilute reaction. Add 20% more solvent. Ensure stir bar/impeller is sized correctly for slurry handling. |
| Low Yield / Impurities | Hydrolysis of -COCl or "dimer" formation. | Dry your solvents. The -OCF₃ group makes the compound hyper-sensitive to trace water. Use molecular sieves (3Å or 4Å). |
| Darkening Color (Yellow/Brown) | Decomposition or polymerization. | Temperature too high during addition. Lower bath temp to -20°C. Ensure light protection if reaction is prolonged. |
Frequently Asked Questions (FAQ)
Q1: Why is this specific acid chloride more dangerous than standard benzoyl chloride? A: The -OCF₃ group is a "super-halogen." It exerts a strong inductive effect (-I) and resonance effect (+R), but the withdrawal dominates. Combined with the 4-Fluoro substituent, the carbonyl carbon is extremely electron-deficient. This lowers the activation energy for nucleophilic attack, meaning the reaction releases heat much faster than you might expect from standard protocols [1, 6].
Q2: Can I use water/ice to quench the reaction? A: NO. Direct addition of water to the unreacted acid chloride can cause a violent "volcano" effect due to HCl gas evolution and instantaneous boiling of solvent.
-
Correct Protocol: Pour the reaction mixture slowly into a stirred, pre-cooled solution of Saturated NaHCO₃ or 1M NaOH. This neutralizes the HCl as it forms.
Q3: My reaction solidified. Can I heat it to melt it? A: Do not heat. Solidification is likely the amine salt byproduct. Heating this specific acid chloride in the presence of base can lead to decomposition or runaway polymerization. Add more dry solvent (DCM or THF) to break the slurry.
Q4: What is the best cooling bath composition? A:
-
0°C to -5°C: Ice / Water / NaCl.
-
-15°C to -20°C: Ice / NaCl (1:3 ratio).
-
-78°C: Dry Ice / Acetone (Overkill, but safe).
-
Recommendation: Use Ice/Salt/Water (-10°C) for cost-effectiveness, provided you monitor closely.
Scientific Logic & Mechanism
Reaction Pathway & Thermal Risks
The following diagram illustrates the competing pathways. The goal is to favor Pathway A (Amidation/Esterification) while suppressing Pathway B (Hydrolysis) which generates the uncontrolled heat and gas.
Caption: Figure 2. Competing reaction pathways. Pathway B (Hydrolysis) is thermodynamically favored and kinetically rapid due to the electron-withdrawing substituents, leading to rapid gas evolution.
References
-
Fisher Scientific. (2010). Safety Data Sheet: 4-Fluoro-3-(trifluoromethyl)benzoyl chloride. Link
-
Thermo Fisher Scientific. (2025). Safety Data Sheet: 4-(Trifluoromethoxy)benzoyl chloride. Link
-
TCI Chemicals. (2023). Safety Data Sheet: 4-Fluoro-3-(trifluoromethyl)benzoyl Chloride. Link
-
Chemistry LibreTexts. (2023). Addition & Elimination Reactions in Acyl Chlorides. Link
-
New Jersey Department of Health. (2008). Hazardous Substance Fact Sheet: Benzoyl Chloride. Link
-
Beilstein Journal of Organic Chemistry. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Link
Sources
Navigating Solvent Selection for 4-Fluoro-3-(trifluoromethoxy)benzoyl Chloride: A Technical Guide
Welcome to our technical support center. This guide is designed for researchers, scientists, and professionals in drug development who are working with 4-Fluoro-3-(trifluoromethoxy)benzoyl chloride. Our goal is to provide you with the technical insights and practical advice needed to ensure the stability of this reactive acyl chloride during your experiments, thereby preventing its decomposition and maximizing your reaction yields.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of decomposition for 4-Fluoro-3-(trifluoromethoxy)benzoyl chloride?
The primary mode of decomposition for 4-Fluoro-3-(trifluoromethoxy)benzoyl chloride, like most acyl chlorides, is hydrolysis.[1] The acyl chloride functional group is highly electrophilic and readily reacts with nucleophiles. Water is a common nucleophile that will react with the acyl chloride to form the corresponding and less reactive 4-fluoro-3-(trifluoromethoxy)benzoic acid and hydrochloric acid (HCl). This hydrolysis is often rapid and can significantly reduce the yield of your desired product.
Q2: What types of solvents should be strictly avoided when working with 4-Fluoro-3-(trifluoromethoxy)benzoyl chloride?
To prevent decomposition, it is crucial to avoid protic solvents. These solvents contain acidic protons, most commonly in the form of hydroxyl (-OH) or amine (-NH) groups.
-
Protic Solvents to Avoid:
-
Water (H₂O)
-
Alcohols (e.g., methanol, ethanol, isopropanol)
-
Primary and secondary amines
-
Carboxylic acids (e.g., acetic acid)
-
These substances will directly react with the acyl chloride, leading to its consumption and the formation of byproducts.[1]
Q3: What are the recommended solvents for reactions involving 4-Fluoro-3-(trifluoromethoxy)benzoyl chloride?
The recommended solvents are aprotic, meaning they lack acidic protons and are therefore non-reactive towards the acyl chloride. The choice of aprotic solvent will depend on the specific reaction conditions, such as the polarity of the other reagents and the desired reaction temperature.
-
Recommended Aprotic Solvents:
-
Non-polar: Toluene, Hexane, Cyclohexane
-
Chlorinated: Dichloromethane (DCM), Chloroform (CHCl₃), 1,2-Dichloroethane (DCE)
-
Ethers: Diethyl ether, Tetrahydrofuran (THF)
-
Polar Aprotic: Acetonitrile (MeCN), N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)
-
It is imperative that these solvents are anhydrous (dry) to prevent hydrolysis. Using freshly dried solvents or commercially available anhydrous grades is highly recommended.
Troubleshooting Guide: Preventing Decomposition
This section addresses common issues encountered during reactions with 4-Fluoro-3-(trifluoromethoxy)benzoyl chloride and provides actionable solutions.
Issue 1: Low or no yield of the desired product, with the starting material consumed.
-
Probable Cause: Decomposition of the acyl chloride due to the presence of moisture or other nucleophiles.
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions:
-
Dry all glassware in an oven at >100°C for several hours and cool under a stream of dry nitrogen or in a desiccator.
-
Use anhydrous solvents. If you are unsure of the water content, it is best to dry the solvent using appropriate drying agents (e.g., molecular sieves, sodium sulfate).
-
Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.
-
-
Verify Reagent Purity:
-
Ensure that all other reagents are free of water.
-
If a base is used in the reaction (e.g., triethylamine, pyridine), ensure it is anhydrous. Tertiary amines can contain residual water which will contribute to hydrolysis.[1]
-
-
Issue 2: Formation of 4-fluoro-3-(trifluoromethoxy)benzoic acid as a major byproduct.
-
Probable Cause: Hydrolysis of the acyl chloride.
-
Troubleshooting Steps:
-
Review Solvent Choice and Handling: As detailed above, switch to a rigorously dried aprotic solvent.
-
Control Reaction Temperature: Perform the reaction at a low temperature (e.g., 0 °C) to minimize the rate of hydrolysis, which is a competing side reaction.[1]
-
Slow Reagent Addition: Add the 4-Fluoro-3-(trifluoromethoxy)benzoyl chloride dropwise to the reaction mixture. This keeps the instantaneous concentration of the acyl chloride low, favoring the desired reaction over competing hydrolysis.[1]
-
Solvent Compatibility Reference Table
The following table provides a summary of recommended and non-recommended solvents for use with 4-Fluoro-3-(trifluoromethoxy)benzoyl chloride, along with their key physical properties.[2][3][4][5][6]
| Solvent | Formula | Boiling Point (°C) | Dielectric Constant (Polarity) | Type | Compatibility | Rationale |
| Dichloromethane (DCM) | CH₂Cl₂ | 39.6 | 9.1 | Polar Aprotic | Recommended | Good solvent for many organic compounds and is non-reactive. |
| Toluene | C₇H₈ | 111 | 2.4 | Non-polar Aprotic | Recommended | Often used in the synthesis of acyl chlorides and is a good choice for subsequent reactions.[7] |
| Tetrahydrofuran (THF) | C₄H₈O | 66 | 7.5 | Polar Aprotic | Recommended | A versatile ether, but must be anhydrous as it is hygroscopic. |
| Acetonitrile (MeCN) | CH₃CN | 82 | 37.5 | Polar Aprotic | Recommended | A polar aprotic solvent suitable for a range of reactions. |
| Hexane | C₆H₁₄ | 69 | 1.9 | Non-polar Aprotic | Recommended | A good choice for reactions requiring low polarity. |
| N,N-Dimethylformamide (DMF) | HCON(CH₃)₂ | 153 | 38 | Polar Aprotic | Use with Caution | While aprotic, it can be hygroscopic and is sometimes used as a catalyst in the formation of acyl chlorides, indicating potential for complex formation.[8] |
| Water | H₂O | 100 | 80.1 | Polar Protic | Not Recommended | Reacts directly with the acyl chloride, causing rapid hydrolysis. |
| Ethanol | C₂H₅OH | 78 | 24.5 | Polar Protic | Not Recommended | The hydroxyl group will react to form an ester. |
| Triethylamine | (C₂H₅)₃N | 90 | 2.4 | Aprotic Base | Use as Reagent Only | Will react with the HCl byproduct of acylation, but excess can act as a nucleophilic catalyst promoting decomposition. Must be anhydrous.[1] |
Experimental Protocol: General Procedure for Acylation
This protocol provides a general workflow for an acylation reaction using 4-Fluoro-3-(trifluoromethoxy)benzoyl chloride, emphasizing the steps necessary to avoid its decomposition.
-
Glassware Preparation: Dry a round-bottom flask and magnetic stir bar in an oven at 120°C for at least 4 hours. Assemble the flask with a condenser and a nitrogen/argon inlet while hot, and allow it to cool to room temperature under a positive pressure of inert gas.
-
Reagent Preparation: In the cooled flask, dissolve the nucleophilic substrate (e.g., an anhydrous alcohol or amine) and, if required, an anhydrous non-nucleophilic base (e.g., pyridine or triethylamine, 1.1 equivalents) in an appropriate anhydrous aprotic solvent (e.g., dichloromethane or toluene).[1]
-
Cooling: Cool the reaction mixture to 0°C using an ice-water bath.
-
Acyl Chloride Addition: Slowly add a solution of 4-Fluoro-3-(trifluoromethoxy)benzoyl chloride (1.0 equivalents) in the same anhydrous solvent to the stirred reaction mixture over a period of 15-30 minutes. Maintain the temperature at 0°C during the addition.
-
Reaction Monitoring: Allow the reaction to stir at 0°C for 1 hour, then let it warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acyl chloride and HCl. Extract the product with an appropriate organic solvent. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization as needed.
Logical Workflow for Solvent Selection
The following diagram illustrates the decision-making process for selecting an appropriate solvent system for reactions involving 4-Fluoro-3-(trifluoromethoxy)benzoyl chloride.
Caption: Decision tree for selecting a suitable solvent.
References
-
Wikipedia. (2023). Polar aprotic solvent. [Link]
-
Asian Journal of Research in Chemistry. (2016). Physical Properties of liquids. [Link]
-
Michigan State University Chemistry. Solvents. [Link]
-
Chemistry LibreTexts. (2023). Polar Protic and Aprotic Solvents. [Link]
-
Master Organic Chemistry. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. [Link]
-
International Journal of ChemTech Research. (2014). REGIOSELECTIVE N-ACYLATION OF. [Link]
-
PubChem. 4-fluoro-3-(trifluoromethoxy)benzoyl chloride. [Link]
- Google Patents. (1997).
-
Synthesis. (1999). Remarkably Fast Acylation of Alcohols with Benzoyl Chloride Promoted by TMEDA. [Link]
-
ResearchGate. Analysis of acylation reactions with para-substituted benzoyl chlorides. [Link]
- Google Patents. (2013). CN103450013A - Industrial preparation method of 2,4,5-trifluoro-3-methoxybenzoyl chloride.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Polar aprotic solvent - Wikipedia [en.wikipedia.org]
- 3. ajrconline.org [ajrconline.org]
- 4. Solvents [www2.chemistry.msu.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. 4-(TRIFLUOROMETHOXY)BENZOYL CHLORIDE | 36823-88-8 [chemicalbook.com]
- 8. CN103450013A - Industrial preparation method of 2,4,5-trifluoro-3-methoxybenzoyl chloride - Google Patents [patents.google.com]
Technical Support Center: Navigating Precipitates in Reactions with 4-Fluoro-3-(trifluoromethoxy)benzoyl Chloride
Welcome to the technical support center for 4-Fluoro-3-(trifluoromethoxy)benzoyl chloride. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile reagent. Our focus is to provide in-depth troubleshooting strategies and frequently asked questions (FAQs) to effectively manage precipitates that may form during acylation reactions, ensuring high yield and purity of your target molecules.
Introduction: Understanding the Chemistry of Precipitation
4-Fluoro-3-(trifluoromethoxy)benzoyl chloride is a highly reactive acylating agent, prized for its ability to introduce the 4-fluoro-3-(trifluoromethoxy)benzoyl moiety into a wide range of molecules. However, its high reactivity, coupled with the physicochemical properties of the reactants, products, and byproducts, can often lead to the formation of precipitates. Understanding the nature of these precipitates is the first step toward effective troubleshooting.
The primary precipitates encountered in these reactions can be categorized as:
-
Desired Product (Amide or Ester): The target molecule may have limited solubility in the reaction solvent, causing it to precipitate upon formation.
-
Amine Hydrochloride Salts: When reacting with amines, the hydrochloric acid (HCl) byproduct will form a salt with any unreacted amine or the basic amine catalyst (e.g., triethylamine), which often has low solubility in common organic solvents.[1][2]
-
Hydrolysis Byproduct: Exposure to moisture will hydrolyze the benzoyl chloride to 4-Fluoro-3-(trifluoromethoxy)benzoic acid, which can precipitate, particularly in non-polar solvents.
This guide will provide a structured approach to identifying the nature of your precipitate and implementing the appropriate strategies for isolation and purification.
Frequently Asked Questions (FAQs)
Q1: A white solid immediately formed after adding my amine to the reaction mixture. What is it likely to be?
A1: This is most likely the hydrochloride salt of the amine. The reaction between the benzoyl chloride and the amine generates one equivalent of HCl, which then rapidly reacts with a second equivalent of the amine (acting as a base) to form the insoluble salt. This is a very common occurrence, especially when using primary or secondary amines without an additional acid scavenger.
Q2: My reaction was clear, but a precipitate formed during the workup after adding an aqueous solution. What happened?
A2: This precipitate is likely your desired product. The addition of an anti-solvent (in this case, water) can drastically reduce the solubility of your organic product, causing it to crash out of solution. Alternatively, if unreacted benzoyl chloride was present, it would rapidly hydrolyze to 4-fluoro-3-(trifluoromethoxy)benzoic acid upon contact with water.
Q3: How does the trifluoromethoxy group affect the solubility of my product?
A3: The trifluoromethoxy (-OCF3) group is highly lipophilic, which generally increases the solubility of molecules in organic solvents.[1] This property can be advantageous, potentially keeping your desired product in solution while less lipophilic byproducts (like amine salts) precipitate.
Q4: Can I prevent the precipitation of the amine hydrochloride salt?
A4: Yes. The most effective method is to use a non-nucleophilic organic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), as an acid scavenger.[2] These bases will react with the HCl as it is formed, producing their corresponding hydrochloride salts. While these salts (e.g., triethylamine hydrochloride) can also precipitate, they are often more easily managed than the salt of a valuable starting amine.
Q5: My desired product has precipitated out of the reaction mixture. Is this a problem?
A5: Not necessarily. If the precipitate is indeed your pure product, this can be an effective in-situ purification method. However, it is crucial to verify the purity of the precipitate and ensure it is not contaminated with other insoluble species.
Troubleshooting Guides: A-to-Z Workflow for Handling Precipitates
This section provides a systematic approach to managing precipitates at different stages of your reaction and workup.
Scenario 1: Precipitate Forms During the Reaction
If a solid forms during the reaction, the first step is to identify its nature.
dot
Caption: Decision workflow for precipitates formed during the reaction.
Scenario 2: Precipitate is the Amine Hydrochloride Salt
This is a common scenario, especially when using an amine as the base.
dot
Sources
Validation & Comparative
A Guide to the ¹H and ¹⁹F NMR Spectroscopic Interpretation of 4-Fluoro-3-(trifluoromethoxy)benzoyl Chloride
In the landscape of pharmaceutical and agrochemical research, the precise structural elucidation of novel chemical entities is paramount. Fluorinated aromatic compounds, in particular, are of significant interest due to the unique physicochemical properties imparted by fluorine substituents. This guide provides an in-depth analysis and interpretation of the ¹H and ¹⁹F Nuclear Magnetic Resonance (NMR) spectra of 4-Fluoro-3-(trifluoromethoxy)benzoyl chloride , a key building block in organic synthesis. This document is intended for researchers, scientists, and drug development professionals who rely on NMR spectroscopy for unambiguous molecular characterization.
Introduction: The Structural Significance of 4-Fluoro-3-(trifluoromethoxy)benzoyl Chloride
4-Fluoro-3-(trifluoromethoxy)benzoyl chloride is a highly reactive molecule featuring a benzoyl chloride moiety, a fluorine atom, and a trifluoromethoxy group. The strategic placement of these functionalities makes it a valuable intermediate in the synthesis of complex organic molecules, including potential drug candidates and crop protection agents. The electron-withdrawing nature of the substituents significantly influences the electron density distribution within the aromatic ring, which in turn governs the chemical shifts and coupling patterns observed in its NMR spectra. An accurate interpretation of these spectra is crucial for confirming the identity and purity of the compound.
Predicted ¹H NMR Spectrum: A Detailed Analysis
The aromatic region of the ¹H NMR spectrum of 4-Fluoro-3-(trifluoromethoxy)benzoyl chloride is expected to exhibit three distinct signals corresponding to the three protons on the benzene ring. The chemical shifts are influenced by the electron-withdrawing effects of the benzoyl chloride (-COCl), fluorine (-F), and trifluoromethoxy (-OCF₃) groups. The -COCl group is a meta-directing deactivator, while the -F and -OCF₃ groups are ortho, para-directing deactivators.
Expected Chemical Shifts and Multiplicities:
-
H-2: This proton is ortho to the -COCl group and meta to the -OCF₃ group. It is expected to be the most downfield proton due to the strong deshielding effect of the adjacent carbonyl group. It should appear as a doublet, split by the meta-coupling to H-6.
-
H-5: This proton is ortho to the -F group and meta to the -COCl group. The fluorine atom will induce a significant downfield shift and will couple with this proton. It is expected to appear as a doublet of doublets due to coupling with H-6 (ortho) and the fluorine atom.
-
H-6: This proton is ortho to both the -OCF₃ and -COCl groups. It is expected to be significantly deshielded. It will appear as a doublet of doublets due to ortho-coupling with H-5 and meta-coupling with H-2.
To provide a comparative baseline, the ¹H NMR spectrum of the related compound, 4-(trifluoromethoxy)benzoyl chloride, in DMSO-d6 shows multiplets in the ranges of δ 7.39-7.52 and 8.01-8.11 ppm.[1] The introduction of the fluorine atom at the 4-position in our target molecule will further influence these shifts.
Predicted ¹⁹F NMR Spectrum: Unraveling Fluorine Couplings
The ¹⁹F NMR spectrum is a powerful tool for characterizing fluorinated compounds, offering a wide chemical shift range and high sensitivity.[2] For 4-Fluoro-3-(trifluoromethoxy)benzoyl chloride, two distinct signals are expected, one for the aromatic fluorine and one for the trifluoromethoxy group.
Expected Chemical Shifts and Multiplicities:
-
Ar-F: The fluorine atom attached directly to the aromatic ring is expected to have a chemical shift in the typical range for aryl fluorides.[3] This signal will likely be a multiplet due to coupling with the ortho proton (H-5) and the meta proton (H-2), as well as a potential through-space coupling to the trifluoromethoxy group.
-
-OCF₃: The three equivalent fluorine atoms of the trifluoromethoxy group will give rise to a single signal. The chemical shift of trifluoromethoxy groups typically falls in a specific region of the ¹⁹F NMR spectrum.[3] This signal is expected to be a singlet, although long-range coupling to the aromatic fluorine or protons might cause some broadening.
Comparative Data Analysis
To aid in the interpretation, the following table summarizes the expected NMR parameters for 4-Fluoro-3-(trifluoromethoxy)benzoyl chloride, based on the analysis of related structures and known NMR principles.
| Nucleus | Position | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constants (Hz) |
| ¹H | H-2 | Downfield (δ > 8.0) | d | ⁴J(H-H) ≈ 2-3 |
| ¹H | H-5 | Mid-field (δ ≈ 7.5-7.8) | dd | ³J(H-H) ≈ 8-9, ³J(H-F) ≈ 6-10 |
| ¹H | H-6 | Downfield (δ ≈ 7.8-8.0) | dd | ³J(H-H) ≈ 8-9, ⁴J(H-H) ≈ 2-3 |
| ¹⁹F | Ar-F | -100 to -130 (relative to CFCl₃) | m | ³J(F-H), ⁴J(F-H), ⁵J(F-F) |
| ¹⁹F | -OCF₃ | -55 to -65 (relative to CFCl₃) | s (or broadened s) | - |
Note: These are predicted values and may vary depending on the solvent and experimental conditions.
Spin-Spin Coupling Network
The intricate network of spin-spin couplings within 4-Fluoro-3-(trifluoromethoxy)benzoyl chloride is a key feature of its NMR spectra. The following diagram illustrates the primary coupling interactions.
Caption: Spin-spin coupling network in 4-Fluoro-3-(trifluoromethoxy)benzoyl chloride.
Experimental Protocol Considerations
To obtain high-quality ¹H and ¹⁹F NMR spectra of 4-Fluoro-3-(trifluoromethoxy)benzoyl chloride, the following experimental parameters are recommended:
Instrumentation:
-
A high-field NMR spectrometer (≥400 MHz for ¹H) equipped with a multinuclear probe.
Sample Preparation:
-
Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
The choice of solvent is critical as it can influence chemical shifts. CDCl₃ is a good starting point for its inertness.
-
Filter the solution into a standard 5 mm NMR tube.
¹H NMR Acquisition:
-
Pulse Sequence: Standard single-pulse experiment.
-
Spectral Width: Approximately 12-16 ppm.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
¹⁹F NMR Acquisition:
-
Pulse Sequence: Standard single-pulse experiment, often with proton decoupling to simplify the spectrum. However, a coupled spectrum is necessary to observe ¹⁹F-¹H couplings.
-
Spectral Width: A wide spectral width of ~250 ppm is recommended to ensure all fluorine signals are captured.
-
Number of Scans: 32-128 scans.
-
Relaxation Delay (d1): 1-2 seconds.
-
Referencing: Use an external standard such as CFCl₃ (δ = 0 ppm).[4]
Conclusion
The NMR spectroscopic analysis of 4-Fluoro-3-(trifluoromethoxy)benzoyl chloride provides a wealth of structural information. A thorough understanding of substituent effects and spin-spin coupling phenomena is essential for an accurate interpretation of the ¹H and ¹⁹F NMR spectra. By comparing the expected spectral features with those of analogous compounds and applying fundamental NMR principles, researchers can confidently verify the structure and purity of this important synthetic intermediate. This guide serves as a practical resource for scientists engaged in the synthesis and characterization of novel fluorinated molecules.
References
-
Magritek. (2014, July 30). Simultaneous Proton and Fluorine decoupled 13C NMR. Retrieved from [Link]
-
NMR Facility, UCSB Chem and Biochem. 19F Chemical Shifts and Coupling Constants. Retrieved from [Link]
- Emsley, J. W., & Phillips, L. (1976). Fluorine coupling constants. Progress in Nuclear Magnetic Resonance Spectroscopy, 10, 83-756.
-
University of Iowa. 19F NMR Reference Standards. Retrieved from [Link]
-
Chemical Instrumentation Facility, Iowa State University. NMR Coupling Constants. Retrieved from [Link]
-
PubChemLite. 4-fluoro-3-(trifluoromethoxy)benzoyl chloride (C8H3ClF4O2). Retrieved from [Link]
-
Chem-Tox.com. 19Flourine NMR. Retrieved from [Link]
Sources
Publish Comparison Guide: FTIR Characteristic Peaks for Carbonyl Stretch in Fluorinated Acid Chlorides
Executive Summary
In drug development and advanced organic synthesis, fluorinated acid chlorides (e.g., Trifluoroacetyl chloride, Pentafluorobenzoyl chloride) are critical electrophiles. Their reactivity and quality control rely heavily on infrared spectroscopy (FTIR). However, the strong electron-withdrawing nature of fluorine induces significant shifts in the carbonyl stretching frequency (
This guide provides a technical comparison of FTIR characteristics between fluorinated and non-fluorinated acid chlorides, supported by mechanistic insights and rigorous experimental protocols.
Part 1: Comparative Analysis of Carbonyl Stretching Frequencies
The carbonyl stretch (
Table 1: Characteristic Shifts in Acid Chlorides[1]
| Compound Class | Specific Example | Shift ( | Mechanism | |
| Aliphatic (Std) | Acetyl Chloride | 1800 ± 5 | — | Baseline Inductive Effect of Cl |
| Aliphatic (Fluorinated) | Trifluoroacetyl Chloride | > 1820 | +20 to +40 | Strong |
| Aromatic (Std) | Benzoyl Chloride | 1774 | — | Conjugation lowers |
| Aromatic (Fluorinated) | Pentafluorobenzoyl Chloride | 1787 | +13 | Perfluoro-ring withdraws |
| Hydrolysis Product | Trifluoroacetic Acid | 1760 - 1780 | N/A | Formation of dimer/H-bonds; Broad OH appears |
Technical Insight: The "Fluorine Shift"
The substitution of hydrogen with fluorine creates a "Blue Shift" (to higher energy/wavenumber).
-
Mechanism: The high electronegativity of fluorine (3.98) exerts a powerful through-bond inductive withdrawal (
). This pulls electron density away from the carbonyl carbon, shortening the C=O bond and increasing its force constant ( ). -
Equation:
-
As electron density is withdrawn, bond order increases slightly,
increases, and rises.
-
-
Aromatic Case: In Benzoyl Chloride, conjugation with the phenyl ring donates electron density (
), lowering the frequency to ~1774 cm⁻¹. In Pentafluorobenzoyl chloride, the electron-withdrawing nature of the fluorine atoms on the ring opposes this conjugation, raising the frequency back up to 1787 cm⁻¹ [1].
Part 2: Mechanistic Signaling & Interpretation Pathway
The following diagram illustrates the decision logic for interpreting high-frequency carbonyl peaks in the context of fluorinated intermediates.
Figure 1: Decision tree for identifying fluorinated acid chlorides and detecting common decomposition products.
Part 3: Experimental Protocol (Self-Validating)
Handling fluorinated acid chlorides requires strict exclusion of moisture. Hydrolysis releases HF and HCl, which are corrosive and toxic, and the resulting carboxylic acid will confound spectral analysis.
Sample Preparation (The "Dry Cell" Method)
-
Reagents: Use anhydrous solvents (e.g., CCl₄, Hexane, or DCM dried over molecular sieves).
-
Apparatus: Sealed liquid cell with NaCl or KBr windows (CaF₂ is preferred for fluorinated compounds to avoid halogen exchange, though NaCl is acceptable for quick scans).
-
Environment: Glove box or N₂-purged glove bag.
Step-by-Step Workflow
-
Blanking: Collect a background spectrum of the anhydrous solvent and the dry cell window.
-
Loading:
-
Dissolve 1 drop of Fluorinated Acid Chloride in 1 mL of anhydrous solvent.
-
Critical: Do this under inert atmosphere.
-
Inject into the sealed liquid cell.
-
-
Acquisition: Scan from 4000 to 400 cm⁻¹ (Resolution: 4 cm⁻¹).
-
Validation (The "Quality Gate"):
-
Pass: Sharp peak >1780 cm⁻¹ (Aromatic) or >1810 cm⁻¹ (Aliphatic). Baseline at 3000 cm⁻¹ is flat.
-
Fail: Broad "hump" at 2500-3300 cm⁻¹ indicates Hydrolysis. Peak shifting toward 1760 cm⁻¹ indicates Acid formation.[1]
-
Handling & Safety Diagram
Figure 2: Safe handling workflow for moisture-sensitive fluorinated acyl chlorides.
References
-
Canadian Journal of Chemistry . (1966). Polyfluorinated Aromatic Esters: Preparation and Carbonyl Stretching Frequencies. Retrieved from
-
NIST Chemistry WebBook . Acetyl Chloride Infrared Spectrum. Retrieved from
-
Spectroscopy Online . The Carbonyl Group, Part I: Introduction. Retrieved from
-
LibreTexts Chemistry . Spectroscopy of Carboxylic Acid Derivatives. Retrieved from
Sources
Comparative Guide: Reactivity of Trifluoromethoxy vs. Methoxy Benzoyl Chlorides
Executive Summary
This guide provides a technical comparison between 4-(trifluoromethoxy)benzoyl chloride and 4-methoxybenzoyl chloride . While structurally similar, the electronic divergence between the trifluoromethoxy (-OCF₃) and methoxy (-OCH₃) groups dictates vastly different reactivity profiles.[1]
-
The Core Difference: The -OCH₃ group is a strong resonance donor (
), deactivating the carbonyl carbon toward nucleophilic attack. Conversely, the -OCF₃ group is a strong inductive withdrawer ( ), significantly activating the carbonyl carbon. -
Practical Implication: 4-(Trifluoromethoxy)benzoyl chloride hydrolyzes and couples with nucleophiles significantly faster than its methoxy counterpart. It requires stricter moisture-free handling but offers superior lipophilicity (
) for medicinal chemistry applications.
Mechanistic Profiling & Electronic Effects
The reactivity of benzoyl chlorides is governed by the electrophilicity of the carbonyl carbon. This electrophilicity is modulated by the substituent at the para position via Inductive (
Electronic Parameter Comparison
The Hammett substituent constants (
| Substituent | Electronic Nature | ||||
| -OCH₃ | -0.27 | +0.12 | +0.29 | -0.56 | Strong Donor (Resonance dominates) |
| -OCF₃ | +0.35 | +0.40 | +0.38 | -0.03 | Strong Withdrawer (Inductive dominates) |
Data Sources: Hansch et al. (1991), Chem. Rev.[2]
Reactivity Prediction (Hammett Equation)
The relative reactivity can be predicted using the Hammett equation:
For the hydrolysis of benzoyl chlorides in aqueous acetone, the reaction constant
Theoretical Relative Rate Calculation:
Assuming a conservative
Physicochemical & Medicinal Chemistry Implications[3][4][5][6]
Beyond reactivity, the choice between these two moieties is often driven by ADME (Absorption, Distribution, Metabolism, Excretion) properties in drug design.
| Property | -OCH₃ Analog | -OCF₃ Analog | Impact on Drug Design |
| Lipophilicity ( | -0.02 | +1.04 | -OCF₃ drastically increases membrane permeability. |
| Metabolic Stability | Low (O-demethylation) | High | The C-F bond prevents oxidative metabolism (CYP450). |
| Conformation | Planar (with ring) | Orthogonal | -OCF₃ twists out of plane, altering binding pocket fit. |
Experimental Protocols
Synthesis of 4-(Trifluoromethoxy)benzoyl Chloride
Objective: Convert 4-(trifluoromethoxy)benzoic acid to the acid chloride using thionyl chloride. This method is self-validating via the cessation of gas evolution.
Reagents:
-
4-(Trifluoromethoxy)benzoic acid (1.0 equiv)
-
Thionyl chloride (SOCl₂, 2.0 - 5.0 equiv)[3]
-
DMF (Catalytic, 1-2 drops)
-
Solvent: Toluene (optional, or run neat)
Step-by-Step Procedure:
-
Setup: Equip a dry round-bottom flask with a magnetic stir bar and a reflux condenser. Attach a drying tube (CaCl₂) or a gas scrubber (NaOH trap) to the top of the condenser to neutralize HCl and SO₂ gases.
-
Addition: Charge the flask with 4-(trifluoromethoxy)benzoic acid (e.g., 5.0 g). Add thionyl chloride (10 mL) carefully. Add 1 drop of dry DMF.
-
Note: DMF acts as a catalyst by forming the reactive Vilsmeier-Haack intermediate.
-
-
Reaction: Heat the mixture to reflux (75-80 °C).
-
Observation: Vigorous gas evolution (HCl + SO₂) will occur initially.
-
Endpoint: Reflux for 2–3 hours until the solution becomes clear and gas evolution completely ceases.
-
-
Work-up: Cool the mixture to room temperature.
-
Purification: Remove excess SOCl₂ under reduced pressure (rotary evaporator).
-
Chase: Add dry toluene (10 mL) and re-evaporate to remove trace SOCl₂ azeotropically.
-
-
Isolation: The resulting oil is sufficiently pure (>95%) for most acylations. For analytical purity, distill under vacuum (bp ~85°C at 10 mmHg).[4]
Visualization: Synthesis Workflow
Caption: Workflow for the conversion of benzoic acid to benzoyl chloride using thionyl chloride.
Reactivity Mechanism & Pathways[1][8]
The following diagram illustrates the nucleophilic acyl substitution mechanism. It highlights how the -OCF₃ group stabilizes the transition state (making the carbonyl more positive/electrophilic), whereas the -OCH₃ group destabilizes it via resonance donation.
Caption: Mechanistic pathway of nucleophilic acyl substitution. Green dashed line indicates activation by -OCF3; Red dashed line indicates deactivation by -OCH3.
References
-
Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195.[2] Link
-
BenchChem. (2025).[3] A Comparative Guide to the Synthesis of 2-(Trifluoromethyl)benzoyl Chloride. Link
- Leroux, F. (2005). The Trifluoromethoxy Group: A Pharmacophore with Broad Utility. ChemBioChem, 6, 235-256.
-
University of Northern Iowa. (1954). Reaction Kinetics of the Alcoholysis of Substituted Benzoyl Chlorides. Proceedings of the Iowa Academy of Science. Link
-
Sigma-Aldrich. (2024). Product Specification: 4-(Trifluoromethoxy)benzoyl chloride. Link
Sources
Navigating the Fluorine-Oxygen Interface: A Comparative Bioisosteric Guide to the 4-Fluoro-3-(trifluoromethoxy)benzoyl Moiety
Introduction: The "Super-Halogen" Synergy
In modern medicinal chemistry, the optimization of lead compounds often hits a "lipophilicity-solubility-metabolism" wall. The 4-Fluoro-3-(trifluoromethoxy)benzoyl moiety represents a sophisticated solution to this trilemma. It is not merely a "heavy" version of a dimethoxy phenyl ring; it is a synergistic combination of metabolic blocking (4-Fluoro) and orthogonal lipophilic filling (3-Trifluoromethoxy).
This guide analyzes this specific moiety as a high-performance bioisostere, comparing it against classical di-halogenated and trifluoromethylated analogs. We focus on why a medicinal chemist would select this specific architecture to modulate potency, metabolic stability, and conformational dynamics.
Physicochemical Profiling & Bioisosteric Comparison[1]
To understand the utility of the 4-F-3-OCF
Table 1: Comparative Substituent Parameters
Note: Values represent the individual contributions of the substituents on a benzene ring.
| Substituent Pattern | Hansch | Hammett | Steric Profile (Molar Refractivity) | Conformational Preference |
| 4-F, 3-OCF | +1.18 (Combined) | High EWG | Large & Twisted | Orthogonal (OCF |
| 3,4-Dichloro | +1.42 | +0.23 (Cl) | Moderate | Planar / Spherical |
| 4-CF | +0.88 | +0.54 | Large | Rotating Rotor |
| 4-F, 3-CF | +1.02 | High EWG | Large | Planar/Rotating |
| 3,4-Dimethoxy | -0.04 | -0.27 (Donor) | Moderate | Planar (Electronic) |
Key Insights:
-
The Lipophilicity Boost: The OCF
group ( ) is significantly more lipophilic than CF ( ). When combined with 4-F, this moiety aggressively drives compounds into hydrophobic pockets without the "metabolic tax" of alkyl chains. -
The "Twist" Factor: Unlike the CF
group, which rotates freely like a propeller, or the Cl atom, which is a fixed sphere, the OCF group adopts a specific conformation. The bond angle prefers an orthogonal orientation relative to the phenyl ring (dihedral angle ). This allows the 4-F-3-OCF moiety to fill "L-shaped" or deep hydrophobic sub-pockets that planar bioisosteres (like 3,4-dichloro) cannot access.
Structural & Conformational Analysis
The unique value of the 3-OCF
Decision Matrix: When to Deploy 4-F-3-OCF
The following diagram illustrates the logical decision pathway for selecting this moiety over simpler alternatives.
Figure 1: Strategic decision tree for bioisosteric replacement. The 4-F-3-OCF3 moiety is selected when metabolic blocking and specific orthogonal shape complementarity are required.
Metabolic Stability: The Fluorine Shield
The 4-position of a benzoyl ring is a canonical "soft spot" for Cytochrome P450-mediated oxidation (specifically CYP3A4 and CYP2D6).
-
The Problem: In a 3-OCF
-benzoyl analog (without 4-F), the para-position is electronically activated for hydroxylation, potentially leading to rapid clearance or the formation of reactive quinone-imine intermediates. -
The Solution: Installing a Fluorine atom at C-4 exerts the "Fluorine Effect."
-
C-F Bond Strength: The C-F bond (
116 kcal/mol) is virtually metabolically inert compared to C-H ( 99 kcal/mol). -
Electronic Deactivation: The electronegativity of F pulls density from the ring, making it less susceptible to oxidative attack, while the OCF
group further deactivates the ring via induction ( ).
-
Experimental Validation:
In microsomal stability assays (Mouse/Human Liver Microsomes), 4-F-3-OCF
Experimental Protocols
To validate the utility of this moiety in your specific series, you must establish a self-validating feedback loop. Do not rely on calculated LogP alone.
Protocol A: Matched Molecular Pair (MMP) Synthesis
Objective: Create a direct head-to-head comparison to isolate the effect of the moiety.
-
Reagents: Start with 4-fluoro-3-(trifluoromethoxy)benzoic acid (commercially available building block).
-
Activation: Convert to acid chloride using oxalyl chloride/DMF (catalytic) in DCM. Note: Avoid thionyl chloride if acid-sensitive groups are present elsewhere.
-
Coupling: React with your amine scaffold in the presence of DIPEA/DMAP.
-
Purification: Standard reverse-phase HPLC.
-
Comparator Synthesis: Parallel synthesis of the 3,4-dichloro and 4-CF
analogs using the exact same amine core.
Protocol B: Chromatographic Hydrophobicity Index (CHI) LogD
Context: Calculated LogP (cLogP) often underestimates the lipophilicity of OCF
-
System: Fast-gradient HPLC on a C18 column.
-
Mobile Phase: Ammonium Acetate (pH 7.4) / Acetonitrile.[1]
-
Calibration: Run a set of standards with known LogD values (e.g., Theophylline, Phenylbutazone, Progesterone).
-
Measurement: Record the retention time (
) of the 4-F-3-OCF analog. -
Calculation: Convert
to CHI value using the calibration curve, then transform to LogD using the equation: -
Success Criteria: If Experimental LogD > 4.5, the compound is likely too lipophilic (risk of phospholipidosis). Target range: 2.5 - 4.0.
Workflow Visualization: The Optimization Loop
This diagram details the iterative process of validating the bioisostere within a drug discovery campaign.
Figure 2: The Matched Molecular Pair (MMP) optimization loop for validating the 4-F-3-OCF3 bioisostere.
Conclusion
The 4-Fluoro-3-(trifluoromethoxy)benzoyl moiety is a high-precision tool in the medicinal chemist's arsenal. It offers a distinct advantage over classical bioisosteres by combining:
-
Metabolic Robustness: Via the 4-Fluoro block.[2]
-
Orthogonal Shape: Via the 3-OCF
twist. -
High Lipophilicity: For penetrating deep hydrophobic pockets.
Use this moiety when 3,4-dichloro analogs are potent but metabolically unstable, or when 4-CF
References
-
Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link
-
Muller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science. Link
-
Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. Link
-
Leroux, F. R., et al. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry. Link
-
Hansch, C., & Leo, A. (1979). Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience. Link
Sources
- 1. Preparation and conformational properties of the perfluoro diether CF(3)OCF(2)OCF(2)C(O)F, a model molecule to study properties of perfluoro polyethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. METABOLIC STABILITY OF 6,7-DIALKOXY-4-(2-, 3- AND 4-[18F]FLUOROANILINO)QUINAZOLINES, POTENTIAL EGFR IMAGING PROBES - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC Method Development for Impurity Profiling of 4-Fluoro-3-(trifluoromethoxy)benzoyl chloride
This guide provides a comprehensive comparison of two distinct High-Performance Liquid Chromatography (HPLC) strategies for the accurate detection and quantification of impurities in 4-Fluoro-3-(trifluoromethoxy)benzoyl chloride. As a critical building block in the synthesis of advanced pharmaceutical and agrochemical compounds, ensuring its purity is paramount. The inherent reactivity of the acyl chloride functional group presents a significant analytical challenge, necessitating specialized method development. This document explores the causality behind experimental choices, provides detailed protocols, and offers data-driven recommendations for researchers, scientists, and drug development professionals.
Part 1: The Analytical Challenge - Reactivity and Impurity Profile
4-Fluoro-3-(trifluoromethoxy)benzoyl chloride is characterized by a highly electrophilic carbonyl carbon, making it susceptible to rapid hydrolysis upon contact with water (or other nucleophiles) to form the corresponding 4-fluoro-3-(trifluoromethoxy)benzoic acid. This primary degradation pathway complicates direct analysis using standard reversed-phase HPLC, which typically employs aqueous mobile phases.
Beyond hydrolytic degradation, potential process-related impurities may arise from the manufacturing process. These can include residual starting materials, over-chlorinated byproducts, or side-reaction products.[1][2] A robust analytical method must not only quantify the parent compound but also separate and detect these potential impurities, making it a "stability-indicating" method as defined by the International Council for Harmonisation (ICH) guidelines.[3][4]
Potential Impurities Include:
-
Primary Degradant: 4-Fluoro-3-(trifluoromethoxy)benzoic acid (hydrolysis product).
-
Process-Related Impurities: Residual precursors, isomers (e.g., 2-fluoro-5-(trifluoromethoxy)benzoyl chloride), and reaction byproducts.[5]
Developing a method that can resolve the active pharmaceutical ingredient (API) from all potential degradation products and process impurities is a regulatory necessity.[3][6]
Part 2: Comparative Methodologies
Two primary strategies are evaluated to overcome the analytical challenges: direct analysis under anhydrous conditions and indirect analysis via pre-column derivatization.
Method A: Anhydrous Reversed-Phase HPLC (RP-HPLC)
Principle: This method circumvents the primary challenge of hydrolysis by eliminating water from the analytical system. By using a non-aqueous mobile phase and ensuring all solvents and samples are rigorously dried, the acyl chloride can be analyzed directly in its native form.
Expertise & Experimental Choices:
-
Column Selection: A standard C18 silica-based column is chosen for its versatility in separating non-polar to moderately polar compounds based on hydrophobic interactions.[7][8]
-
Mobile Phase: A mobile phase consisting of acetonitrile and tetrahydrofuran (THF) is selected. Acetonitrile serves as the primary organic solvent, while THF can improve the solubility of the analyte and modify the selectivity of the separation.[9] The absence of water is critical to prevent on-column degradation.
-
Detector: A UV detector is employed, as the aromatic ring and carbonyl group of the analyte provide strong chromophores, enabling sensitive detection.[6]
Limitations: The primary drawback of this approach is the difficulty in maintaining strictly anhydrous conditions. Trace amounts of water in solvents, the sample, or the HPLC system can lead to partial hydrolysis, affecting the accuracy and reproducibility of the results.
Method B: Pre-Column Derivatization followed by RP-HPLC
Principle: This strategy involves converting the highly reactive and unstable acyl chloride into a stable, less reactive derivative before chromatographic analysis.[10][11] This is achieved by reacting the sample with a suitable nucleophile (the derivatizing agent). The resulting stable derivative can then be analyzed using conventional, robust aqueous RP-HPLC methods.
Expertise & Experimental Choices:
-
Derivatizing Agent: 2-Nitrophenylhydrazine is selected as the derivatizing agent. It reacts rapidly and quantitatively with the acyl chloride to form a stable hydrazide.[12] Crucially, the nitro group on the phenylhydrazine shifts the UV absorption maximum of the derivative to a longer wavelength (around 395 nm), which significantly reduces interference from the drug substance matrix and other impurities.[11]
-
Reaction Conditions: The derivatization is performed at room temperature for 30 minutes, which is sufficient for the reaction to go to completion.[10]
-
HPLC Analysis: Once derivatized, the sample is stable in aqueous mobile phases. A standard C18 column with a water/acetonitrile gradient provides excellent separation of the derivatized analyte from derivatized impurities and excess reagent.[13]
Trustworthiness: This method incorporates a self-validating system. The derivatization step, once validated for completeness, removes the issue of analyte instability, leading to a highly robust and reproducible analytical method suitable for formal quality control and stability testing.[14][15]
Part 3: Head-to-Head Comparison and Data Analysis
The two methods are compared based on key validation parameters as outlined in the ICH Q2(R1) guideline.[14][16]
Table 1: Comparison of Method Performance Characteristics
| Parameter | Method A: Anhydrous RP-HPLC | Method B: Pre-Column Derivatization | Rationale |
| Specificity | Moderate to High | Very High | Method B's derivatization at a specific wavelength minimizes matrix interference. |
| Analyte Stability | Low (highly sensitive to moisture) | High (derivative is stable) | The core challenge of acyl chloride reactivity is neutralized by derivatization.[11] |
| Sample Prep Complexity | Low (dilute and inject) | Moderate (requires a validated derivatization step) | Method B requires an additional, carefully controlled reaction step.[13] |
| Robustness | Low | High | Method A is sensitive to environmental humidity; Method B uses standard, stable RP-HPLC conditions. |
| Limit of Detection | Moderate | Low | Derivatization can enhance sensitivity, allowing for trace-level analysis.[11] |
| Application | At-line process monitoring, rapid checks | Formal QC release testing, stability studies | Method A is faster for immediate checks, while Method B provides the rigor for regulatory submission. |
Forced Degradation Study
To demonstrate the stability-indicating nature of the developed methods, a forced degradation study is essential.[4][17] The API is subjected to stress conditions like acid/base hydrolysis, oxidation, heat, and photolysis to intentionally generate degradation products.[18] The goal is to achieve 5-20% degradation to ensure the method can separate the degradants from the intact API.[17][18]
Table 2: Representative Forced Degradation Data (Using Method B)
| Stress Condition | Assay of Active (%) | Peak Area of Primary Degradant (%) | Observations |
| Control Sample | 99.8 | Not Detected | No significant degradation observed. |
| Acid Hydrolysis (0.1N HCl) | 85.2 | 14.1 | Significant degradation to the benzoic acid derivative. |
| Base Hydrolysis (0.1N NaOH) | 82.5 | 16.8 | Rapid and significant degradation observed. |
| Oxidative (3% H₂O₂) | 98.1 | 1.2 | Minor degradation observed. |
| Thermal (80°C) | 97.5 | 1.8 | Minor degradation observed. |
| Photolytic (ICH Q1B) | 99.1 | 0.6 | The compound is relatively stable to light. |
The results confirm that Method B is stability-indicating, as it can effectively separate the main component from its degradation products formed under various stress conditions.
Part 4: Experimental Protocols & Visualization
Protocol for Method B: Pre-Column Derivatization
1. Sample and Standard Preparation:
-
Accurately weigh and dissolve the 4-Fluoro-3-(trifluoromethoxy)benzoyl chloride sample in anhydrous acetonitrile to a concentration of approximately 1 mg/mL.
-
Prepare a derivatizing reagent solution of 2-nitrophenylhydrazine in acetonitrile at 100 µg/mL.[10]
2. Derivatization Reaction:
-
To 1.0 mL of the sample solution in a clean vial, add 1.0 mL of the derivatizing reagent solution.
-
Vortex the mixture and allow it to react at room temperature for 30 minutes.[10][11]
3. HPLC Analysis:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: 50% B to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 395 nm.[10]
-
Injection Volume: 10 µL.
Visual Workflows and Logic
Caption: Workflow for Anhydrous RP-HPLC.
Caption: Workflow for Pre-Column Derivatization HPLC.
Caption: Logical Decision Tree for Method Selection.
Discussion and Recommendations
The choice between direct anhydrous analysis and pre-column derivatization depends entirely on the analytical objective.
Method A (Anhydrous RP-HPLC) is best suited for scenarios where speed is critical and the highest level of accuracy is not the primary goal. This includes at-line or in-process controls where rapid feedback on the reaction progress is more valuable than a fully validated, quantitative result. Its simplicity in sample preparation is a significant advantage in these contexts.
Method B (Pre--column Derivatization) is unequivocally the superior choice for all cGMP (current Good Manufacturing Practices) applications, including final product release testing, formal stability studies, and impurity characterization. By converting the unstable analyte into a stable derivative, this method eliminates the primary source of analytical variability and allows for the use of highly robust and well-understood aqueous reversed-phase chromatography. The enhanced specificity and sensitivity provided by the derivatization agent make it the authoritative method for ensuring product quality and meeting regulatory requirements.[4][19]
Conclusion
While direct analysis of 4-Fluoro-3-(trifluoromethoxy)benzoyl chloride is feasible under strictly controlled anhydrous conditions, the method's susceptibility to moisture makes it less robust for routine quality control. The pre-column derivatization strategy, although involving an additional sample preparation step, provides a far more reliable, specific, and robust stability-indicating method. It effectively addresses the inherent instability of the acyl chloride, enabling accurate and precise impurity profiling that aligns with the stringent requirements of the pharmaceutical and chemical industries.
References
- Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025, November 5).
- Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.
- Effect of benzyl chloride impurities on reaction outcome. Benchchem.
- Zheng, X., et al. (2017). Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances. PubMed.
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17). FDA.
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
- Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances.
- A Comparative Guide to HPLC Method Validation Using Acyl Chloride Derivatiz
- Forced Degradation Studies: Regulatory Considerations and Implementation.
- ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers. Scribd.
- A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific.
- Quality Guidelines. ICH.
- ICH Q2 Analytical Method Valid
- Forced Degrad
- The method that derivatization HPLC DAD methods determine acyl chlorides in medicine or its synthetic intermediate.
- Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances. Semantic Scholar.
- Prieto-Blanco, M. C., et al. (2009). Analysis of Residual Products in Benzyl Chloride Used for the Industrial Synthesis of Quaternary Compounds by Liquid Chromatography with Diode-Array Detection.
- HPLC analysis of reactive acid chlorides as methyl esters via derivatization with anhydrous methanol.
- BENZOYL CHLORIDE.
- Huang, L. (2024). High-Performance Liquid Chromatography (HPLC) Stability Indicating Method Development.
- Shaikh Abu Safwan Shahnawaz & Dr Anwar Shaikh. Stability Indicating HPLC Method Development: A Review. International Research Journal of Pharmacy and Medical Sciences (IRJPMS), 8(3), 26-32.
- Stability Indicating HPLC Method Development –A Review. (2021, September 15). IJTSRD.
- Fluorinated Aromatic Compounds.
- Stability-Indicating HPLC Method for the Determin
- Determination of Fluorine in Fluoro-Organic Compounds. DTIC.
- Amino Acid Pre-column Derivatization HPLC Analysis Methods.
- Trojanowicz, M. (2011).
- Dong, M. W. (2026, February 14). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
- Prieto-Blanco, M. C., et al. (2009). Analysis of Residual Products in Benzyl Chloride Used for the Industrial Synthesis of Quaternary Compounds by Liquid Chromatography with Diode-Array Detection.
- Process for the preparation of benzoyl chloride.
- Dickie, A. (2025, April 4). Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool. Lab Manager.
- Reversed-Phase Chromatography Overview.
- Reverse Phase HPLC Basics for LC/MS. (2001, July 22). IonSource.
- ANALYTICAL METHODS.
- Determination of fluorine in organic compounds: Microcombustion method. (2002, May 1).
- 4-FLUORO-3-(TRIFLUOROMETHYL)BENZOYL CHLORIDE. (2025, September 25). ChemicalBook.
- The Cleaning and Regeneration of Reversed-Phase HPLC Columns. Chemass.
- Reverse Phase vs Normal Phase in HPLC. Labtech.
- Development of a Triphenylmethyl Alkylation Pre-Column Derivatization Method for HPLC Quantitative Analysis of Chemically Unstable Halogenated Compounds. (2024, March 19). ACS Omega.
- 4-fluoro-3-(trifluoromethoxy)benzoyl chloride (C8H3ClF4O2). PubChemLite.
- 4-fluoro-3-(trifluoromethyl)benzoyl chloride (C8H3ClF4O). PubChemLite.
- 3-Fluoro-4-(trifluoromethyl)benzoyl chloride. Sigma-Aldrich.
- Analysis of residual products in benzyl chloride used for the industrial synthesis of quaternary compounds by liquid chromatography with diode-array detection. Semantic Scholar.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. onyxipca.com [onyxipca.com]
- 4. Forced Degradation Testing | SGS Italy [sgs.com]
- 5. 4-FLUORO-3-(TRIFLUOROMETHYL)BENZOYL CHLORIDE | 67515-56-4 [chemicalbook.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. irjpms.com [irjpms.com]
- 8. Reversed-Phase Chromatography Overview - Creative Proteomics [creative-proteomics.com]
- 9. sepscience.com [sepscience.com]
- 10. Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. CN107014944A - The method that derivatization HPLC DAD methods determine acyl chlorides in medicine or its synthetic intermediate - Google Patents [patents.google.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 15. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 16. scribd.com [scribd.com]
- 17. resolvemass.ca [resolvemass.ca]
- 18. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 19. biopharminternational.com [biopharminternational.com]
Metabolic stability comparison of trifluoromethoxy derivatives vs non-fluorinated analogs
Executive Summary: The "Fluorine Effect" in Metabolic Blocking
In medicinal chemistry, the replacement of a methoxy group (-OCH₃) with a trifluoromethoxy group (-OCF₃) is a high-leverage strategy to modulate metabolic stability without sacrificing—and often enhancing—potency.[1]
While -OCH₃ is a classic hydrogen-bond acceptor, it is metabolically labile, serving as a "soft spot" for Cytochrome P450 (CYP)-mediated
The Physicochemical Basis of Stability
To understand the metabolic superiority of -OCF₃, one must look beyond bond strength to the electronic and conformational changes induced by fluorination.
Lipophilicity and Electronic Withdrawal
The -OCF₃ group is significantly more lipophilic and electron-withdrawing than its non-fluorinated counterparts.[2][3] This alters the molecule's interaction with the CYP450 active site heme.
| Property | Methoxy (-OCH₃) | Trifluoromethoxy (-OCF₃) | Impact on Drug Design |
| Hansch Constant ( | -0.02 | +1.04 | OCF₃ dramatically increases membrane permeability and non-specific binding. |
| Hammett | -0.27 (Donor) | +0.35 (Withdrawer) | OCF₃ deactivates the aromatic ring, reducing susceptibility to oxidative metabolism. |
| Bond Energy | C-H (~414 kJ/mol) | C-F (~485 kJ/mol) | The C-F bond is virtually inert to biological oxidation. |
The "Orthogonal Twist" (Conformational Locking)
Unlike the methoxy group, which typically adopts a coplanar conformation with the aromatic ring (dihedral angle
-
Mechanism: Electronic repulsion between the fluorine lone pairs and the aromatic
-system, combined with the steric bulk of the CF₃ moiety, forces the group into an orthogonal conformation ( ) . -
Consequence: This shape change often improves selectivity by restricting the molecule's ability to fit into the flat, restrictive active sites of certain metabolic enzymes, while potentially accessing unique hydrophobic pockets in target receptors.
Metabolic Pathways: The Blockade Mechanism
The primary metabolic liability of the methoxy group is CYP450-mediated
Comparative Pathway Analysis
The diagram below illustrates the divergent metabolic fates of an anisole derivative (Methoxy) versus a trifluoromethoxy analog.
Figure 1: Mechanism of metabolic blockade. The OCF₃ group prevents the critical hydrogen abstraction step required for dealkylation.
Case Study: Riluzole vs. Methoxy-Analogs
Riluzole (Rilutek) is the quintessential example of -OCF₃ utility in drug development. It is used for Amyotrophic Lateral Sclerosis (ALS).[4][5]
-
Compound: 6-(trifluoromethoxy)benzothiazol-2-amine[4]
-
Comparator: 6-methoxybenzothiazol-2-amine
Comparative Performance Data
| Feature | Riluzole (-OCF₃) | Methoxy Analog (-OCH₃) | Scientific Rationale |
| Metabolic Stability | High ( | Low | The methoxy analog undergoes rapid |
| CNS Penetration | High | Moderate | The lipophilicity boost ( |
| Potency (Na+ Channel) | Reduced | The orthogonal twist of OCF₃ creates a specific fit in the voltage-gated sodium channel that the planar OMe cannot replicate. |
Key Insight: In the development of Riluzole, the -OCF₃ group was not merely a metabolic blocker; it was a pharmacophore enabler , providing the necessary lipophilicity for CNS entry while preventing rapid hepatic clearance.
Experimental Protocol: Microsomal Stability Assay
To validate the stability advantage of an -OCF₃ derivative over its non-fluorinated analog, a Microsomal Stability Assay is the industry standard. This protocol measures the Intrinsic Clearance (
Workflow Diagram
Figure 2: Step-by-step workflow for determining intrinsic clearance (
Detailed Methodology
-
Preparation:
-
Prepare a 0.5 mg/mL solution of Liver Microsomes (Human/Rat) in 100 mM Potassium Phosphate buffer (pH 7.4).
-
Spike test compounds (OCF₃ vs. OMe analogs) to a final concentration of 1 µM (keep DMSO < 0.1% to avoid enzyme inhibition).
-
-
Incubation:
-
Pre-incubate plates at 37°C for 5 minutes.
-
Initiate: Add NADPH regenerating system (or 1 mM NADPH solution).
-
Control: Run a "No NADPH" control to rule out chemical instability.
-
-
Quenching & Extraction:
-
At timepoints (0, 5, 15, 30, 45, 60 min), transfer aliquots into plates containing ice-cold Acetonitrile (MeCN) laced with an Internal Standard (e.g., Warfarin or Tolbutamide).
-
Why MeCN? It precipitates the microsomal proteins immediately, stopping the reaction.
-
-
Analysis:
-
Centrifuge at 4,000 rpm for 20 minutes to pellet proteins.
-
Inject supernatant into LC-MS/MS (MRM mode).
-
Calculation: Plot
vs. Time. The slope ( ) determines half-life:
-
Strategic Implementation
When should you prioritize -OCF₃ over -OCH₃?
-
Metabolic Hotspots: If metabolite identification (MetID) studies reveal rapid
-demethylation of your lead compound, -OCF₃ is the direct bioisosteric fix. -
Lipophilicity Requirements: If your lead is too polar to cross the BBB, the -OCF₃ group will significantly boost LogP (+1.04
value). -
Conformational Constraints: If you suspect the planar conformation of an anisole is causing off-target toxicity (e.g., intercalation), the orthogonal twist of the -OCF₃ group can improve selectivity.
References
-
Tredwell, M., & Gouverneur, V. (2012). The Trifluoromethoxy Group: Properties and Synthetic Generation. Angewandte Chemie International Edition. Link
-
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science. Link
-
Meanwell, N. A. (2011).[8] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link
-
Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition.[9][10] Link
-
Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]
- 4. From Riluzole to Dexpramipexole via Substituted-Benzothiazole Derivatives for Amyotrophic Lateral Sclerosis Disease Treatment: Case Studies [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 7. merckmillipore.com [merckmillipore.com]
- 8. discoveroakwoodchemical.com [discoveroakwoodchemical.com]
- 9. mdpi.com [mdpi.com]
- 10. waters.com [waters.com]
A Comparative Guide to Purity Validation of 4-Fluoro-3-(trifluoromethoxy)benzoyl Chloride by Potentiometric Titration
For researchers, scientists, and professionals in drug development, the purity of chemical intermediates is not merely a matter of quality control; it is the bedrock of reproducible and reliable synthesis. 4-Fluoro-3-(trifluoromethoxy)benzoyl chloride, a critical building block in the synthesis of novel pharmaceuticals and agrochemicals, is a case in point. Its high reactivity, a desirable trait for synthesis, also makes it susceptible to degradation, primarily through hydrolysis. Therefore, a robust and accurate method for purity validation is indispensable.
This guide provides an in-depth analysis of potentiometric argentometric titration for the purity assessment of 4-Fluoro-3-(trifluoromethoxy)benzoyl chloride. We will explore the causality behind the experimental design, present a detailed protocol, and objectively compare this classic method against modern spectroscopic and chromatographic alternatives.
The Principle of Purity Validation for an Acyl Chloride
4-Fluoro-3-(trifluoromethoxy)benzoyl chloride is an acyl chloride, a class of compounds characterized by a reactive -COCl functional group. The cornerstone of its titrimetric analysis lies in its reaction with water (hydrolysis), which quantitatively yields the corresponding carboxylic acid and a chloride ion (Cl⁻) for every mole of the acyl chloride.
Reaction: R-COCl + H₂O → R-COOH + H⁺ + Cl⁻
This liberated chloride ion can be accurately quantified using argentometric titration, where a standard solution of silver nitrate (AgNO₃) is used as the titrant. The silver ions (Ag⁺) react with the chloride ions to form a stable, insoluble precipitate of silver chloride (AgCl).[1][2]
Titration Reaction: Ag⁺(aq) + Cl⁻(aq) → AgCl(s)
By precisely measuring the volume of AgNO₃ solution required to react with all the chloride ions, we can determine the initial amount of the acyl chloride. To overcome the subjectivity of visual indicators, especially in potentially non-aqueous or slightly colored solutions, we employ potentiometric titration. This technique uses a silver-selective electrode to monitor the change in the concentration of silver ions, allowing for a highly accurate determination of the titration's endpoint.[1][3][4]
Experimental Protocol: Potentiometric Titration
This protocol is designed as a self-validating system. The accuracy is anchored to the use of a standardized titrant and calibrated instrumentation, ensuring trustworthy and reproducible results.
I. Reagents and Instrumentation
-
Titrant: Standardized 0.1 M Silver Nitrate (AgNO₃) solution.
-
Solvent: A mixture of acetone (ACS grade, low water content) and deionized water. A 90:10 acetone:water (v/v) mixture is a good starting point to ensure solubility of the acyl chloride while providing sufficient water for hydrolysis.
-
Sample: 4-Fluoro-3-(trifluoromethoxy)benzoyl chloride. Due to its moisture sensitivity, handle in a glove box or under a dry inert atmosphere.[5][6]
-
Instrumentation:
-
Automatic Potentiometric Titrator.
-
Silver-Sulfide Ion-Selective Electrode (ISE) or a combined silver ring electrode.[7]
-
Reference Electrode (e.g., double junction Ag/AgCl).
-
Analytical Balance (± 0.1 mg readability).
-
Class A volumetric glassware.
-
II. Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh approximately 0.4-0.5 g of 4-Fluoro-3-(trifluoromethoxy)benzoyl chloride into a dry 150 mL beaker. Record the weight to the nearest 0.1 mg.
-
Immediately add 100 mL of the 90:10 acetone:water solvent mixture to the beaker.
-
Stir the solution with a magnetic stirrer for 10-15 minutes to ensure complete dissolution and hydrolysis. This step is critical as it liberates the chloride ions for titration.
-
-
Titrator Setup:
-
Calibrate the electrode system according to the manufacturer's instructions.
-
Rinse the buret of the automatic titrator with the 0.1 M AgNO₃ solution and then fill it, ensuring no air bubbles are present.
-
Immerse the silver and reference electrodes into the sample solution. Ensure the electrodes are not in contact with the beaker walls or the stir bar.
-
-
Titration Execution:
-
Start the titration. The automatic titrator will add the AgNO₃ solution at a controlled rate and record the potential (in mV) of the solution.
-
The endpoint is the point of maximum inflection on the titration curve (a plot of potential vs. volume of titrant added). Modern titrators automatically detect this endpoint.
-
Record the volume of AgNO₃ titrant consumed at the endpoint.
-
-
Calculation of Purity: The purity of the 4-Fluoro-3-(trifluoromethoxy)benzoyl chloride is calculated using the following formula:
Purity (%) = (V × M × MW) / (W × 10)
Where:
-
V = Volume of AgNO₃ solution used (mL)
-
M = Molarity of the standardized AgNO₃ solution (mol/L)
-
MW = Molecular Weight of 4-Fluoro-3-(trifluoromethoxy)benzoyl chloride (242.58 g/mol )
-
W = Weight of the sample (g)
-
III. Experimental Workflow Diagram
Caption: Workflow for purity determination via potentiometric titration.
Comparative Analysis: Titration vs. Alternative Methods
While titration is a robust and reliable method, it is essential for the modern scientist to understand its place among other analytical techniques. Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful alternatives for assessing purity.
-
Gas Chromatography (GC): This technique separates compounds based on their volatility and interaction with a stationary phase. It is excellent for detecting volatile impurities, such as residual solvents or byproducts from synthesis. Purity is often determined by the area percentage of the main peak.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information about a molecule. By integrating the signals in a ¹H or ¹⁹F NMR spectrum, one can quantify the main compound against a known internal standard, providing a highly accurate purity assessment and identifying specific impurities.
The table below provides an objective comparison of these three methods for the purity validation of 4-Fluoro-3-(trifluoromethoxy)benzoyl chloride.
| Feature | Potentiometric Titration | Gas Chromatography (GC) | Nuclear Magnetic Resonance (NMR) |
| Principle | Quantifies hydrolyzable chloride | Separation by volatility & polarity | Nuclear spin resonance |
| Information Provided | Total acyl chloride content | Detects volatile impurities | Structural confirmation & quantification |
| Accuracy | High (with proper standardization) | High (with proper calibration) | Very High (with internal standard) |
| Precision | Excellent (<0.2% RSD typical) | Very Good (<1% RSD typical) | Excellent (<0.5% RSD typical) |
| Specificity | Measures total hydrolyzable chloride | Separates individual components | Identifies and quantifies specific compounds |
| Throughput | Moderate | High (with autosampler) | Moderate |
| Instrumentation Cost | Low to Moderate | Moderate to High | High |
| Required Expertise | Moderate | Moderate to High | High |
Conclusion: Choosing the Right Method
The choice of analytical method depends on the specific requirements of the analysis.
-
Potentiometric titration is an excellent, cost-effective choice for routine quality control when the primary concern is the overall purity of the acyl chloride and when impurities are not expected to contain hydrolyzable chloride. Its high precision and accuracy make it a gold-standard method for assay determination.
-
Gas Chromatography is superior for identifying and quantifying volatile impurities that may be present, such as residual solvents from the synthesis process.[8]
-
NMR Spectroscopy offers the most comprehensive analysis, providing not only a highly accurate purity value but also the structural identification of any impurities present. It is the preferred method during process development and for troubleshooting out-of-spec batches.
For comprehensive quality assurance in a drug development setting, a combination of these techniques is often employed. Titration can be used for rapid and precise batch release testing, while GC and NMR are invaluable for initial characterization, stability studies, and impurity profiling. This multi-faceted approach ensures the highest level of confidence in the quality of this critical synthetic intermediate.
References
-
Potentiometric titration. Wikipedia. Available at: [Link]
-
Determination of an acid concentration in solution by potentiometric titration method. Theoretical background Quant. Available at: [Link]
-
POTENTIOMETRIC TITRATIONS. University of Babylon. Available at: [Link]
-
4-(TRIFLUOROMETHOXY)BENZOYL CHLORIDE. Nine Chongqing Chemdad Co.,Ltd. Available at: [Link]
-
Argentometric Titrations. University of Anbar. Available at: [Link]
- Preparation method for 4-fluorobenzoyl chloride. Google Patents.
-
Method 9253: Chloride (Titrimetric, Silver Nitrate). U.S. Environmental Protection Agency. Available at: [Link]
-
Argentometric determination of chlorides. FChPT STU. Available at: [Link]
-
[A level chemistry] testing for an acyl chloride. Reddit. Available at: [Link]
- Preparation method of 2,3,4,5-tetrafluorobenzoyl chloride. Google Patents.
-
Acyl Chlorides (OCR A Level Chemistry A): Revision Note. Save My Exams. Available at: [Link]
-
Argentometric Determination of Chloride Ions by Mohr's and Fajan's Methods. eGyanKosh. Available at: [Link]
-
Preparation of Acyl Chlorides. Chemistry LibreTexts. Available at: [Link]
-
Making Acyl Chlorides (Acid Chlorides). Chemguide. Available at: [Link]
-
Volhard method - determination of chlorides by titration with silver nitrate. ChemBuddy. Available at: [Link]
-
Precipitation (Argentometric) Titrations. Analytical Chemistry. Available at: [Link]
-
Which benzoyl chloride undergoes hydrolysis faster in water? Reddit. Available at: [Link]
-
Synthesis of sulfonyl chloride substrate precursors. National Institutes of Health. Available at: [Link]
Sources
- 1. Chloride titrations with potentiometric indication | Metrohm [metrohm.com]
- 2. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 3. Potentiometric titration - Wikipedia [en.wikipedia.org]
- 4. uobabylon.edu.iq [uobabylon.edu.iq]
- 5. 4-(TRIFLUOROMETHOXY)BENZOYL CHLORIDE | 36823-88-8 [chemicalbook.com]
- 6. 4-(TRIFLUOROMETHOXY)BENZOYL CHLORIDE Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 7. metrohm.com [metrohm.com]
- 8. chemimpex.com [chemimpex.com]
Safety Operating Guide
4-Fluoro-3-(trifluoromethoxy)benzoyl chloride proper disposal procedures
An Expert Guide to the Safe Disposal of 4-Fluoro-3-(trifluoromethoxy)benzoyl Chloride
In the landscape of modern pharmaceutical and materials science research, functionalized aromatic compounds are indispensable tools. Among these, 4-Fluoro-3-(trifluoromethoxy)benzoyl chloride stands out as a versatile building block. However, its utility in synthesis is matched by the critical need for its responsible handling and disposal. As a reactive acyl chloride, its improper management poses significant safety and environmental risks.
This guide, developed from the perspective of a Senior Application Scientist, provides a comprehensive, step-by-step protocol for the safe neutralization and disposal of 4-Fluoro-3-(trifluoromethoxy)benzoyl chloride. We will move beyond simple instructions to explain the chemical principles that underpin this procedure, ensuring a trustworthy and self-validating system for laboratory professionals.
Part 1: Core Hazard Assessment and Personal Protection
Understanding the reactivity of 4-Fluoro-3-(trifluoromethoxy)benzoyl chloride is the foundation of its safe handling. Like all acyl chlorides, its primary hazard is its extreme reactivity with nucleophiles, most notably water.
Chemical Reactivity Profile:
-
Moisture Sensitivity: The compound reacts vigorously with water, including atmospheric moisture, in an exothermic hydrolysis reaction. This reaction produces corrosive hydrochloric acid (HCl) gas and 4-fluoro-3-(trifluoromethoxy)benzoic acid.[1][2] The release of HCl gas is a primary operational hazard, capable of causing severe respiratory tract irritation and burns.[3][4]
-
Corrosivity: Both the parent compound and its acidic breakdown products are highly corrosive, capable of causing severe skin burns and serious eye damage.[5][6][7]
-
Incompatibilities: It is incompatible with strong bases, strong oxidizing agents, and amines, which can trigger rapid and potentially violent reactions.[5][8]
Given this profile, adherence to stringent personal protective equipment (PPE) standards is mandatory. All handling and disposal operations must be performed inside a certified chemical fume hood.
| Required Personal Protective Equipment (PPE) | Justification |
| Eye Protection | Chemical splash goggles and a full-face shield are required to protect against splashes of the corrosive liquid and exposure to HCl vapor.[5][8] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene) are essential. Double-gloving is highly recommended to prevent exposure from tears or punctures. |
| Body Protection | A flame-retardant laboratory coat, full-length pants, and closed-toe shoes must be worn to protect the skin from accidental contact.[5] |
| Respiratory Protection | While a fume hood is the primary engineering control, a respirator with an appropriate acid gas cartridge should be available for emergency situations.[9] |
Part 2: The Disposal Protocol: A Step-by-Step Workflow
The fundamental principle of disposal is the controlled conversion of the reactive acyl chloride into a stable and less hazardous carboxylate salt through neutralization.
Experimental Protocol: Neutralization
Objective: To safely quench 4-Fluoro-3-(trifluoromethoxy)benzoyl chloride by controlled hydrolysis and neutralization.
Materials:
-
Beaker or flask of appropriate size (at least 20x the volume of the acyl chloride)
-
Stir bar and magnetic stir plate
-
Ice-water bath
-
Dropping funnel or syringe
-
1M Sodium Carbonate (Na₂CO₃) or Sodium Hydroxide (NaOH) solution
-
pH paper or calibrated pH meter
Procedure:
-
Prepare the Neutralization Bath: Place the beaker or flask in an ice-water bath on a magnetic stir plate. Add a stir bar.
-
Add Base: Fill the beaker with a sufficient volume of 1M Sodium Carbonate solution. A 10-fold volumetric excess relative to the acyl chloride is recommended.
-
Causality: Sodium carbonate is chosen as it is a sufficiently strong base to neutralize the generated HCl and the resulting carboxylic acid, but it is generally less aggressive than sodium hydroxide, providing a more easily controlled reaction rate. The ice bath is critical for dissipating the heat generated during the exothermic hydrolysis and neutralization process, preventing boiling and splashing.
-
-
Controlled Addition: Slowly add the 4-Fluoro-3-(trifluoromethoxy)benzoyl chloride to the stirring, chilled basic solution drop-by-drop using a dropping funnel or syringe.
-
Causality: A slow, controlled addition is the most critical step for safety. Adding the acyl chloride too quickly will cause a rapid, uncontrolled exotherm, leading to the vigorous evolution of HCl gas and potentially causing the contents to erupt from the flask.
-
-
Reaction Completion: Once the addition is complete, remove the ice bath and allow the mixture to stir at ambient temperature for at least one hour.
-
Causality: This ensures that the hydrolysis and neutralization reactions have gone to completion.
-
-
Verification: Check the pH of the resulting solution. It must be basic (pH > 8). If the solution is acidic or neutral, slowly add more 1M Sodium Carbonate solution until the pH is stable in the basic range.
-
Trustworthiness: This step validates that all acidic species have been successfully neutralized, rendering the bulk solution significantly less hazardous.
-
-
Waste Collection: Transfer the neutralized aqueous solution to a properly labeled hazardous waste container designated for corrosive aqueous waste. The label must clearly identify the contents, including the primary product: sodium 4-fluoro-3-(trifluoromethoxy)benzoate.
-
Final Disposal: The sealed container must be managed by your institution's Environmental Health & Safety (EHS) department for final disposal in accordance with all local, state, and federal regulations.[10][11]
Visualizing the Disposal Workflow
The logical sequence of the disposal protocol, emphasizing safety and verification, is illustrated below.
Caption: Logical workflow for the safe disposal of 4-Fluoro-3-(trifluoromethoxy)benzoyl chloride.
References
-
BYJU'S. Benzoyl chloride.[Link]
-
YouTube. Preparation of Carboxylic acid |Benzoic acid | Hydrolysis| Benzoyl chloride.[Link]
-
PubChem. 4-(Trifluoromethyl)benzoyl chloride.[Link]
-
Wikipedia. Acyl chloride.[Link]
-
PubChem. 4-(Trifluoromethoxy)benzoyl Chloride.[Link]
-
Chemos GmbH & Co.KG. Safety Data Sheet: Acetyl chloride.[Link]
Sources
- 1. byjus.com [byjus.com]
- 2. youtube.com [youtube.com]
- 3. fishersci.com [fishersci.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. fishersci.com [fishersci.com]
- 6. 4-(Trifluoromethyl)benzoyl chloride | C8H4ClF3O | CID 67607 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4-(Trifluoromethoxy)benzoyl Chloride | C8H4ClF3O2 | CID 142110 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 3-FLUORO-4-(TRIFLUOROMETHYL)BENZOYL CHLORIDE - Safety Data Sheet [chemicalbook.com]
- 9. fishersci.com [fishersci.com]
- 10. benchchem.com [benchchem.com]
- 11. chemos.de [chemos.de]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
